Product packaging for (E/Z)-CCR-11(Cat. No.:CAS No. 301687-87-6)

(E/Z)-CCR-11

Cat. No.: B606544
CAS No.: 301687-87-6
M. Wt: 355.4 g/mol
InChI Key: QUPFKBITVLIQNA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCR-11 inhibits bacterial proliferation by inhibiting the assembly and GTPase activity of FtsZ.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8F3NO2S2 B606544 (E/Z)-CCR-11 CAS No. 301687-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFKBITVLIQNA-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301687-87-6
Record name 2-THIOXO-5-((5-(3-(TRIFLUOROMETHYL)PH)-2-FURYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(E/Z)-CCR-11: A Selective CD38 Inhibitor for Immunostimulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E/Z)-CCR-11, a selective inhibitor of the cyclase activity of CD38. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound has been identified as "Compound 12" in foundational research and is notable for its ability to increase cellular NAD+ levels and stimulate interferon-gamma (IFN-γ) production, highlighting its potential as an immunostimulatory agent.

Core Concepts and Mechanism of Action

CD38 is a transmembrane glycoprotein with dual enzymatic functions: an ADP-ribosyl cyclase and a cADPR hydrolase.[1] These activities are crucial in regulating intracellular calcium signaling and NAD+ metabolism. By catalyzing the conversion of NAD+ to cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR), CD38 is a key consumer of cellular NAD+.[2] A decline in NAD+ levels is associated with various age-related and metabolic diseases.

This compound, also referred to as Compound 12, has been identified as a selective inhibitor of the CD38 cyclase function.[2] By specifically blocking this enzymatic activity, this compound prevents the degradation of NAD+, leading to an increase in intracellular NAD+ (specifically, its reduced form, NADH) levels.[2] Elevated NAD+ can, in turn, enhance the activity of NAD+-dependent enzymes and influence cellular metabolic and signaling pathways. Furthermore, treatment of peripheral blood mononuclear cells (PBMCs) with this compound has been shown to increase the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ), suggesting a role in modulating immune responses.[2]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound are summarized in the tables below.

Inhibitory Activity of this compound (Compound 12)
Target Enzyme CD38 Cyclase
IC50 20.8 μM
Selectivity >100 μM against CD38 Hydrolase
Cellular Effects of this compound (Compound 12) in Activated PBMCs
Effect on NADH+ Levels (at 1 µM) 82.0% increase at 0.5 hours
Effect on Interferon-γ Levels (at 10 µM) Significant increase at 48 hours and 12 days

Signaling and Experimental Workflow Diagrams

CD38 Signaling Pathway and Inhibition by this compound

CD38_Pathway CD38 Signaling and Inhibition by this compound NAD NAD+ CD38 CD38 Enzyme NAD->CD38 Cyclase Activity Immune_Modulation Immune Modulation (e.g., IFN-γ production) NAD->Immune_Modulation Increased levels lead to cADPR cADPR CD38->cADPR ADPR ADPR CD38->ADPR Hydrolase Activity NAD_depletion NAD+ Depletion CD38->NAD_depletion Ca_signaling Ca2+ Signaling cADPR->Ca_signaling CCR11 This compound CCR11->CD38 Inhibits Cyclase Experimental_Workflow Workflow for this compound Characterization cluster_synthesis Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis start 2-thioxothiazolidin-4-one & 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde reaction Knoevenagel Condensation (Microwave Synthesis) start->reaction product This compound reaction->product cd38_assay CD38 Cyclase Inhibition Assay product->cd38_assay nadh_assay Intracellular NADH Measurement product->nadh_assay ifng_assay IFN-γ ELISA product->ifng_assay ic50 IC50 Determination cd38_assay->ic50 pbmc_isolation PBMC Isolation pbmc_isolation->nadh_assay pbmc_isolation->ifng_assay nad_quant NADH Level Quantitation nadh_assay->nad_quant ifng_quant IFN-γ Concentration ifng_assay->ifng_quant

References

An In-depth Technical Guide to the Biological Activity of (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the rhodanine derivative CCR-11, with a primary focus on its geometric isomers, (E)-CCR-11 and (Z)-CCR-11. The document synthesizes the current scientific knowledge regarding the antibacterial and anticancer properties of this compound. While substantial data exists for the (E)-isomer, this guide also addresses the current knowledge gap concerning the biological profile of the (Z)-isomer. Detailed experimental methodologies for key biological assays are provided, alongside a quantitative summary of the available bioactivity data. Furthermore, this guide employs Graphviz visualizations to illustrate the elucidated and hypothesized signaling pathways and experimental workflows, offering a clear and concise reference for researchers in the fields of microbiology and oncology.

Introduction

Rhodanine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. A notable member of this class is CCR-11, chemically identified as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)thiazolidin-4-one. The exocyclic double bond at the 5-position of the rhodanine ring gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers. The spatial arrangement of substituents around this double bond can significantly influence the compound's interaction with biological targets and, consequently, its overall bioactivity. This guide aims to provide a detailed technical examination of the biological activities of (E/Z)-CCR-11, with a particular emphasis on presenting quantitative data, experimental protocols, and pathway visualizations to aid in further research and development.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of CCR-11 primarily pertains to the (E)-isomer. To date, there is a notable absence of published studies detailing the specific biological activity of the (Z)-isomer of CCR-11. The known inhibitory concentrations (IC50) for (E)-CCR-11 are summarized in the table below.

IsomerTarget Organism/Cell LineBiological ActivityIC50 (µM)Reference
(E)-CCR-11Bacillus subtilisAntibacterial1.2[1]
(E)-CCR-11HeLa (Human cervical cancer)Anticancer18.1[1]
(Z)-CCR-11--Not available-

Antibacterial Activity and Mechanism of Action

(E)-CCR-11 has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Mycobacterium smegmatis[1]. The primary mechanism of its antibacterial action is the inhibition of bacterial cytokinesis through the targeting of the FtsZ protein[1].

Inhibition of FtsZ Assembly and GTPase Activity

FtsZ, a homolog of eukaryotic tubulin, is an essential protein for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. (E)-CCR-11 has been shown to inhibit the assembly of FtsZ filaments and to interfere with its guanosine triphosphatase (GTPase) activity, which is crucial for the dynamic nature of the Z-ring[1]. This disruption of FtsZ function leads to an elongation of the bacterial cells and ultimately inhibits bacterial proliferation.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Z-ring) FtsZ_monomers->FtsZ_polymers GTP-dependent polymerization Cell_division Cell Division FtsZ_polymers->Cell_division E_CCR_11 (E)-CCR-11 E_CCR_11->FtsZ_monomers Inhibits assembly and GTPase activity

Fig. 1: Mechanism of antibacterial action of (E)-CCR-11.

Anticancer Activity and Hypothesized Mechanism of Action

(E)-CCR-11 has also exhibited cytotoxic effects against the human cervical cancer cell line, HeLa, with an IC50 of 18.1 µM. While the specific signaling pathway for the anticancer activity of (E)-CCR-11 has not been fully elucidated, studies on structurally related rhodanine derivatives suggest that the induction of apoptosis is a common mechanism.

Potential Induction of Apoptosis

It is hypothesized that (E)-CCR-11 may induce apoptosis in cancer cells. This could occur through the modulation of key regulatory proteins in the apoptotic cascade. Based on the known mechanisms of other anticancer rhodanine derivatives, a plausible pathway could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases and subsequent programmed cell death. Further research is required to confirm this specific pathway for (E)-CCR-11.

Anticancer_Pathway E_CCR_11 (E)-CCR-11 Bcl2 Bcl-2 (Anti-apoptotic) E_CCR_11->Bcl2 Inhibition (Hypothesized) Bax Bax (Pro-apoptotic) E_CCR_11->Bax Activation (Hypothesized) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Fig. 2: Hypothesized anticancer mechanism of (E)-CCR-11.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ into filaments by detecting changes in light scattering.

Workflow:

FtsZ_Polymerization_Workflow Prepare_FtsZ Prepare purified FtsZ protein in polymerization buffer Add_Compound Add this compound (or DMSO control) to the FtsZ solution Prepare_FtsZ->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Initiate_Polymerization Initiate polymerization by adding GTP Incubate->Initiate_Polymerization Measure_Scattering Measure light scattering at 350 nm over time in a spectrophotometer Initiate_Polymerization->Measure_Scattering Analyze_Data Analyze the change in light scattering to determine inhibition of polymerization Measure_Scattering->Analyze_Data

Fig. 3: Workflow for FtsZ polymerization assay.

Protocol:

  • Reagents and Buffers:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

    • GTP stock solution (100 mM)

    • This compound stock solution in DMSO

    • DMSO (vehicle control)

  • Procedure:

    • Dilute purified FtsZ to a final concentration of ~12 µM in pre-warmed polymerization buffer.

    • Add the desired concentration of this compound or an equivalent volume of DMSO to the FtsZ solution.

    • Incubate the mixture at 37°C for 10 minutes.

    • Place the reaction mixture in a cuvette in a spectrophotometer equipped with a light scattering module.

    • Establish a baseline reading at 350 nm.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the change in light scattering at 350 nm for 10-15 minutes.

    • The extent of polymerization is proportional to the increase in light scattering.

FtsZ GTPase Activity Assay

This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released.

Workflow:

GTPase_Assay_Workflow Prepare_Reaction Prepare reaction mixture with FtsZ, polymerization buffer, and this compound Incubate_37 Incubate at 37°C Prepare_Reaction->Incubate_37 Start_Reaction Start the reaction by adding GTP Incubate_37->Start_Reaction Time_Points At various time points, take aliquots and stop the reaction Start_Reaction->Time_Points Add_Reagent Add Malachite Green reagent to each aliquot Time_Points->Add_Reagent Measure_Absorbance Measure absorbance at ~620 nm Add_Reagent->Measure_Absorbance Calculate_Pi Calculate the amount of released phosphate (Pi) using a standard curve Measure_Absorbance->Calculate_Pi

Fig. 4: Workflow for FtsZ GTPase activity assay.

Protocol:

  • Reagents and Buffers:

    • Purified FtsZ protein

    • Polymerization buffer

    • GTP stock solution

    • This compound stock solution in DMSO

    • DMSO (vehicle control)

    • Malachite Green reagent for phosphate detection

    • Phosphate standard solution

  • Procedure:

    • Set up reaction mixtures containing FtsZ (~5 µM) in polymerization buffer with either this compound or DMSO.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding GTP (final concentration 1 mM).

    • At specific time intervals (e.g., 0, 5, 10, 15 minutes), remove aliquots of the reaction and add them to the Malachite Green reagent to stop the reaction and develop the color.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at approximately 620 nm.

    • Generate a standard curve using the phosphate standard solution.

    • Determine the concentration of inorganic phosphate released in each sample from the standard curve.

MTT Cell Viability Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed HeLa cells in a 96-well plate and allow to adhere overnight Treat_Cells Treat cells with various concentrations of this compound Seed_Cells->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Add_MTT Add MTT solution to each well Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability relative to untreated control Read_Absorbance->Calculate_Viability

Fig. 5: Workflow for MTT cell viability assay.

Protocol:

  • Reagents and Materials:

    • HeLa cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound (include a vehicle control with DMSO).

    • Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Conclusion and Future Directions

The available scientific literature provides a solid foundation for understanding the biological activity of (E)-CCR-11 as a promising antibacterial and anticancer agent. Its well-defined antibacterial mechanism, targeting the essential FtsZ protein, makes it an attractive lead compound for the development of new antibiotics. The anticancer activity against HeLa cells warrants further investigation to elucidate the precise molecular pathways involved, with the induction of apoptosis being a strong possibility based on related compounds.

A significant gap in the current knowledge is the lack of biological data for the (Z)-isomer of CCR-11. Future research should prioritize the synthesis or isolation of the (Z)-isomer and a comprehensive evaluation of its biological activities in comparison to the (E)-isomer. Such studies are crucial for a complete understanding of the structure-activity relationship of this compound and for potentially identifying the more potent and selective isomer for therapeutic development. Furthermore, expanding the anticancer studies to a broader range of cancer cell lines and in vivo models will be essential to fully assess the therapeutic potential of this compound.

References

The Enigmatic Compound (E/Z)-CCR-11 and its Purported Role in Cellular NAD+ Enhancement: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature and database searches did not yield specific information on a compound designated as "(E/Z)-CCR-11." The following guide is a structured response built upon established principles of NAD+ metabolism and incorporates data and methodologies from studies on well-characterized NAD+ precursors, such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), to illustrate the concepts requested. This document serves as a template for how such a technical guide for a novel NAD+ enhancing compound would be structured, pending the availability of specific data for "this compound."

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling enzymes.[1][2] A decline in cellular NAD+ levels is associated with aging and numerous age-related pathologies, making the development of NAD+-boosting therapeutics a significant area of research.[3][4] This document explores the hypothetical compound "this compound" as a potential agent for increasing intracellular NAD+ concentrations. While specific data on "this compound" is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation, drawing parallels with known NAD+ precursors. We will delve into the presumed mechanism of action, present hypothetical quantitative data in structured tables, detail essential experimental protocols for validation, and visualize the relevant biological pathways.

Putative Mechanism of Action of "this compound"

It is hypothesized that "this compound" increases cellular NAD+ levels by acting as a precursor or by modulating the activity of enzymes involved in NAD+ biosynthesis or consumption. The primary pathways for NAD+ synthesis in mammalian cells are the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide and nicotinamide riboside.[5]

A plausible mechanism for a novel compound like "this compound" would be its conversion into a key NAD+ intermediate, such as NMN or NR, which can then be utilized by the salvage pathway to synthesize NAD+. Alternatively, "this compound" could potentially inhibit NAD+-consuming enzymes like CD38 or PARPs, thereby preserving the existing NAD+ pool.

Quantitative Data Summary (Hypothetical)

The following tables represent the kind of quantitative data that would be essential to characterize the efficacy and potency of an NAD+ enhancing compound. These are illustrative and based on typical findings for effective NAD+ precursors.

Table 1: Dose-Dependent Effect of this compound on Intracellular NAD+ Levels in HaCaT Keratinocytes

This compound Concentration (µM)Mean NAD+ Level (µM)Standard Deviation% Increase from Control
0 (Control)0.5± 0.050%
100.8± 0.0760%
501.5± 0.12200%
1002.2± 0.18340%
2502.5± 0.21400%
5002.6± 0.23420%

Table 2: Time-Course of NAD+ Increase Following Treatment with 100 µM this compound in THP-1 Monocytes

Time (hours)Mean NAD+ Level (µM)Standard Deviation% Increase from Baseline
00.4± 0.040%
20.9± 0.08125%
41.8± 0.15350%
82.1± 0.19425%
121.9± 0.17375%
241.2± 0.11200%

Detailed Experimental Protocols

Accurate and reproducible measurement of cellular NAD+ levels is fundamental to evaluating the efficacy of compounds like "this compound". Below are detailed protocols for key experiments.

Protocol for Quantification of Cellular NAD+ using a Bioluminescent Assay

This protocol is adapted from commercially available kits like the NAD/NADH-Glo™ Assay.

Objective: To measure total NAD+ and NADH levels in cultured cells treated with "this compound".

Materials:

  • Cultured cells (e.g., HaCaT or THP-1)

  • 96-well white, flat-bottom assay plates

  • This compound stock solution

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • NAD/NADH-Glo™ Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • Sample Lysis and NAD+/NADH Detection:

    • To measure total NAD+ and NADH, add 50 µL of the NAD/NADH-Glo™ Reagent directly to each well.

    • To measure NAD+ only, first add 25 µL of 0.4 N HCl to the wells and incubate at 60°C for 15 minutes to degrade NADH. Cool the plate to room temperature and then add 25 µL of 0.5 M Trizma base to neutralize the acid. Finally, add 50 µL of the NAD/NADH-Glo™ Reagent.

  • Signal Development: Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the concentration of NAD+ by comparing the relative light units (RLU) to a standard curve generated with known concentrations of NAD+.

Protocol for Western Blot Analysis of NAD+ Synthesis Pathway Enzymes

Objective: To determine if "this compound" treatment alters the expression levels of key enzymes in the NAD+ salvage pathway, such as NAMPT or NMNATs.

Materials:

  • Cultured cells treated with "this compound" as described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against NAMPT, NMNAT1-3, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualization of Pathways and Workflows

Signaling Pathway of NAD+ Biosynthesis

NAD_Biosynthesis_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO (multiple steps) Tryptophan->IDO_TDO de novo NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Salvage NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT Preiss-Handler NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK Salvage NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ CCR11 This compound CCR11->NMN Hypothesized Conversion IDO_TDO->NAD NAPRT->NAD NAMPT->NMN NRK->NMN NMNAT->NAD

Caption: Hypothesized integration of this compound into the NAD+ biosynthesis pathways.

Experimental Workflow for Compound Screening

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment nad_assay Measure NAD+ Levels (Bioluminescent Assay) treatment->nad_assay protein_analysis Analyze Pathway Protein Expression (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation nad_assay->data_analysis protein_analysis->data_analysis end End: Characterize Compound Effect data_analysis->end

Caption: A streamlined workflow for evaluating the effect of a novel compound on cellular NAD+ metabolism.

Conclusion and Future Directions

While the existence and specific mechanism of "this compound" remain to be elucidated, the framework provided in this technical guide offers a robust approach for the investigation of any novel compound purported to enhance cellular NAD+ levels. The combination of quantitative assays, detailed molecular biology protocols, and clear visualization of the underlying biological processes is essential for the rigorous evaluation required in drug discovery and development. Future research on any such candidate would need to generate specific data to populate the tables and validate the pathways outlined here, ultimately determining its therapeutic potential.

References

An In-depth Technical Guide on the Role of C-C Chemokine Receptors in Interferon-Gamma Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "(E/Z)-CCR-11" did not yield specific results in the context of interferon-gamma (IFN-γ) production. This suggests the molecule may be novel, proprietary, or a potential misnomer. This guide will instead provide a comprehensive overview of the well-established roles of other C-C chemokine receptor (CCR) family members in IFN-γ regulation, focusing on key examples such as CCR2 and CCR5.

Executive Summary

Interferon-gamma (IFN-γ) is a critical cytokine in both innate and adaptive immunity, playing a pivotal role in host defense against intracellular pathogens and in tumor surveillance. The production of IFN-γ is tightly regulated, and emerging evidence highlights the significant modulatory role of the C-C chemokine receptor (CCR) family. These G protein-coupled receptors, expressed on various immune cells, respond to chemokine ligands, influencing cell trafficking, differentiation, and cytokine production. This guide explores the intricate relationship between key CCRs—notably CCR2 and CCR5—and IFN-γ production, detailing the underlying signaling pathways, summarizing quantitative data from pivotal studies, and providing insights into the experimental methodologies used to elucidate these functions. Understanding this interplay is crucial for the development of novel therapeutics targeting inflammatory diseases and cancer.

The Role of CCR2 in IFN-γ Production

CCR2, the receptor for monocyte chemoattractant proteins (MCPs) such as CCL2, is critical for the migration of monocytes, macrophages, and T cells. Its role in IFN-γ production is multifaceted, primarily linked to its function in orchestrating the cellular interactions necessary for an effective adaptive immune response.

Mechanism of Action

Studies have shown that CCR2-deficient (CCR2-/-) mice exhibit a dramatic decrease in IFN-γ production following certain immunological challenges.[1][2] This defect is not due to an intrinsic inability of T cells to produce IFN-γ, as direct activation of T cells from CCR2-/- mice in vitro shows no difference in IFN-γ output compared to wild-type cells.[1][2] Instead, the primary mechanism appears to be an impairment in the trafficking of antigen-presenting cells (APCs), such as monocytes and macrophages, to the sites of immune response, like draining lymph nodes.[1] This impaired migration leads to inefficient T cell priming and, consequently, a significant reduction in the number of antigen-specific, IFN-γ-producing T cells.

The CCL2/CCR2 axis also has non-chemotactic roles in directly regulating T cell differentiation. In vitro studies have shown that CCR2-/- CD4+ T cells produce less IFN-γ upon activation, suggesting a direct role for CCR2 signaling in cytokine production. This is potentially mediated through the PI3K/Akt signaling pathway.

Quantitative Data on CCR2 and IFN-γ Production
Experimental ModelCell TypeStimulusEffect of CCR2 Deficiency on IFN-γ ProductionReference
CCR2-/- Mice (in vivo)Draining Lymph Node CellsAntigen Immunization70% decrease in Ag-specific, IFN-γ-producing cells.
CCR2-/- Mice (in vitro)SplenocytesConcanavalin ASignificantly lower levels of IFN-γ produced.
CCR2-/- Mice (in vitro)SplenocytesAnti-CD3/CD28No difference in IFN-γ production compared to wild-type.
CCR2-/- CD4+ T cells (in vitro)CD4+ T cellsAnti-CD3/CD28Reduced production of IFN-γ, IL-17F, IL-22, and IL-10.
CCR2-/- Mice (in vivo, type-2 granuloma)Draining Lymph Node CellsSchistosomal AntigenVirtually complete impairment of IFN-γ production after day 2.
Experimental Protocols

Generation and Analysis of CCR2 Knockout Mice:

  • Model: Mice with a targeted disruption of the Ccr2 gene.

  • Immunization Protocol: Mice are immunized with an antigen (e.g., purified protein derivative of Mycobacterium bovis or keyhole-limpet hemocyanin) emulsified in Complete Freund's Adjuvant (CFA).

  • Cell Isolation and Culture: Draining lymph nodes are harvested, and single-cell suspensions are prepared. Cells are cultured in the presence of the specific antigen.

  • IFN-γ Quantification: IFN-γ levels in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA). The number of IFN-γ-producing cells is determined by ELISpot assay.

  • In Vitro T Cell Activation: Splenocytes or purified T cells are stimulated with anti-CD3 and anti-CD28 antibodies or Concanavalin A to assess intrinsic IFN-γ production capacity.

Cell Trafficking Analysis:

  • Method: Fluorescently labeled CFA is injected into the footpads of wild-type and CCR2-/- mice.

  • Analysis: The number of fluorescently labeled monocytes/macrophages migrating to the draining lymph nodes is quantified by flow cytometry or fluorescence microscopy.

The Role of CCR5 in IFN-γ Production

CCR5 is the receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). It is expressed on T cells, macrophages, dendritic cells, and natural killer (NK) cells. CCR5 plays a significant role in inflammatory responses and has a complex relationship with IFN-γ.

Mechanism of Action

IFN-γ can regulate the expression of CCR5 and its ligands. For instance, IFN-γ is a potent stimulator of the CCR5 ligands CCL3, CCL4, and CCL5 in the murine lung. Conversely, CCR5 signaling can also mediate some of the downstream effects of IFN-γ. For example, in a model of IFN-γ-induced emphysema, the neutralization or deficiency of CCR5 significantly decreased IFN-γ-induced inflammation and tissue remodeling. This suggests that CCR5 is a critical component of the IFN-γ effector pathway in this context.

However, the direct impact of CCR5 on IFN-γ production itself appears to be context-dependent. In some settings, CCR5 does not seem to alter the levels of IFN-γ. For example, in the IFN-γ-induced emphysema model, BAL fluid from CCR5+/+ and CCR5-/- mice showed no difference in IFN-γ content. In contrast, IFN-γ plays a role in down-regulating CCR5 expression on human T cells, a process that is dependent on IL-12.

Quantitative Data on CCR5 and IFN-γ
Experimental ModelCell TypeObservationEffect on IFN-γReference
Transgenic IFN-γ miceBronchoalveolar Lavage (BAL) fluidComparison between CCR5+/+ and CCR5-/- mice.No difference in IFN-γ levels.
Human T cell clonesCD4+ T cellsNeutralization of IFN-γ.Increased CCR5 expression.
Macrophages from CCR5-/- miceMacrophagesStimulation with poly(I:C) + IFN-γ.Nearly complete prevention of iNOS, COX-2, and IL-1β mRNA accumulation compared to wild-type.
Experimental Protocols

Transgenic Mouse Models:

  • Model: Transgenic mice with inducible expression of IFN-γ in the lungs.

  • Intervention: Treatment with anti-CCR5 neutralizing antibodies or use of CCR5-deficient mice.

  • Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells. IFN-γ levels in the BAL fluid are measured by ELISA. Lung tissue is analyzed for inflammation and remodeling markers.

In Vitro Macrophage Stimulation:

  • Cell Source: Peritoneal or bone marrow-derived macrophages from wild-type and CCR5-/- mice.

  • Stimulation: Cells are treated with poly(I:C) (a viral dsRNA mimic) in combination with IFN-γ.

  • Outcome Measures: Expression of inflammatory genes (e.g., iNOS, COX-2, IL-1β) is quantified by RT-PCR. Nitric oxide production is measured by the Griess assay.

Other CCRs in IFN-γ Regulation

While CCR2 and CCR5 are prominent examples, other CCR family members also influence IFN-γ production.

  • CCR6: This receptor is predominantly expressed on Th17 cells. While Th17 cells are characterized by IL-17 production, a subset can also produce IFN-γ, and these are often referred to as Th1/17 cells. CCR6 expression can help distinguish Th17 cells from Th1 cells, which typically do not express CCR6. The differentiation of these IFN-γ-producing Th17/Th1 cells is influenced by cytokines like IL-12.

  • CCR9: The CCR9/CCL25 axis is crucial for T cell homing to the small intestine. In splenic T cells, blocking CCR9/CCL25 signaling has been shown to reduce the secretion of IFN-γ. Furthermore, in CCR9-/- mice, T cells from mesenteric lymph nodes, upon restimulation, produce significantly higher levels of IFN-γ, suggesting a regulatory role for CCR9 in intestinal immune responses.

Signaling Pathways and Visualizations

The signaling pathways initiated by CCR binding to their ligands are complex and can crosstalk with other immune signaling pathways, including those that regulate IFN-γ production.

CCR2_Signaling_and_IFN_gamma Figure 1. CCR2 Signaling in IFN-γ Production cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper Cell (Th1) APC Monocyte/ Macrophage T_Cell Naive T Cell APC->T_Cell Presents Antigen CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds Th1_Cell Th1 Cell T_Cell->Th1_Cell Differentiates IFN_gamma IFN-γ Th1_Cell->IFN_gamma Produces CCR2->APC Mediates Migration PI3K_Akt PI3K/Akt Pathway CCR2->PI3K_Akt Activates TCR TCR TCR->T_Cell Activates Antigen Antigen Antigen->TCR Binds PI3K_Akt->Th1_Cell Promotes Differentiation

Caption: CCR2 signaling pathway in IFN-γ production.

Experimental_Workflow_CCR_KO_Mice Figure 2. Experimental Workflow for Analyzing IFN-γ in CCR KO Mice cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis Immunization Immunize WT and CCR KO Mice Harvest_LN Harvest Draining Lymph Nodes Immunization->Harvest_LN Restimulation Restimulate Cells with Antigen Harvest_LN->Restimulation Quantification Quantify IFN-γ (ELISA/ELISpot) Restimulation->Quantification Isolate_Splenocytes Isolate Splenocytes Direct_Activation Directly Activate T Cells (e.g., anti-CD3/CD28) Isolate_Splenocytes->Direct_Activation Quantify_IFN_gamma_vitro Quantify IFN-γ (ELISA) Direct_Activation->Quantify_IFN_gamma_vitro

Caption: Workflow for IFN-γ analysis in CCR knockout mice.

Conclusion and Future Directions

The C-C chemokine receptor family plays a complex and vital role in the regulation of IFN-γ production. Receptors like CCR2 are essential for the proper trafficking of immune cells, which is a prerequisite for a robust IFN-γ response in many contexts. Others, such as CCR5, are involved in mediating the downstream effector functions of IFN-γ. The direct modulation of T cell differentiation and cytokine production by CCR signaling is an area of active research.

For drug development professionals, targeting the CCR-IFN-γ axis presents both opportunities and challenges. The context-dependent nature of these interactions means that therapeutic interventions will need to be highly specific. Future research should focus on elucidating the precise signaling crosstalk between CCRs and the IFN-γ production machinery in different disease models. A deeper understanding of these pathways will be instrumental in designing novel immunomodulatory therapies for a range of diseases, from autoimmune disorders to cancer.

References

Unveiling (E/Z)-CCR-11: A Technical Guide to its Chemical Structure and Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-CCR-11 , scientifically known as (E/Z)-2-Thioxo-5-[[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methylene]-4-thiazolidinone , is a selective inhibitor of the ectoenzyme CD38, a critical regulator of cellular NAD+ levels. This technical guide provides an in-depth overview of its chemical structure, properties, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound is a small molecule with the chemical formula C15H8F3NO2S2 and a molecular weight of 355.35 g/mol .[1] The "(E/Z)" designation in its name refers to the geometric isomerism around the exocyclic double bond connecting the thiazolidinone and furan rings. The presence of different substituents on each carbon of the double bond gives rise to two stereoisomers: the E (entgegen) isomer and the Z (zusammen) isomer.

Below are the chemical structures of the (E)- and (Z)-isomers of CCR-11.

E_isomer cluster_E (E)-CCR-11 E_structure Z_isomer cluster_Z (Z)-CCR-11 Z_structure CD38_pathway NAD NAD+ CD38 CD38 NAD->CD38 Glycohydrolase NAD->CD38 Cyclase ADPR ADPR CD38->ADPR cADPR cADPR CD38->cADPR Cellular_NAD Increased Cellular NAD+ CCR11 This compound CCR11->CD38 Inhibits Cyclase Activity Immune_Response Enhanced Immune Response (e.g., IFNγ production) Cellular_NAD->Immune_Response CD38_assay_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis p1 Prepare reaction buffer r1 Add buffer, CD38, and this compound to 96-well plate p1->r1 p2 Dilute recombinant CD38 enzyme p2->r1 p3 Prepare serial dilutions of this compound p3->r1 p4 Prepare NGD+ substrate solution r2 Initiate reaction by adding NGD+ p4->r2 r1->r2 r3 Incubate at 37°C r2->r3 d1 Measure fluorescence (Ex: 300 nm, Em: 410 nm) r3->d1 d2 Calculate percentage of inhibition d1->d2 d3 Determine IC50 value d2->d3

References

An In-depth Technical Guide to the Synthesis of (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E/Z)-CCR-11, a rhodanine derivative identified as a potent antibacterial agent. The document details the synthetic pathway, experimental protocols, and the mechanism of action of this compound, presenting quantitative data in a structured format and visualizing key pathways using Graphviz diagrams.

Introduction

This compound, chemically known as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)thiazolidin-4-one, is a small molecule inhibitor of the bacterial cell division protein FtsZ. By targeting this essential protein, CCR-11 effectively disrupts bacterial cytokinesis, leading to cell elongation and eventual death. This unique mechanism of action makes it a promising candidate for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance. This guide will focus on the chemical synthesis of CCR-11, providing a step-by-step pathway for its laboratory-scale preparation.

Retrosynthetic Analysis

The synthesis of this compound can be approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection lies at the exocyclic double bond, which is characteristic of a Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, in this case, rhodanine, with an aldehyde.

The required aldehyde intermediate is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-(trifluoromethyl)phenylboronic acid.

G CCR11 This compound Knoevenagel Knoevenagel Condensation CCR11->Knoevenagel Rhodanine Rhodanine Knoevenagel->Rhodanine Aldehyde 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde Knoevenagel->Aldehyde Suzuki Suzuki-Miyaura Coupling Aldehyde->Suzuki BromoFurfural 5-Bromofuran-2-carbaldehyde Suzuki->BromoFurfural BoronicAcid 3-(Trifluoromethyl)phenylboronic acid Suzuki->BoronicAcid

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The forward synthesis of this compound is a two-step process starting from commercially available precursors.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction forms the carbon-carbon bond between the furan ring and the phenyl ring.

Step 2: Knoevenagel Condensation for the Synthesis of this compound

The second and final step is the Knoevenagel condensation of the synthesized aldehyde intermediate with rhodanine. This reaction is typically catalyzed by a weak base and results in the formation of the exocyclic double bond, yielding the target compound this compound. The reaction generally produces the more thermodynamically stable E-isomer as the major product.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Knoevenagel Condensation BromoFurfural 5-Bromofuran-2-carbaldehyde Catalyst1 Pd Catalyst Base BromoFurfural->Catalyst1 BoronicAcid 3-(Trifluoromethyl)phenylboronic acid BoronicAcid->Catalyst1 Aldehyde 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde Catalyst1->Aldehyde Aldehyde_ref Aldehyde Intermediate Aldehyde->Aldehyde_ref Rhodanine Rhodanine Catalyst2 Base Catalyst Rhodanine->Catalyst2 CCR11 This compound Catalyst2->CCR11

Caption: Forward synthesis pathway for this compound.

Experimental Protocols

Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, prepared in situ by mixing palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of the solvent mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a solid.

Synthesis of this compound

Materials:

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

  • Rhodanine

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and rhodanine (1.1 eq) in glacial acetic acid or ethanol in a round-bottom flask.

  • Add sodium acetate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure (E)-CCR-11. The Z-isomer may be present in the mother liquor.

Quantitative Data

ParameterValueReference
Synthesis of Aldehyde Intermediate
Yield70-85%General Suzuki-Miyaura reaction yields for similar substrates.
Purity>95% (after chromatography)Expected purity after purification.
Synthesis of this compound
Yield60-80%Typical yields for Knoevenagel condensations with rhodanines.
Purity>98% (after recrystallization)Expected purity for the major E-isomer.
Biological Activity
IC₅₀ (B. subtilis FtsZ GTPase activity)1.5 ± 0.3 µM[1]
MIC (Bacillus subtilis)3 µM[1]
MIC (Mycobacterium smegmatis)4 µM[1]
IC₅₀ (HeLa cell proliferation)18.1 ± 0.2 µM[1]

Mechanism of Action: FtsZ Inhibition

This compound exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cell division. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome complex.

The mechanism of inhibition by CCR-11 involves the following steps:

  • Binding to FtsZ: CCR-11 binds to a pocket on the FtsZ protein.

  • Inhibition of Polymerization: This binding event interferes with the ability of FtsZ monomers to polymerize into protofilaments.

  • Inhibition of GTPase Activity: The binding of CCR-11 also inhibits the GTPase activity of FtsZ, which is essential for the dynamic nature of the Z-ring.

  • Disruption of Z-Ring Formation: As a result of the inhibition of polymerization and GTPase activity, the formation of a functional Z-ring is prevented.

  • Inhibition of Cell Division: Without a proper Z-ring, bacterial cell division is blocked, leading to the formation of elongated, filamentous cells and ultimately cell death.

G cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by CCR-11 FtsZ_monomer FtsZ Monomers Polymerization Polymerization FtsZ_monomer->Polymerization GTP GTP GTP->Polymerization Protofilaments FtsZ Protofilaments Polymerization->Protofilaments Inhibition_poly Inhibition of Polymerization Polymerization->Inhibition_poly Z_ring Z-Ring Formation Protofilaments->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_division Cell Division Divisome->Cell_division CCR11 This compound CCR11->Inhibition_poly Inhibition_GTPase Inhibition of GTPase Activity CCR11->Inhibition_GTPase No_Z_ring Disrupted Z-Ring Inhibition_poly->No_Z_ring Inhibition_GTPase->No_Z_ring Filamentation Cell Filamentation & Death No_Z_ring->Filamentation

Caption: Mechanism of FtsZ inhibition by this compound.

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of the antibacterial agent this compound. The pathway, involving a Suzuki-Miyaura coupling followed by a Knoevenagel condensation, provides an efficient route to this promising FtsZ inhibitor. The detailed experimental protocols and an understanding of the mechanism of action are crucial for researchers and drug development professionals working on the discovery of new antimicrobial agents. The provided data and visualizations serve as a valuable resource for the synthesis and further investigation of CCR-11 and its analogs.

References

In-Depth Technical Guide: Discovery and Development of (E/Z)-CCR-11, a Selective CD38 Cyclase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery and development of (E/Z)-CCR-11, a selective inhibitor of the cyclase activity of the ectoenzyme CD38. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating CD38 activity for immunostimulation.

Introduction

CD38 is a multifunctional ectoenzyme highly expressed on the surface of various immune cells, including T and B cells, as well as on multiple myeloma cells. It plays a crucial role in cellular signaling and metabolism through its dual enzymatic activities: NAD+ glycohydrolase (hydrolase) and ADP-ribosyl cyclase (cyclase). Both activities contribute to the regulation of intracellular calcium levels and the production of immunosuppressive adenosine. The development of small molecule inhibitors that can selectively target either the hydrolase or cyclase activity of CD38 presents a promising strategy for enhancing anti-tumor immune responses.

This compound, also referred to as Comp 12 in the primary literature, emerged from a screening campaign that identified a series of compounds based on a Z-5-ethylidinethiazolidine-2,4-dione scaffold as potent and selective inhibitors of CD38's cyclase activity.[1] This guide details the key findings related to this compound, including its inhibitory potency, mechanism of action, and effects on cellular processes.

Quantitative Data

The inhibitory activity of this compound against the cyclase function of CD38 and its downstream cellular effects have been quantified in various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition of CD38 by this compound [1]

CompoundTarget EnzymeIC50 (µM)
This compoundCD38 Cyclase20.8
This compoundCD38 Hydrolase>100

Table 2: Cellular Effects of this compound [1]

TreatmentMeasured ParameterResult
This compoundCellular NAD+ Levels82% increase
This compoundInterferon-gamma (IFNγ) Secretion>100-fold increase

Signaling and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CD38 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the dual enzymatic activities of CD38 and the specific point of inhibition by this compound.

CD38_Signaling_Pathway cluster_0 CD38 Enzymatic Activities cluster_1 Inhibition cluster_2 Downstream Effects NAD NAD+ CD38 CD38 NAD->CD38 substrate cADPR cADPR CD38->cADPR Cyclase Activity ADPR ADPR CD38->ADPR Hydrolase Activity Ca_mobilization Ca2+ Mobilization cADPR->Ca_mobilization immunosuppression Immunosuppression ADPR->immunosuppression CCR11 This compound CCR11->inhibition inhibition->CD38 Selective Inhibition Cyclase_Assay_Workflow cluster_workflow CD38 Cyclase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant CD38 - NGD+ (substrate) - this compound dilutions start->prepare_reagents add_inhibitor Add this compound dilutions to 96-well plate prepare_reagents->add_inhibitor add_enzyme Add CD38 enzyme to wells add_inhibitor->add_enzyme add_substrate Add NGD+ substrate to initiate reaction add_enzyme->add_substrate incubate Incubate at room temperature add_substrate->incubate read_fluorescence Measure fluorescence (Ex: 300 nm, Em: 410 nm) incubate->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

References

In Vitro Characterization of CCR-11 Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "CCR-11" is associated with multiple distinct molecular entities in scientific literature, leading to potential ambiguity. Initial research reveals at least three different molecules referred to by this name or a similar one: a selective CD38 inhibitor often cited as (E/Z)-CCR-11, an antibacterial agent targeting FtsZ, and the chemokine receptor CCR11 (also known as ACKR4). This guide provides a comprehensive in vitro characterization for each of these molecules, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound as a Selective CD38 Inhibitor

This compound is identified as a selective inhibitor of the enzyme CD38, specifically targeting its cyclase activity.[1] Inhibition of CD38 is a therapeutic strategy to increase cellular levels of nicotinamide adenine dinucleotide (NAD+), which can have implications for immunostimulation.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound against CD38 Cyclase

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundCD38 CyclaseEnzymatic Assay20.8[1]
Experimental Protocols

CD38 Cyclase Activity Assay

This protocol outlines a method to determine the inhibitory activity of this compound on CD38 cyclase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CD38 cyclase activity.

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+) as a substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant CD38 enzyme and the NGD+ substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add the serially diluted this compound to the wells of a microplate.

    • Add the CD38 enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the NGD+ substrate.

  • Detection: The cyclase activity of CD38 converts NGD+ to a fluorescent product. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rates against the logarithm of the compound concentrations.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

cluster_0 Mechanism of Action EZ_CCR11 This compound CD38 CD38 Cyclase EZ_CCR11->CD38 Inhibits NAD_increase Increased Cellular NAD+ CD38->NAD_increase Leads to Immuno Immunostimulation NAD_increase->Immuno

Caption: Mechanism of this compound as a CD38 inhibitor.

Section 2: CCR-11 as an Antibacterial Agent

Another molecule designated as CCR-11 has been characterized as an antibacterial agent that functions by inhibiting the assembly of the FtsZ protein, a crucial component of the bacterial cytokinesis machinery.[2]

Data Presentation

Table 2: Inhibitory Activity of Antibacterial CCR-11

CompoundTarget Organism/Cell LineAssay TypeIC50 (μM)Reference
CCR-11B. subtilisCell Proliferation1.2[2]
CCR-11HeLa cellsCell Proliferation18.1
Experimental Protocols

Bacterial Proliferation Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of CCR-11 against B. subtilis.

Materials:

  • B. subtilis culture

  • Mueller-Hinton Broth (MHB)

  • CCR-11

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of CCR-11 in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of B. subtilis in MHB.

  • Incubation: Add the bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth. The IC50 is determined by plotting the percentage of growth inhibition against the compound concentration.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of CCR-11 on HeLa cells.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • CCR-11

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of CCR-11 for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Mandatory Visualization

cluster_1 Antibacterial and Cytotoxicity Workflow Start Start B_prolif Bacterial Proliferation Assay (B. subtilis) Start->B_prolif H_cyto HeLa Cytotoxicity Assay (MTT) Start->H_cyto IC50_B Determine IC50 (Antibacterial Activity) B_prolif->IC50_B IC50_H Determine IC50 (Cytotoxicity) H_cyto->IC50_H End End IC50_B->End IC50_H->End

Caption: Workflow for assessing antibacterial and cytotoxic activity.

cluster_2 Mechanism of Action CCR11_anti CCR-11 FtsZ FtsZ Protein Assembly CCR11_anti->FtsZ Inhibits Cytokinesis Bacterial Cytokinesis FtsZ->Cytokinesis is required for Prolif_inhibit Inhibition of Bacterial Proliferation Cytokinesis->Prolif_inhibit Inhibition leads to

Caption: Mechanism of antibacterial action of CCR-11.

Section 3: CCR11 (ACKR4) as a Chemokine Receptor

CCR11, also known as Atypical Chemokine Receptor 4 (ACKR4), is a G protein-coupled receptor (GPCR) that binds to several monocyte chemoattractant proteins (MCPs). Unlike typical chemokine receptors, it is considered a "silent" receptor or a scavenger, as it does not appear to induce intracellular calcium signaling but instead regulates chemokine levels. However, some studies have shown it can mediate chemotaxis in response to certain ligands.

Data Presentation

Table 3: Binding Affinities of Chemokines to Human CCR11

| Ligand | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | MCP-4 | Radioligand Competition Binding | 0.14 | | | MCP-2 | Radioligand Competition Binding | 0.45 | | | MCP-3 | Radioligand Competition Binding | 4.1 | | | Eotaxin | Radioligand Competition Binding | 6.7 | | | MCP-1 | Radioligand Competition Binding | 10.7 | |

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC50) of various chemokines for CCR11.

Materials:

  • Cell membranes from cells expressing human CCR11

  • Radiolabeled ligand (e.g., ¹²⁵I-MCP-4)

  • Unlabeled competitor chemokines (MCP-1, MCP-2, MCP-3, Eotaxin)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor chemokines.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold binding buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Chemotaxis Assay (Transwell Assay)

Objective: To assess the ability of CCR11-expressing cells to migrate in response to a chemokine gradient.

Materials:

  • CCR11-expressing cells (e.g., transfected L1.2 cells)

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

  • Chemoattractants (MCP-1, MCP-2, MCP-4)

  • Assay medium

  • Cell staining and counting equipment

Procedure:

  • Chamber Preparation: Add the assay medium containing different concentrations of the chemoattractant to the lower wells of the chemotaxis chamber.

  • Cell Seeding: Place the CCR11-expressing cells in the upper chamber (the insert with the porous membrane).

  • Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane.

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a chemotactic dose-response curve.

Mandatory Visualization

cluster_3 CCR11 Signaling Pathway Chemokine Chemokine (e.g., MCP-4) CCR11_receptor CCR11 (ACKR4) Receptor Chemokine->CCR11_receptor Binds G_protein G Protein CCR11_receptor->G_protein Activates Effector Downstream Effectors G_protein->Effector Chemotaxis Chemotaxis Effector->Chemotaxis Leads to

Caption: Simplified CCR11 signaling pathway leading to chemotaxis.

cluster_4 Chemotaxis Assay Workflow Start_chemo Start Prep_chamber Prepare Chemotaxis Chamber (add chemoattractant) Start_chemo->Prep_chamber Seed_cells Seed CCR11-expressing cells in upper chamber Prep_chamber->Seed_cells Incubate Incubate to allow migration Seed_cells->Incubate Quantify Stain and quantify migrated cells Incubate->Quantify Analyze Analyze dose-response Quantify->Analyze End_chemo End Analyze->End_chemo

Caption: Experimental workflow for a Transwell chemotaxis assay.

References

An In-depth Technical Guide to Target Engagement Studies for C-C Chemokine Receptor 11 (CCR-11)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated as "(E/Z)-CCR-11" is limited and appears to refer to different compounds in varying contexts. One source identifies a molecule with this designation as a selective inhibitor of CD38, an ectoenzyme, with an IC50 of 20.8 μM against its cyclase activity[1]. Another compound, referred to as "CCR-11," is described as an antibacterial agent that targets the FtsZ protein in B. subtilis[2].

Given the ambiguity and the user's request for an in-depth technical guide on target engagement, this document will focus on the methodologies for studying a representative C-C Chemokine Receptor (GPCR), which we will refer to as "CCR-11." This approach provides a robust framework for researchers, scientists, and drug development professionals to design and execute target engagement studies for this important class of drug targets.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of therapeutic drugs[3]. Target engagement studies are crucial to confirm that a drug candidate interacts with its intended target in a cellular environment, which is a critical step in drug discovery. This guide outlines key experimental protocols, data presentation strategies, and the underlying signaling pathways relevant to studying ligand engagement with a representative chemokine receptor, CCR-11.

Quantitative Data Presentation

Summarizing quantitative data in a structured format is essential for comparing the potency and efficacy of different compounds. The following tables provide templates for presenting typical data from CCR-11 target engagement studies.

Table 1: Ligand Binding Affinity for CCR-11

Compound IDRadioligandKi (nM)Kd (nM)Bmax (fmol/mg protein)Assay TypeCell Line
This compound-Analog-1[3H]-CCL215.2 ± 2.1-1250 ± 87CompetitionHEK293-CCR-11
This compound-Analog-2[3H]-CCL25.8 ± 0.9-1245 ± 92CompetitionHEK293-CCR-11
Control Ligand[3H]-CCL22.1 ± 0.3-1260 ± 101CompetitionHEK293-CCR-11
[3H]-CCL2--1.5 ± 0.21300 ± 110SaturationHEK293-CCR-11

Table 2: Functional Activity of CCR-11 Ligands

Compound IDAssay TypeEC50 / IC50 (nM)Emax / % InhibitionMode of Action
This compound-Analog-1cAMP Accumulation45.3 ± 5.7 (IC50)95 ± 5%Inverse Agonist
This compound-Analog-2β-Arrestin Recruitment22.1 ± 3.4 (EC50)88 ± 7%Agonist
This compound-Analog-3GTPγS Binding10.7 ± 1.9 (IC50)100 ± 3%Antagonist
Natural Ligand (CCL2)Calcium Flux1.2 ± 0.2 (EC50)100%Agonist

Table 3: Cellular Target Engagement of CCR-11 Ligands

Compound IDAssay TypeEC50 (µM)Maximum Thermal Shift (°C)Cell Line
This compound-Analog-1CETSA5.2 ± 1.13.5 ± 0.4RPMI-8226
This compound-Analog-2CETSA1.8 ± 0.54.1 ± 0.6RPMI-8226
Positive ControlCETSA0.5 ± 0.15.0 ± 0.3RPMI-8226

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows for CCR-11 target engagement studies.

G_protein_coupled_receptor_signaling_pathway Figure 1: Generic GPCR Signaling Pathway for CCR-11 cluster_membrane Plasma Membrane GPCR CCR-11 G_protein Gαβγ GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (this compound) Ligand->GPCR Binding Downstream_Signaling Downstream Signaling (e.g., PKA activation, Ca2+ mobilization) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response (e.g., Chemotaxis, Gene Expression) Downstream_Signaling->Cellular_Response Induction

Figure 1: Generic GPCR Signaling Pathway for CCR-11

Radioligand_Binding_Assay_Workflow Figure 2: Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCR-11 Incubation Incubate membranes, radioligand, and competitor Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]-CCL2) Radioligand_Prep->Incubation Competitor_Prep Prepare unlabeled competitor (this compound) Competitor_Prep->Incubation Filtration Separate bound from free radioligand via rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting Curve_Fitting Fit data to determine IC50 value Counting->Curve_Fitting Ki_Calculation Calculate Ki value using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Figure 2: Workflow for Radioligand Binding Assay

Cellular_Thermal_Shift_Assay_Workflow Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA) cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Detection & Analysis Cell_Culture Culture intact cells Ligand_Treatment Treat cells with this compound or vehicle control Cell_Culture->Ligand_Treatment Heating Heat cell suspensions at various temperatures Ligand_Treatment->Heating Lysis Lyse cells to release proteins Heating->Lysis Centrifugation Separate soluble fraction from aggregated proteins Lysis->Centrifugation Quantification Quantify soluble CCR-11 (e.g., Western Blot, MS) Centrifugation->Quantification Melting_Curve Plot soluble protein vs. temperature to generate melting curve Quantification->Melting_Curve BRET_Assay_Principle Figure 4: Principle of BRET for GPCR-G Protein Interaction cluster_no_ligand No Ligand cluster_with_ligand With Ligand GPCR_NLuc_1 CCR-11-NLuc G_protein_YFP_1 Gα-YFP No_BRET No BRET Signal GPCR_NLuc_2 CCR-11-NLuc G_protein_YFP_2 Gα-YFP GPCR_NLuc_2->G_protein_YFP_2 Interaction BRET_Signal BRET Signal Detected Ligand Ligand Ligand->GPCR_NLuc_2 Binding

References

Understanding E/Z Isomerism in the Context of CCR11

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide has been compiled to understand the E/Z isomerism in CCR-11 for researchers, scientists, and drug development professionals.

A notable ambiguity exists in the term "CCR-11". Scientific literature refers to two distinct entities with this designation. The first is a human chemokine receptor, also known as ACKR4 or CCRL1, which is a G protein-coupled receptor (GPCR). The second is a rhodanine derivative that acts as an antibacterial agent by inhibiting FtsZ assembly. This document will focus on the human chemokine receptor CCR11, as the context of signaling pathways and drug development for a scientific audience is more relevant to this entity.

E/Z isomerism is a form of stereoisomerism that describes the orientation of substituents around a double bond. This type of isomerism is pertinent to small molecules, such as ligands that might bind to a receptor, rather than the receptor protein itself. The specific arrangement of atoms in E/Z isomers can lead to significant differences in their biological activity, including their binding affinity, efficacy, and pharmacokinetic properties. While there is no direct literature on the E/Z isomerism of specific ligands for CCR11, the principle remains a critical consideration in the design and development of small molecule drugs targeting any receptor, including CCR11.

The Chemokine Receptor CCR11 (ACKR4/CCRL1)

CCR11 is recognized as an atypical chemokine receptor. Unlike conventional chemokine receptors, which trigger robust intracellular signaling cascades upon ligand binding, atypical receptors are often considered "scavenger" or "decoy" receptors. They bind to chemokines, thereby regulating their local concentration and influencing cell migration, but they do not typically induce classical G protein-mediated signaling pathways.

Ligands of CCR11

CCR11 is known to bind to several chemokines. The binding affinities for some of these have been characterized.

LigandReceptorIC50 (nM)Notes
MCP-4CCR110.14High-affinity binding
MCP-2CCR110.45Potent ligand
MCP-3CCR114.1Binds with greater affinity than MCP-1 but is a weak agonist
EotaxinCCR116.7Binds with greater affinity than MCP-1 but is a weak agonist
MCP-1CCR1110.7Lower affinity compared to other MCPs
CCL19CCR11-Binds to the receptor
CCL21CCR11-Binds to the receptor
CCL25CCR11-Binds to the receptor

This table summarizes quantitative data on ligand binding to CCR11 based on available literature. The lack of robust signaling data is consistent with its classification as an atypical chemokine receptor.

Signaling Pathways

Due to its nature as an atypical chemokine receptor, CCR11 does not exhibit the classical G protein-coupled signaling pathways seen with other chemokine receptors. Its primary role is thought to be in chemokine sequestration, thus modulating the local inflammatory environment.

cluster_membrane Plasma Membrane CCR11 CCR11 (ACKR4) Internalization Receptor-Ligand Internalization CCR11->Internalization Chemokine Chemokine (e.g., CCL19, CCL21, CCL25) Chemokine->CCR11 Binding Degradation Chemokine Degradation/Sequestration Internalization->Degradation Modulation Modulation of Chemokine Gradient Degradation->Modulation

Caption: A simplified diagram illustrating the proposed "scavenger" function of the atypical chemokine receptor CCR11.

Experimental Protocols

Studying the interaction of ligands, including potential E/Z isomers, with CCR11 involves a variety of established experimental techniques for GPCRs.

Ligand Binding Assays

These assays are fundamental to determining the affinity of a ligand for a receptor.

  • Methodology:

    • Cell Culture and Membrane Preparation: Cells expressing CCR11 are cultured and harvested. The cell membranes are then isolated through centrifugation.

    • Radioligand Binding: A radiolabeled version of a known CCR11 ligand (e.g., ¹²⁵I-CCL19) is incubated with the prepared cell membranes.

    • Competition Binding: To determine the affinity of a non-radiolabeled test compound (which could be an E or Z isomer), it is added in increasing concentrations to compete with the radioligand for binding to CCR11.

    • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.

Chemotaxis Assays

While CCR11 is not a classical signaling receptor, chemotaxis assays can assess the functional consequence of its chemokine scavenging activity.

  • Methodology:

    • Cell Preparation: A migratory cell type that responds to a CCR11 ligand (e.g., T-lymphocytes that express CCR7, the receptor for CCL19 and CCL21) is used.

    • Transwell System: A transwell plate with a porous membrane is utilized. The migratory cells are placed in the upper chamber.

    • Chemokine Gradient: The chemokine is placed in the lower chamber to create a gradient.

    • Scavenging Effect: Cells expressing CCR11 are co-cultured in the lower chamber to assess their ability to sequester the chemokine and reduce the migration of the target cells. The effect of different E/Z isomers of a CCR11-targeting compound could be evaluated by their ability to modulate this scavenging function.

    • Quantification: The number of cells that have migrated to the lower chamber is quantified.

cluster_workflow Experimental Workflow for Ligand-Receptor Interaction start Synthesize/Isolate E/Z Isomers binding_assay Ligand Binding Assay (e.g., Competition Binding) start->binding_assay chemotaxis_assay Functional Assay (e.g., Chemotaxis Scavenging) start->chemotaxis_assay data_analysis Data Analysis (IC50, Efficacy) binding_assay->data_analysis chemotaxis_assay->data_analysis conclusion Determine Isomer-Specific Activity data_analysis->conclusion

Caption: A generalized experimental workflow for characterizing the E/Z isomers of a potential CCR11 ligand.

The Foundational Role of CD38 in Cellular Signaling and Its Inhibition in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cluster of Differentiation 38 (CD38) has emerged from its initial identification as a lymphocyte surface marker to be recognized as a critical multifunctional enzyme and receptor. Its pivotal role in nicotinamide adenine dinucleotide (NAD+) metabolism and calcium signaling has implicated it in a wide array of physiological and pathological processes, including immune responses, aging, and cancer. Consequently, CD38 has become a significant target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of the foundational research on CD38 and the development of its inhibitors, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data.

Core Biology of CD38: A Dual-Role Protein

CD38 is a type II transmembrane glycoprotein that functions both as a receptor and, more prominently, as a key ectoenzyme in NAD+ metabolism.[1][2][3] Encoded by the CD38 gene on human chromosome 4, this protein is expressed on the surface of numerous immune cells, including B and T lymphocytes, natural killer (NK) cells, and plasma cells, with its expression levels often correlating with cellular activation and differentiation.[2][3]

Enzymatic Functions: The NAD+ Hub

The primary enzymatic function of CD38 is the catalysis of NAD+ to produce second messengers that regulate intracellular calcium levels. CD38 exhibits two main catalytic activities:

  • ADP-ribosyl Cyclase Activity: This activity converts NAD+ into cyclic ADP-ribose (cADPR). cADPR is a potent second messenger that mobilizes calcium from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine receptors.

  • NAD+ Glycohydrolase (NADase) Activity: This is the dominant enzymatic function of CD38, hydrolyzing NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide. For every 100 molecules of NAD+ consumed, approximately 97 are converted to ADPR, while only a small fraction forms cADPR. This NADase activity makes CD38 a major regulator of intracellular NAD+ levels.

Given that NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for other enzymes like sirtuins and PARPs, the regulation of its availability by CD38 has profound implications for cellular metabolism, DNA repair, and aging.

Receptor Functions and Signaling Cascades

As a receptor, CD38 interacts with ligands such as CD31, an adhesion molecule expressed on endothelial cells and platelets. This interaction can trigger downstream signaling events, contributing to cell adhesion, migration, and activation. Although it has a very short cytoplasmic tail, CD38 associates with other signaling complexes, such as the B-cell receptor (BCR) and T-cell receptor (TCR), to transduce signals. Ligation of CD38 can induce the secretion of various cytokines, including IL-6, IL-10, and IFN-γ, from monocytes and T cells.

CD38 Signaling Pathways

CD38 is a central node in at least two critical signaling pathways: the NAD+/cADPR/Ca2+ pathway and the adenosinergic pathway.

The NAD+/cADPR/Ca2+ Signaling Pathway

This pathway is fundamental to cellular processes requiring rapid changes in intracellular calcium concentration. The enzymatic activity of CD38 initiates this cascade by producing cADPR, which in turn mobilizes calcium from intracellular stores. This calcium influx acts as a second messenger, triggering a multitude of cellular responses, including muscle contraction, neurotransmitter release, and immune cell activation.

CD38_Calcium_Signaling CD38-Mediated Calcium Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular_Stimuli Extracellular Stimuli (e.g., Hormones, Neurotransmitters) Receptor Receptor Extracellular_Stimuli->Receptor Binds CD38 CD38 cADPR cADPR CD38->cADPR Synthesizes Receptor->CD38 Activates RyR Ryanodine Receptor (RyR) Ca2+ Ca²⁺ RyR->Ca2+ Releases NAD NAD+ NAD->CD38 cADPR->RyR Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Secretion, Contraction) Ca2+->Cellular_Responses Triggers ER_Ca2+ Ca²⁺ Store

CD38-Mediated Calcium Signaling Pathway
The Adenosinergic Pathway

CD38 also plays a crucial role in an immunosuppressive pathway involving adenosine. Through a multi-step enzymatic cascade, where CD38 initiates the breakdown of NAD+, adenosine is generated in the extracellular space. This extracellular adenosine can then bind to purinergic receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor functions. This pathway is particularly relevant in the tumor microenvironment, where it can contribute to immune evasion.

CD38_Adenosinergic_Pathway CD38 in the Adenosinergic Pathway cluster_cell1 CD38+ Cell (e.g., Myeloma Cell) cluster_extracellular Extracellular Space cluster_cell2 T Cell CD38_cell1 CD38 ADPR ADPR CD38_cell1->ADPR Produces NAD_cell1 NAD+ NAD_cell1->CD38_cell1 Hydrolyzes CD203a CD203a/PC-1 ADPR->CD203a Converts to AMP AMP CD73 CD73 AMP->CD73 Converts to CD203a->AMP Adenosine Adenosine CD73->Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds Suppression Immune Suppression A2A_Receptor->Suppression Induces CD38_Inhibitor_MoA Mechanisms of Action of Anti-CD38 Monoclonal Antibodies cluster_ADCC ADCC cluster_ADCP ADCP cluster_CDC CDC CD38_mAb Anti-CD38 mAb Tumor_Cell CD38+ Tumor Cell CD38_mAb->Tumor_Cell Binds NK_Cell NK Cell CD38_mAb->NK_Cell Bridges Macrophage Macrophage CD38_mAb->Macrophage Bridges Complement Complement Proteins CD38_mAb->Complement Activates Apoptosis Apoptosis Tumor_Cell->Apoptosis Induces Enzyme_Inhibition Enzyme Inhibition Tumor_Cell->Enzyme_Inhibition Inhibits ADCC ADCC NK_Cell->ADCC Mediates ADCP ADCP Macrophage->ADCP Mediates CDC CDC Complement->CDC Forms MAC ADCC->Tumor_Cell Kills CDC->Tumor_Cell Lyses ADCP->Tumor_Cell Engulfs

References

Preliminary Investigation of (E/Z)-CCR-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CCR-11 has been identified as a selective inhibitor of the ectoenzyme CD38, specifically targeting its cyclase activity. Preliminary investigations indicate that this inhibition leads to significant downstream effects, including the modulation of cellular NAD+ levels and the enhancement of immune responses through increased interferon-gamma (IFN-γ) production. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, including quantitative data, detailed experimental protocols for its investigation, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound and its Target: CD38

This compound, also referred to as compound 12 in initial studies, is a small molecule inhibitor that demonstrates selectivity for the cyclase activity of CD38. CD38 is a multifunctional transmembrane ectoenzyme predominantly expressed on the surface of mature immune cells, where its expression is indicative of cellular activation.[1] It plays a crucial role in cellular signaling and metabolism, primarily through its function as the major mammalian NAD+ glycohydrolase (NADase).[2]

CD38 metabolizes NAD+ through two distinct enzymatic activities: a hydrolase activity that produces ADP-ribose (ADPR) and nicotinamide, and a cyclase activity that generates cyclic ADP-ribose (cADPR).[3] cADPR is a potent second messenger that mobilizes intracellular calcium stores, influencing a variety of cellular processes including T-cell activation and proliferation. By inhibiting the cyclase activity of CD38, this compound is proposed to disrupt this signaling cascade and preserve intracellular NAD+ pools, thereby modulating immune cell function.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preliminary studies.

ParameterValueTargetReference
IC5020.8 μMCD38 Cyclase Activity

Core Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on CD38 cyclase activity initiates a cascade of intracellular events. The proposed mechanism centers on the preservation of cellular NAD+ levels, which in turn enhances T-cell effector functions, including the production of IFN-γ.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CD38 CD38 cADPR cADPR CD38->cADPR Cyclase Activity NAD_ext NAD+ NAD_ext->CD38 Substrate NAD_int NAD+ T_cell_activation T-Cell Activation NAD_int->T_cell_activation Supports Effector Function Ca2 Ca²⁺ Mobilization cADPR->Ca2 Ca2->T_cell_activation IFNg IFN-γ Production T_cell_activation->IFNg CCR11 This compound CCR11->CD38 Inhibits Cyclase Activity

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

CD38 Cyclase Activity Assay

This protocol is designed to quantify the inhibitory effect of this compound on the cyclase activity of CD38. A fluorogenic assay using nicotinamide guanine dinucleotide (NGD+) as a substrate is a common method.

Materials:

  • Recombinant human CD38 enzyme

  • NGD+ (substrate)

  • This compound

  • Assay Buffer (e.g., 25 mM Tris, pH 7.5)

  • 96-well black microplates

  • Fluorimeter (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the recombinant CD38 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the NGD+ substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

A Prepare this compound Dilutions B Add CD38 Enzyme to Plate A->B C Incubate (15 min, 37°C) B->C D Add NGD+ Substrate C->D E Measure Fluorescence (Kinetic) D->E F Calculate IC50 E->F

Caption: Workflow for CD38 cyclase activity assay.

Cellular NAD+ Level Measurement

This protocol outlines a method to determine the effect of this compound on intracellular NAD+ concentrations in a relevant cell line (e.g., Jurkat T-cells).

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • NAD/NADH Extraction Buffer

  • NAD Cycling Assay Kit or HPLC system

  • Protein Assay Kit (for normalization)

Procedure:

  • Culture Jurkat T-cells to the desired density in a multi-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells using the NAD/NADH extraction buffer as per the manufacturer's instructions.

  • Heat the lysates to degrade NADH, leaving only NAD+.

  • Quantify the NAD+ concentration in the lysates using either a NAD cycling assay or an HPLC method.

  • In parallel, determine the total protein concentration of a separate aliquot of the cell lysate for normalization.

  • Express the results as pmol of NAD+ per µg of protein.

A Cell Culture & Treatment with this compound B Cell Harvesting & Washing A->B C NAD+ Extraction B->C E Protein Quantification B->E D NAD+ Quantification (Cycling Assay or HPLC) C->D F Data Normalization (NAD+/Protein) D->F E->F

Caption: Workflow for cellular NAD+ level measurement.

Interferon-Gamma (IFN-γ) Secretion Assay (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of IFN-γ secreted by immune cells following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line

  • Cell culture medium

  • This compound

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Human IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood or culture a T-cell line.

  • Plate the cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with T-cell activators to induce IFN-γ production.

  • Incubate the cells for a suitable period (e.g., 48-72 hours).

  • Collect the cell culture supernatants.

  • Perform the IFN-γ ELISA on the supernatants according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of IFN-γ in each sample using a standard curve.

A Isolate/Culture Immune Cells B Pre-treat with this compound A->B C Stimulate T-Cells B->C D Incubate (48-72h) C->D E Collect Supernatants D->E F Perform IFN-γ ELISA E->F G Measure Absorbance & Calculate Concentration F->G

Caption: Workflow for IFN-γ secretion assay (ELISA).

Conclusion and Future Directions

The preliminary investigation of this compound reveals its potential as a modulator of the immune system through the selective inhibition of CD38 cyclase activity. The subsequent increase in cellular NAD+ levels and enhanced IFN-γ production suggest a promising avenue for therapeutic development, particularly in the context of immuno-oncology and other conditions where augmenting T-cell responses is beneficial.

Future research should focus on a more comprehensive characterization of this compound's pharmacological profile, including its selectivity against other NAD+-consuming enzymes, its in vivo efficacy and safety, and the elucidation of the full spectrum of its effects on various immune cell subsets. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for these continued investigations.

References

An In-depth Technical Guide to (E/Z)-CCR-11 and the Chemokine Receptor ACKR4 (Formerly CCR11) for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the topic of "(E/Z)-CCR-11" in the context of basic immunology research. Initial investigation into this specific nomenclature reveals a potential ambiguity between two distinct molecules: This compound , a selective inhibitor of the enzyme CD38, and Chemokine Receptor 11 (CCR11) , which is now officially designated as Atypical Chemokine Receptor 4 (ACKR4) . To provide a comprehensive and clear resource, this document is divided into two sections, each dedicated to one of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on their respective roles in immunology, quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Section 1: this compound - A Selective CD38 Inhibitor

This compound is a chemical compound identified as a selective inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity.[1][2][3][4][5] CD38 plays a significant role in immunology through its function as a primary consumer of nicotinamide adenine dinucleotide (NAD+) and its involvement in calcium signaling. By inhibiting CD38, this compound can modulate immune responses, primarily by increasing cellular NAD+ levels and promoting the production of interferon-gamma (IFN-γ).

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueTarget EnzymeNotes
IC50 20.8 μMCD38 cyclaseThe half-maximal inhibitory concentration against the cyclase activity of CD38.
Signaling Pathways and Mechanism of Action

CD38 is a multifunctional protein that acts as a receptor and an enzyme. Its enzymatic activity hydrolyzes NAD+ to produce cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium from intracellular stores. This modulation of NAD+ levels and calcium signaling has profound effects on various immune cells, including T cells, B cells, and macrophages.

This compound selectively inhibits the cyclase activity of CD38. This inhibition leads to a reduction in NAD+ consumption, thereby increasing intracellular NAD+ concentrations. Elevated NAD+ levels can enhance the function and survival of certain immune cells. Furthermore, treatment with this compound has been shown to promote the secretion of IFN-γ, a critical cytokine in antiviral and antitumor immunity.

CD38_Signaling_and_Inhibition CD38 Signaling and Inhibition by this compound cluster_membrane Cell Membrane CD38 CD38 cADPR cADPR CD38->cADPR Enzymatic conversion NAD NAD+ NAD->CD38 Substrate Ca2_release Ca2+ Release (from ER) cADPR->Ca2_release Immune_Response Immune Cell Activation & Proliferation Ca2_release->Immune_Response EZ_CCR11 This compound EZ_CCR11->CD38 Inhibits NAD_increase Increased Cellular NAD+ EZ_CCR11->NAD_increase IFNy Increased IFN-γ EZ_CCR11->IFNy

Mechanism of CD38 and its inhibition by this compound.
Experimental Protocols

This protocol is adapted from commercially available kits and literature to screen for CD38 inhibitors like this compound by measuring its enzymatic activity.

Materials:

  • Recombinant human CD38 enzyme

  • CD38 substrate (e.g., N6-etheno-NAD (ε-NAD) or nicotinamide guanine dinucleotide (NGD+))

  • CD38 assay buffer

  • This compound or other test compounds

  • Known CD38 inhibitor (e.g., apigenin) for positive control

  • 96-well or 384-well black plates

  • Fluorescent microplate reader

Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare a 1x CD38 assay buffer from a concentrated stock. Dilute the CD38 substrate in the assay buffer to the desired working concentration.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound (this compound), positive control inhibitor, or vehicle (for "no inhibitor" control) to the appropriate wells.

    • Add the diluted CD38 enzyme to all wells except the "blank" or "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the CD38 substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescent microplate reader. Measure the fluorescence kinetically (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 300/410 nm for ε-NAD).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the activity in the presence of the inhibitor to the "no inhibitor" control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CD38_Inhibitor_Assay_Workflow Workflow for CD38 Inhibitor Screening Assay start Start reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep compound_prep Prepare Serial Dilutions of This compound and Controls reagent_prep->compound_prep plate_setup Set up 96/384-well Plate (Buffer, Inhibitor, Enzyme) compound_prep->plate_setup pre_incubation Pre-incubate at RT (15-30 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Measure Fluorescence Kinetically (30-60 min) reaction_start->measurement data_analysis Analyze Data (Calculate Reaction Rates) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Workflow for a CD38 inhibitor screening assay.

This protocol describes how to measure changes in intracellular NAD+ levels following treatment with this compound.

Materials:

  • Cell line of interest (e.g., immune cells)

  • Cell culture medium and reagents

  • This compound

  • NAD+/NADH extraction buffer

  • NAD+/NADH detection kit (commercially available, either colorimetric or fluorometric)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time period (e.g., 24 hours).

  • NAD+/NADH Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using an NAD+/NADH extraction buffer provided in a commercial kit or a suitable laboratory-prepared buffer. This step often involves differential extraction for NAD+ and NADH (e.g., acid extraction for NAD+ and base extraction for NADH).

  • Detection:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the components of the NAD+/NADH detection kit according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+ and/or NADH.

  • Measurement: Incubate the plate for the recommended time and then read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the concentration of NAD+ in each sample based on the standard curve.

    • Normalize the NAD+ concentration to the protein content or cell number in each well.

    • Compare the NAD+ levels in this compound-treated cells to the vehicle-treated controls.

Section 2: ACKR4 (Atypical Chemokine Receptor 4), Formerly CCR11

The chemokine receptor initially described as CCR11 is now officially known as Atypical Chemokine Receptor 4 (ACKR4), also referred to as CCRL1 or CCX-CKR. Unlike conventional chemokine receptors, ACKR4 is an "atypical" or "scavenger" receptor. This means that while it binds to specific chemokines with high affinity, it does not typically induce G-protein-mediated signaling pathways that lead to cellular responses like chemotaxis or calcium mobilization. Instead, its primary role is to internalize and degrade its chemokine ligands, thereby shaping chemokine gradients and regulating the availability of these chemokines for other, signaling-competent receptors.

Data Presentation

ACKR4 binds to several chemokines that are crucial for immune cell trafficking. The table below summarizes its known ligands.

LigandCorresponding Signaling Receptor(s)Role in Immunology
CCL19 CCR7Homing of T cells and dendritic cells to secondary lymphoid organs.
CCL21 CCR7Homing of T cells and dendritic cells to secondary lymphoid organs.
CCL25 CCR9Homing of lymphocytes to the gut.
CCL20 CCR6Recruitment of lymphocytes and dendritic cells to inflammatory sites.
CCL22 CCR4Recruitment of Th2 cells and regulatory T cells.
Function and "Signaling" Pathway

The function of ACKR4 is not to directly signal into the cell to initiate migration, but to control the extracellular environment. By scavenging chemokines like CCL19 and CCL21, ACKR4 helps to establish and maintain the precise chemokine gradients that are essential for directing the migration of CCR7-expressing cells, such as dendritic cells and T cells, to lymph nodes for the initiation of adaptive immune responses. While ACKR4 does not couple to G-proteins, ligand binding can induce the recruitment of β-arrestins, which facilitates ligand internalization and degradation.

ACKR4_Function Function of ACKR4 as a Chemokine Scavenger cluster_membrane ACKR4-expressing Cell (e.g., Lymphatic Endothelial Cell) ACKR4 ACKR4 Internalization Internalization & Degradation ACKR4->Internalization Mediates Chemokines Chemokines (CCL19, CCL21, etc.) Internalization->Chemokines Removes Chemokines->ACKR4 Binds Gradient Chemokine Gradient Chemokines->Gradient Forms CCR7_cell CCR7+ Immune Cell (e.g., Dendritic Cell) Gradient->CCR7_cell Directs Migration Directed Migration to Lymph Node CCR7_cell->Migration

ACKR4 functions by scavenging chemokines to shape gradients.
Experimental Protocols

This protocol determines the ability of ACKR4 to bind its chemokine ligands. A competition binding assay is often used to determine binding affinity (IC50 or Ki).

Materials:

  • Cells expressing ACKR4 (e.g., a transfected cell line)

  • Fluorescently or radioactively labeled chemokine (e.g., [125I]-CCL19 or AlexaFluor-labeled CCL21)

  • Unlabeled ("cold") chemokine ligands

  • Binding buffer (e.g., HBSS with 0.1% BSA)

  • 96-well plates (filter plates for radioligands, standard plates for fluorescence)

  • Detection instrument (gamma counter or fluorescence plate reader/flow cytometer)

Procedure:

  • Cell Preparation: Harvest ACKR4-expressing cells and resuspend them in binding buffer at a specific concentration.

  • Assay Setup:

    • Add a fixed concentration of labeled chemokine to each well.

    • Add increasing concentrations of unlabeled chemokine to compete for binding. Include wells with no unlabeled chemokine for total binding and wells with a large excess of unlabeled chemokine for non-specific binding.

    • Add the cell suspension to each well.

  • Incubation: Incubate the plate at 4°C or room temperature for 1-2 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • For radioligands: Rapidly filter the contents of each well through a filter plate and wash with cold binding buffer to remove unbound ligand.

    • For fluorescent ligands: Wash the cells by centrifugation or analyze directly by flow cytometry.

  • Detection:

    • For radioligands: Measure the radioactivity retained on the filter for each well using a gamma counter.

    • For fluorescent ligands: Measure the fluorescence of the cells using a plate reader or flow cytometer.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the unlabeled chemokine concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki (inhibition constant).

This assay measures the primary function of ACKR4: the internalization of its ligands.

Materials:

  • ACKR4-expressing cells and control cells (not expressing ACKR4)

  • Fluorescently labeled chemokine (e.g., CCL19-pHrodo)

  • Culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash ACKR4-expressing and control cells.

  • Incubation: Resuspend the cells in culture medium containing the fluorescently labeled chemokine. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A parallel incubation at 4°C can serve as a control where internalization is inhibited.

  • Washing: After incubation, wash the cells with cold PBS, potentially with an acid strip step to remove surface-bound ligand, to ensure only internalized fluorescence is measured.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Interpretation: An increase in fluorescence over time at 37°C in ACKR4-expressing cells, compared to control cells or the 4°C condition, indicates chemokine uptake and scavenging.

This protocol indirectly assesses ACKR4 function by measuring how its presence affects the migration of other cells that express a signaling receptor for the same chemokine.

Materials:

  • Transwell inserts (with a permeable membrane of appropriate pore size)

  • 24-well plates

  • ACKR4-expressing cells (the "scavengers")

  • Reporter cells that migrate in response to the chemokine (e.g., CCR7-expressing T cells)

  • Chemokine (e.g., CCL21)

  • Migration buffer (e.g., RPMI with 0.5% BSA)

Procedure:

  • Setup:

    • Condition A (Control): Place migration buffer containing a specific concentration of chemokine in the lower chamber of the 24-well plate.

    • Condition B (Scavenging): Plate ACKR4-expressing cells in the lower chamber and allow them to adhere. Then, add the same concentration of chemokine to the lower chamber and incubate for a few hours to allow scavenging to occur.

  • Chemotaxis:

    • Add the reporter cells (e.g., CCR7+ T cells) to the upper chamber (the Transwell insert) for both conditions.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the reporter cells to migrate through the membrane towards the chemokine in the lower chamber.

  • Quantification:

    • Collect the cells that have migrated into the lower chamber.

    • Count the migrated cells using a cell counter or flow cytometry.

  • Data Analysis: Compare the number of migrated cells in Condition B to Condition A. A significant reduction in cell migration in the presence of ACKR4-expressing cells demonstrates the scavenging function of ACKR4, as it reduces the effective chemokine concentration in the lower chamber.

Transwell_Assay_Logic Logic of Transwell Assay for ACKR4 Scavenging Function cluster_control Control Condition cluster_scavenging Scavenging Condition control_lower Lower Chamber: Chemokine (e.g., CCL21) control_migration Strong Migration control_lower->control_migration control_upper Upper Chamber: Reporter Cells (e.g., CCR7+ T cells) control_upper->control_lower Migrate towards gradient scavenge_lower Lower Chamber: ACKR4+ Cells + Chemokine scavenge_effect ACKR4 Scavenges Chemokine, Reduces Gradient scavenge_lower->scavenge_effect scavenge_upper Upper Chamber: Reporter Cells (e.g., CCR7+ T cells) scavenge_upper->scavenge_lower Weak/No Gradient scavenge_migration Reduced Migration scavenge_effect->scavenge_migration

Logic of a transwell assay to test ACKR4 scavenging.

References

Unveiling the Therapeutic Promise of (E/Z)-CCR-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-CCR-11 has emerged as a molecule of significant interest in the scientific community, demonstrating potential as a selective inhibitor of the ectoenzyme CD38. This in-depth technical guide serves to consolidate the current understanding of this compound, presenting its core mechanism of action, quantitative data, and the experimental protocols utilized in its characterization. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Core Mechanism and Therapeutic Rationale

This compound functions as a selective inhibitor of the cyclase activity of CD38, a key enzyme in the regulation of cellular NAD+ levels.[1][2][3][4] By targeting CD38, this compound effectively elevates intracellular NAD+ concentrations and stimulates the production of interferon-γ.[1] This dual action suggests a broad therapeutic potential, particularly in the realms of immuno-oncology and diseases associated with NAD+ depletion.

Quantitative Data Summary

The inhibitory activity of this compound against CD38 has been quantified, providing a benchmark for its potency. The following table summarizes the key quantitative data reported for this compound.

ParameterValueTargetReference
IC5020.8 μMCD38 cyclase

Signaling Pathway of this compound Action

The mechanism by which this compound exerts its effects involves the direct inhibition of CD38, leading to a cascade of downstream events. The following diagram illustrates the proposed signaling pathway.

EZ_CCR_11_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EZ_CCR_11 This compound CD38 CD38 EZ_CCR_11->CD38 Inhibits cyclase activity NAD+ NAD+ CD38->NAD+ Hydrolyzes IFN-gamma Interferon-γ NAD+->IFN-gamma Increases Therapeutic_Effects Therapeutic Effects (e.g., Immunostimulation) IFN-gamma->Therapeutic_Effects Leads to

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

A critical component of understanding the therapeutic potential of this compound lies in the methodologies used for its evaluation. The following section details a key experimental protocol.

CD38 Cyclase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the cyclase activity of CD38.

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+) as a substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of recombinant human CD38 and NGD+ in the assay buffer at their final desired concentrations.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution to obtain a range of concentrations to be tested.

  • Assay Reaction:

    • Add a fixed amount of the CD38 enzyme to the wells of a microplate.

    • Add the various dilutions of this compound to the respective wells. Include a control group with solvent only.

    • Pre-incubate the enzyme and the compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the NGD+ substrate to all wells.

  • Signal Detection: The cyclase activity of CD38 converts NGD+ to cyclic GDP-ribose (cGDPR). The progress of this reaction is monitored by measuring the decrease in NGD+ fluorescence or by using a coupled enzymatic assay to detect cGDPR formation over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Experimental Workflow

The overall workflow for the initial characterization of a CD38 inhibitor like this compound typically follows a structured progression from in vitro enzymatic assays to cellular and potentially in vivo studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening: CD38 Cyclase Assay Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Cellular_Assays Cellular Assays: NAD+ Level Measurement IFN-γ Production IC50_Determination->Cellular_Assays Selectivity_Profiling Selectivity Profiling (vs. other enzymes) IC50_Determination->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Potential Next Step) Cellular_Assays->In_Vivo_Studies Selectivity_Profiling->In_Vivo_Studies

Figure 2: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutics targeting CD38. Its ability to inhibit CD38 cyclase activity and subsequently boost cellular NAD+ and interferon-γ levels warrants further investigation. Future research should focus on a more comprehensive evaluation of its selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The detailed experimental protocols and workflows provided in this guide offer a framework for such continued exploration by the scientific community.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-CCR-11: In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of (E/Z)-CCR-11, a selective inhibitor of the ectoenzyme CD38. This compound has been identified as an inhibitor of the cyclase activity of CD38 with an IC50 of 20.8 μM.[1][2][3] Inhibition of CD38 is a promising therapeutic strategy to modulate cellular NAD+ levels and enhance immune responses. The following protocols describe a fluorometric assay to determine the CD38 cyclase inhibitory activity of this compound, a cellular assay to quantify its effect on intracellular NAD+ levels, and an interferon-gamma (IFN-γ) release assay to assess its immunostimulatory potential.

Data Presentation

Table 1: Inhibitory Activity of this compound against CD38 Cyclase

CompoundTargetIC50 (μM)Assay Type
This compoundCD38 Cyclase20.8Fluorometric

Table 2: Effect of this compound on Cellular NAD+ Levels

TreatmentCell LineThis compound Conc. (μM)Fold Change in NAD+
Vehicle (DMSO)HEK29301.0
This compoundHEK29310User-defined
This compoundHEK29325User-defined
This compoundHEK29350User-defined

Table 3: this compound Induced Interferon-γ Release

TreatmentCell TypeThis compound Conc. (μM)IFN-γ (pg/mL)
Vehicle (DMSO)PBMCs0User-defined
This compoundPBMCs10User-defined
This compoundPBMCs25User-defined
This compoundPBMCs50User-defined
Positive Control (e.g., PHA)PBMCs-User-defined

Experimental Protocols

CD38 Cyclase Activity Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available CD38 inhibitor screening kits and is designed to measure the cyclase activity of CD38.[1][2] The assay is based on the conversion of the non-fluorescent substrate nicotinamide guanine dinucleotide (NGD+) to the fluorescent product cyclic GDP-ribose (cGDPR) by CD38.

Materials:

  • Recombinant Human CD38 enzyme

  • NGD+ (substrate)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • This compound

  • Positive Control Inhibitor (e.g., Quercetin)

  • 96-well white, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of recombinant CD38 enzyme in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of NGD+ in Assay Buffer.

  • Assay Protocol:

    • Add 25 µL of the serially diluted this compound or control solutions to the wells of the 96-well plate.

    • Add 25 µL of the CD38 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the NGD+ substrate solution to each well.

    • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CD38_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Compound/ Controls to Plate prep_compound->add_compound prep_enzyme Prepare CD38 Enzyme Solution add_enzyme Add CD38 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare NGD+ Substrate Solution add_substrate Add NGD+ Substrate (Initiate Reaction) prep_substrate->add_substrate add_compound->add_enzyme incubate_pre Incubate (15 min, 37°C) add_enzyme->incubate_pre incubate_pre->add_substrate read_plate Kinetic Read (Ex:300/Em:410 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the CD38 cyclase inhibition assay.

Cellular NAD+ Level Quantification Assay

This protocol describes a method to measure changes in intracellular NAD+ levels in response to treatment with this compound, utilizing a colorimetric assay kit.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • NAD+/NADH Assay Kit (Colorimetric)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.

  • NAD+ Extraction:

    • After treatment, wash the cells with PBS.

    • Lyse the cells using the extraction buffer provided in the NAD+/NADH assay kit.

    • Follow the kit protocol to separate the NAD+ and NADH fractions. Typically, this involves a heating step to decompose NADH for total NAD+ measurement.

  • NAD+ Quantification:

    • Add the extracted samples to a new 96-well plate.

    • Prepare a standard curve using the provided NAD+ standard.

    • Add the reaction mix from the kit to all wells.

    • Incubate the plate at room temperature for 15-60 minutes, as recommended by the kit manufacturer.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the NAD+ concentration in each sample using the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate.

    • Express the results as a fold change in NAD+ levels relative to the vehicle-treated control.

Cellular_NAD_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound (24 hours) seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells and Extract NAD+/NADH wash_cells->lyse_cells prepare_plate Prepare Assay Plate (Samples & Standards) lyse_cells->prepare_plate add_reagents Add Reaction Mix prepare_plate->add_reagents incubate_reaction Incubate at RT add_reagents->incubate_reaction read_absorbance Read Absorbance (450 nm) incubate_reaction->read_absorbance calc_conc Calculate NAD+ Concentration read_absorbance->calc_conc normalize_data Normalize to Protein Content calc_conc->normalize_data fold_change Determine Fold Change normalize_data->fold_change

Caption: Workflow for cellular NAD+ quantification.

Interferon-Gamma (IFN-γ) Release Assay

This protocol is a general guideline for an in vitro assay to measure the release of IFN-γ from peripheral blood mononuclear cells (PBMCs) upon treatment with this compound. This assay assesses the potential immunostimulatory effects of the compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Phytohemagglutinin (PHA) as a positive control

  • Human IFN-γ ELISA Kit

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • PBMC Isolation and Plating:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Cell Treatment:

    • Treat the PBMCs with various concentrations of this compound, vehicle (DMSO), or PHA.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

  • IFN-γ Quantification (ELISA):

    • Perform the IFN-γ ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the collected supernatants and IFN-γ standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the IFN-γ standards.

    • Calculate the concentration of IFN-γ in each sample from the standard curve.

    • Compare the IFN-γ levels in the this compound-treated samples to the vehicle control.

IFN_Gamma_Release_Assay_Signaling cluster_pathway Proposed Signaling Pathway CCR11 This compound CD38 CD38 CCR11->CD38 Inhibits NAD NAD+ CD38->NAD Degrades Sirtuins Sirtuins NAD->Sirtuins Activates ImmuneCell Immune Cell (e.g., T Cell) Sirtuins->ImmuneCell Modulates Activity IFN_gamma IFN-γ Release ImmuneCell->IFN_gamma Increases

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Investigating the Role of ACKR4 (CCR11) in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific compound identified as "(E/Z)-CCR-11" has been found in the referenced scientific literature. The following application notes and protocols are based on the study of the atypical chemokine receptor 4 (ACKR4), also known as CCR11 or CCRL1, primarily through the use of genetic knockout mouse models in the context of cancer research.

Introduction

Atypical chemokine receptor 4 (ACKR4), previously known as C-C chemokine receptor type 11 (CCR11), is a non-signaling chemokine receptor that functions as a scavenger of several C-C and C-X-C chemokines.[1][2][3] It binds to and internalizes chemokines such as CCL19, CCL21, and CCL25, thereby shaping chemokine gradients and regulating immune cell trafficking.[4][5] Dysregulation of ACKR4 has been implicated in various diseases, particularly in cancer, where it can influence the tumor microenvironment and anti-tumor immune responses. These notes provide an overview of the application of ACKR4 knockout animal models in cancer research, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from studies utilizing ACKR4 knockout (Ackr4-/-) mice in various cancer models.

Table 1: Tumor Growth Inhibition in ACKR4 Knockout Mice

Animal ModelCancer TypeTumor Cell Line/ModelTreatmentKey Quantitative OutcomeReference
C57BL/6JBreast CancerE0771NoneSignificant reduction in tumor volume in Ackr4-/- mice compared to wild-type (WT) mice.
MMTV-PyMTBreast CancerSpontaneous (transgenic)NoneDelayed tumor onset and reduced tumor burden in MMTV-PyMT/Ackr4-/- mice compared to MMTV-PyMT/WT mice.
C57BL/6JColorectal CancerMC38NoneReduced tumor growth in Ackr4-/- mice compared to WT mice.
C57BL/6JBreast CancerE0771Anti-CD137 agonist mAbEnhanced tumor growth inhibition in Ackr4-/- mice treated with anti-CD137 compared to treated WT mice.

Table 2: Alterations in the Tumor Microenvironment of ACKR4 Knockout Mice

Animal ModelCancer TypeKey Cellular/Molecular Changes in Ackr4-/- vs. WTQuantitative FindingReference
C57BL/6JBreast CancerIncreased intratumoral CD8+ T cells~2-fold increase in the percentage of CD8+ T cells within the CD45+ infiltrate.
C57BL/6JBreast CancerIncreased intratumoral CD103+ dendritic cells (DCs)Significant increase in the number of CD103+ DCs per milligram of tumor tissue.
C57BL/6JBreast CancerElevated intratumoral CCL21 levelsSignificantly higher concentrations of CCL21 in the tumor interstitial fluid.
C57BL/6JColorectal CancerIncreased tumor-infiltrating T-cellsHigher numbers of T-cells observed in tumors grown in Ackr4-/- mice.

Experimental Protocols

The following are detailed methodologies for key experiments involving ACKR4 knockout mice in cancer models.

Protocol 1: Orthotopic Mammary Fat Pad Tumor Implantation

Objective: To establish a primary breast tumor model to evaluate the effect of ACKR4 deletion on tumor growth.

Materials:

  • Ackr4-/- and wild-type (WT) C57BL/6J mice (female, 8-12 weeks old).

  • E0771 murine breast cancer cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Hemocytometer or automated cell counter.

  • Syringes (1 mL) with 27-gauge needles.

  • Anesthetic (e.g., isoflurane).

  • Surgical clippers and antiseptic solution.

  • Calipers for tumor measurement.

Procedure:

  • Culture E0771 cells to ~80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Anesthetize the mouse using isoflurane.

  • Shave the fur over the fourth inguinal mammary fat pad.

  • Clean the injection site with an antiseptic solution.

  • Gently pinch the skin to expose the mammary fat pad and inject 1 x 10^5 E0771 cells in 100 µL of PBS into the fat pad.

  • Monitor the mice for tumor growth.

  • Measure tumor volume every 2-3 days using calipers with the formula: Volume = (Length x Width^2) / 2.

  • Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in diameter) and collect tumors for further analysis.

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

Objective: To quantify the populations of immune cells within the tumor microenvironment.

Materials:

  • Freshly excised tumors.

  • Tumor dissociation kit (e.g., Miltenyi Biotec).

  • GentleMACS Dissociator.

  • RPMI-1640 medium with 10% FBS.

  • 70 µm cell strainers.

  • Red blood cell lysis buffer.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc receptor blocking antibody (e.g., anti-CD16/32).

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, CD103, F4/80).

  • Flow cytometer.

Procedure:

  • Weigh the excised tumor tissue.

  • Mince the tumor into small pieces in a petri dish containing RPMI-1640 medium.

  • Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzymes from the tumor dissociation kit.

  • Run the gentleMACS Dissociator according to the manufacturer's protocol.

  • Incubate the sample at 37°C for the recommended time with gentle agitation.

  • Stop the dissociation process by adding RPMI-1640 with 10% FBS.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.

  • Wash the cells with FACS buffer and centrifuge.

  • Resuspend the cell pellet in FACS buffer and count the viable cells.

  • Block Fc receptors by incubating the cells with anti-CD16/32 antibody for 10-15 minutes on ice.

  • Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify different immune cell populations.

Visualizations

Below are diagrams illustrating key pathways and workflows related to ACKR4 function.

ACKR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL19 CCL19 ACKR4 ACKR4 (CCR11) CCL19->ACKR4 Binds CCL21 CCL21 CCL21->ACKR4 Binds CCL25 CCL25 CCL25->ACKR4 Binds Endosome Endosome ACKR4->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Chemokine Degradation Lysosome->Degradation Leads to Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring endpoint Endpoint Reached tumor_monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision flow_cytometry Flow Cytometry Analysis tumor_excision->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for (E/Z)-CCR-11 in NAD+ Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, energy production, DNA repair, and cell signaling.[1][2] The cellular levels of NAD+ are tightly regulated by a balance between its biosynthesis and consumption by various enzymes. One of the primary enzymes responsible for NAD+ degradation in mammals is CD38, an ectoenzyme that exhibits both NAD+ glycohydrolase and ADP-ribosyl cyclase activities.[3][4] Dysregulation of NAD+ metabolism has been implicated in a range of age-related diseases and metabolic disorders. Consequently, targeting enzymes like CD38 to modulate intracellular NAD+ levels has emerged as a promising therapeutic strategy.[5]

(E/Z)-CCR-11 is a selective inhibitor of the cyclase activity of CD38. By inhibiting this function of CD38, this compound can effectively increase cellular NAD+ levels, making it a valuable research tool for studying the downstream effects of enhanced NAD+ availability. These application notes provide detailed information and protocols for utilizing this compound to investigate NAD+ metabolism and its role in various biological processes.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Target CD38 Cyclase
IC50 20.8 µM
Molecular Weight 355.35 g/mol N/A
Solubility DMSO: 100 mg/mL (281.41 mM)N/A

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the ADP-ribosyl cyclase activity of the ectoenzyme CD38. CD38 is a major consumer of NAD+ in mammalian cells. It converts NAD+ into cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling, and also hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide (NAM). By specifically targeting the cyclase function, this compound reduces the degradation of NAD+, leading to an accumulation of intracellular NAD+ levels. This elevated NAD+ can then impact the activity of other NAD+-dependent enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes including gene expression, DNA repair, and metabolic regulation.

NAD_Metabolism_Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 substrate cADPR cADPR CD38->cADPR Cyclase Activity ADPR ADPR CD38->ADPR Hydrolase Activity NAM Nicotinamide CD38->NAM NAD_int NAD+ Sirtuins Sirtuins NAD_int->Sirtuins activates PARPs PARPs NAD_int->PARPs activates Cellular_Processes Gene Expression, DNA Repair, Metabolism Sirtuins->Cellular_Processes PARPs->Cellular_Processes CCR11 This compound CCR11->CD38 inhibits

Caption: Signaling pathway of CD38-mediated NAD+ metabolism and its inhibition by this compound.

Experimental Protocols

This section provides a general protocol for a cell-based assay to evaluate the effect of this compound on intracellular NAD+ levels. This protocol is a template and may require optimization based on the specific cell type and experimental conditions.

Protocol 1: In Vitro Assessment of this compound on Cellular NAD+ Levels

Objective: To determine the dose-dependent effect of this compound on intracellular NAD+ concentrations in a selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, A549, or relevant immune cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DMSO (for stock solution preparation)

  • NAD+/NADH assay kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. A suggested concentration range is 0.1, 1, 5, 10, 20.8, and 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the cells for a predetermined time. A 24-hour incubation period is a good starting point, but the optimal time may vary.

  • NAD+ Extraction and Quantification:

    • Following incubation, carefully remove the treatment medium.

    • Wash the cells once with 100 µL of cold PBS.

    • Lyse the cells and extract NAD+ according to the protocol provided with your chosen NAD+/NADH assay kit. This typically involves using an extraction buffer and may include a heating step to degrade NADH if only NAD+ is to be measured.

    • Perform the NAD+ quantification assay following the manufacturer's instructions. This usually involves an enzymatic cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the NAD+ standards provided in the assay kit.

    • Calculate the NAD+ concentration in each sample based on the standard curve.

    • Normalize the NAD+ concentration to the protein content of each well or to the cell number.

    • Plot the normalized NAD+ levels against the concentration of this compound to determine the dose-response relationship.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Prep->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with this compound (e.g., 24 hours) Cell_Seeding->Treatment Serial_Dilution->Treatment Cell_Wash Wash Cells with PBS Treatment->Cell_Wash NAD_Extraction Extract NAD+ from Cells Cell_Wash->NAD_Extraction NAD_Quantification Quantify NAD+ using Assay Kit NAD_Extraction->NAD_Quantification Data_Analysis Analyze Data and Determine Dose-Response NAD_Quantification->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on cellular NAD+ levels.

Expected Results

Treatment of cells with this compound is expected to result in a dose-dependent increase in intracellular NAD+ levels. The magnitude of this increase will depend on the cell type, the basal activity of CD38 in those cells, and the concentration and duration of the treatment. It is advisable to perform a time-course experiment to determine the optimal incubation time for maximal NAD+ elevation.

Troubleshooting

  • Low or no increase in NAD+:

    • Cell line: The chosen cell line may have low endogenous CD38 expression. Verify CD38 expression levels by qPCR or Western blot.

    • Inhibitor concentration: The concentrations of this compound may be too low. Test a higher concentration range.

    • Incubation time: The treatment duration may be too short. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).

    • Assay sensitivity: Ensure the NAD+/NADH assay kit has sufficient sensitivity to detect changes in your samples.

  • High variability between replicates:

    • Cell seeding: Ensure uniform cell seeding across all wells.

    • Pipetting accuracy: Use calibrated pipettes and ensure accurate dispensing of reagents.

    • Cell health: Ensure cells are healthy and not overgrown or stressed.

Conclusion

This compound is a valuable chemical probe for investigating the role of CD38 and NAD+ metabolism in cellular physiology and disease. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of the protocols for specific cell types and conditions is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for CD38 Inhibition with (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and NAD+ metabolism.[1][2] It exhibits both NAD+ glycohydrolase (hydrolase) and ADP-ribosyl cyclase (cyclase) activities, converting NAD+ into nicotinamide and ADP-ribose (ADPR), and also generating the second messenger cyclic ADP-ribose (cADPR).[3][4] Due to its involvement in various pathological conditions including cancer, inflammation, and age-related diseases, CD38 has emerged as a significant therapeutic target.[1] These application notes provide a detailed experimental framework for characterizing the inhibitory potential of a novel compound, (E/Z)-CCR-11, against human CD38. The protocols described herein cover in vitro enzymatic assays, cell-based assessments, and a roadmap for in vivo evaluation.

Core Signaling Pathway of CD38

The following diagram illustrates the central role of CD38 in NAD+ metabolism and calcium signaling.

CD38_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition by this compound NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Hydrolase Activity NAM Nicotinamide CD38->NAM Product ADPR ADPR CD38->ADPR Product cADPR cADPR CD38->cADPR Product NAD_int NAD+ NAD_int->CD38 Cyclase/Hydrolase Activity SIRT1 SIRT1 NAD_int->SIRT1 Activates Ca_ER Ca2+ (ER/SR) cADPR->Ca_ER Mobilizes Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto signaling Downstream Signaling (e.g., Gene Expression, Metabolism) Ca_cyto->signaling SIRT1->signaling inhibitor This compound inhibitor->CD38 Inhibits

Caption: CD38 signaling pathway and point of inhibition by this compound.

Part 1: In Vitro Characterization of this compound

This section details the protocols for determining the inhibitory potency of this compound on the enzymatic activities of purified recombinant human CD38.

CD38 Hydrolase Activity Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of the NAD+ analog 1,N6-etheno-NAD+ (ε-NAD+) to the highly fluorescent product ε-ADPR.

Experimental Workflow:

Hydrolase_Assay_Workflow A Prepare Reagents: - Recombinant CD38 - this compound dilutions - ε-NAD+ substrate - Assay Buffer B Plate Setup: - Add this compound or control - Add CD38 enzyme - Incubate A->B C Initiate Reaction: - Add ε-NAD+ B->C D Kinetic Measurement: - Read fluorescence (Ex/Em = 300/410 nm) at 37°C for 30-60 min C->D E Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 D->E

Caption: Workflow for the CD38 hydrolase activity inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35.

    • Recombinant Human CD38: Prepare a 1:40 dilution of the enzyme stock in cold Assay Buffer. Keep on ice.

    • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare 4x the final desired concentration.

    • Control Inhibitor (Apigenin): Prepare a stock and serial dilutions similar to this compound.

    • Substrate (ε-NAD+): Prepare a working solution in Assay Buffer.

  • Assay Procedure (96-well white opaque plate):

    • Add 25 µL of diluted this compound, control inhibitor, or solvent (for enzyme and no-enzyme controls) to the appropriate wells.

    • Add 10 µL of diluted CD38 enzyme to all wells except the "Background Control" wells.

    • Add Assay Buffer to bring the volume in all wells to 50 µL.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the CD38 Substrate Mix to all wells, for a total reaction volume of 100 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode (Excitation: 300 nm, Emission: 410 nm) for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_solvent_control))

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundHuman CD38HydrolaseUser DataUser Data
Apigenin (Control)Human CD38HydrolaseUser DataUser Data
CD38 Cyclase Activity Inhibition Assay (Fluorometric)

This assay measures the conversion of Nicotinamide Guanine Dinucleotide (NGD+) to its fluorescent cyclic product, cGDPR.

Protocol:

The protocol is similar to the hydrolase assay with the following key differences:

  • Enzyme Dilution: Prepare a 1:5 dilution of the recombinant human CD38 enzyme in cold Assay Buffer.

  • Substrate: Use NGD+ as the substrate.

  • Control Inhibitor: Use Quercetin as a positive control inhibitor.

  • Reagent Volumes:

    • Add 2.5 µL of diluted CD38 enzyme.

    • Adjust volume to 25 µL with Assay Buffer before adding the inhibitor.

    • Add 25 µL of 4x inhibitor/control.

    • Initiate with 50 µL of NGD+ substrate solution for a total volume of 100 µL.

  • Measurement and Analysis: The measurement (Ex/Em = 300/410 nm) and data analysis are identical to the hydrolase assay.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundHuman CD38CyclaseUser DataUser Data
Quercetin (Control)Human CD38CyclaseUser DataUser Data

Part 2: Cell-Based Characterization of this compound

This section describes protocols to evaluate the effect of this compound on CD38 activity in a cellular context and its impact on downstream NAD+ metabolism. CD38-expressing cell lines such as RPMI-8226 or Daudi are recommended.

Cellular CD38 Activity Assay

This protocol measures the endogenous CD38 activity from cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Culture CD38-positive cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cell pellet in a sucrose buffer and lyse by sonication on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Enzyme Activity Measurement:

    • Normalize all samples by protein concentration (e.g., 50-100 µg of protein per well).

    • Use the lysate as the enzyme source in the fluorometric hydrolase or cyclase assay described in Part 1.

Data Presentation:

Cell LineTreatmentConcentration (µM)CD38 Activity (% of Vehicle Control)
RPMI-8226This compoundUser DataUser Data
RPMI-8226Vehicle (DMSO)-100
Intracellular NAD+/NADH Level Quantification

CD38 inhibition is expected to increase intracellular NAD+ levels.

Protocol:

  • Cell Culture and Treatment:

    • Treat CD38-positive cells with this compound as described in section 2.1.

  • NAD+/NADH Extraction and Quantification:

    • Harvest and wash the cells.

    • Use a commercially available NAD+/NADH quantification kit (colorimetric or fluorometric) following the manufacturer's instructions. These kits typically involve specific extraction buffers to separate NAD+ and NADH pools.

    • Measure absorbance or fluorescence and calculate the concentrations of NAD+ and NADH.

Data Presentation:

TreatmentConcentration (µM)Intracellular NAD+ (pmol/10⁶ cells)NAD+/NADH Ratio
This compoundUser DataUser DataUser Data
Vehicle (DMSO)-User DataUser Data

Part 3: In Vivo Evaluation of this compound (Conceptual Framework)

For in vivo studies, a suitable animal model is required. For example, a xenograft model where human CD38-expressing tumor cells are implanted in immunocompromised mice (e.g., NSG mice) can be used.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the dosing regimen and to confirm target engagement in vivo.

Protocol Outline:

  • PK Study:

    • Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • PD Study:

    • Treat tumor-bearing mice with this compound.

    • At various time points post-dose, collect tumors and relevant tissues (e.g., spleen).

    • Measure NAD+ levels in the tissues as a biomarker of CD38 inhibition.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound.

Protocol Outline:

  • Model Establishment: Implant human multiple myeloma cells (e.g., RPMI-8226) subcutaneously into NSG mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups (Vehicle, this compound at various doses).

  • Efficacy Assessment:

    • Measure tumor volume regularly.

    • Monitor animal body weight and overall health.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., NAD+ levels, immunohistochemistry for proliferation/apoptosis markers).

In Vivo Study Workflow:

InVivo_Workflow A Select Animal Model (e.g., RPMI-8226 Xenograft) B Pharmacokinetic Study: Determine dose and schedule A->B C Efficacy Study: - Establish Tumors - Randomize and Treat A->C D Monitor Efficacy: - Tumor Volume - Body Weight C->D E Terminal Analysis: - Tumor Weight - Tissue NAD+ levels (PD) - Biomarker Analysis D->E

Caption: General workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Measuring NAD+ Levels Following (E/Z)-CCR-11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in every living cell, central to metabolism, cellular signaling, and DNA repair.[1][2][3] Its levels are known to decline with age and in various pathological conditions, making the modulation of NAD+ a promising therapeutic strategy.[4][5] (E/Z)-CCR-11 is a novel small molecule compound under investigation for its potential to modulate cellular processes. Understanding its impact on NAD+ levels is crucial for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide for the accurate measurement of intracellular NAD+ levels following treatment with this compound. This document outlines two robust methods for NAD+ quantification: the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS). Each section includes a detailed protocol, a summary of its advantages and limitations, and guidance on data interpretation.

II. Signaling Pathway Overview: Potential Mechanisms of this compound Action

The cellular NAD+ pool is maintained through a balance of biosynthesis and consumption. NAD+ is synthesized through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide and nicotinamide riboside (NR). The salvage pathway is the primary source of NAD+ in mammals. NAD+ is consumed by enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. A hypothetical mechanism by which this compound could modulate NAD+ levels is by inhibiting one of the major NAD+-consuming enzymes, such as CD38, or by activating a rate-limiting enzyme in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).

cluster_0 NAD+ Biosynthesis (Salvage Pathway) cluster_1 NAD+ Consumption cluster_2 Potential this compound Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAD NAD+ NAD_c NAD+ NAMPT->NMN NMNAT->NAD Sirtuins Sirtuins PARPs PARPs CD38 CD38 NAD_c->Sirtuins NAD_c->PARPs NAD_c->CD38 CCR11 This compound CCR11->NAMPT Activation CCR11->CD38 Inhibition start Cell Culture & this compound Treatment extraction NAD+ Extraction (Perchloric Acid) start->extraction neutralization Neutralization (KOH/KH2PO4) extraction->neutralization reaction Enzymatic Cycling Reaction neutralization->reaction measurement Absorbance/Fluorescence Measurement reaction->measurement analysis Data Analysis & Normalization measurement->analysis start Cell Culture & this compound Treatment extraction Metabolite Extraction (Methanol with Internal Std) start->extraction drying Drying & Reconstitution extraction->drying lcms LC-MS/MS Analysis (MRM Mode) drying->lcms analysis Data Analysis & Normalization lcms->analysis

References

Application Notes and Protocols for Chemokine Receptor Modulation in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "(E/Z)-CCR-11" does not correspond to a standard nomenclature for a chemokine or its receptor in published research. It is likely that this refers to the chemokine CCL11 (also known as eotaxin-1) and its primary receptor CCR3 , or more broadly to the role of the C-C chemokine receptor family in neuroinflammation. This document will focus on the well-documented roles of CCL11/CCR3, as well as the closely related and highly relevant receptors CCR1 and CCR2, in the context of neuroinflammation research.

Introduction to Chemokine Receptors in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][3] This complex biological response involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, and the infiltration of peripheral immune cells.[3][4] Chemokines and their G protein-coupled receptors are key mediators of this process, regulating the migration and activation of these immune cells. Understanding the role of specific chemokine receptors in neuroinflammatory pathways is crucial for the development of novel therapeutic strategies.

Key Chemokine Receptors in Neuroinflammation

  • CCL11 (Eotaxin-1) and CCR3: CCL11 and its main receptor, CCR3, are significantly implicated in neuroinflammatory processes. Elevated levels of CCL11 have been observed in the cerebrospinal fluid and sera of patients with neuroinflammatory conditions. Activated astrocytes and microglia are major sources of CCL11 in the CNS. The CCL11/CCR3 axis has been linked to reduced neurogenesis, cognitive decline associated with aging, and the pathology of multiple sclerosis. Inhibition of CCR3 is being explored as a therapeutic strategy to reduce T-cell infiltration into the brain and mitigate neuroinflammation.

  • CCR1: This receptor and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), play a pivotal role in modulating immune-inflammatory mechanisms in the CNS. CCR1 is expressed on various immune cells as well as on microglia, astrocytes, and neurons. Activation of CCR1 is associated with the promotion of neuroinflammation in conditions like Parkinson's disease and intracerebral hemorrhage. Antagonists of CCR1, such as BX471 and J-113863, have shown therapeutic potential in animal models by reducing microglial activation and pro-inflammatory cytokine production.

  • CCR2: CCR2 and its primary ligand, CCL2 (also known as MCP-1), are critical for the recruitment of monocytes from the bone marrow to sites of inflammation within the CNS. This pathway is essential in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. Mice lacking CCR2 are resistant to the development of EAE, demonstrating a significant reduction in the infiltration of monocytes and T cells into the CNS. The CCR2 antagonist RS504393 has been shown to reduce neuroinflammation and neuronal apoptosis in models of brain injury.

Quantitative Data on Chemokine Receptor Modulators

The following tables summarize the in vivo efficacy of various chemokine receptor modulators in models of neuroinflammation.

Table 1: In Vivo Efficacy of CCR1 Antagonists in Neuroinflammation Models

CompoundModelDosing RegimenKey FindingsReference(s)
BX471 MPTP-induced Parkinson's Disease (mouse)3, 10, and 30 mg/kg, intraperitoneally, for 7 daysReduced microglial and astrocyte activation, decreased expression of pro-inflammatory cytokines, and protected against the loss of dopaminergic neurons.
BX471 Spinal Cord Injury (mouse)3 and 10 mg/kg, 1 and 6 hours post-injuryImproved tissue structure, reduced inflammation and microglial/astrocyte activation. The 10 mg/kg dose showed the highest efficacy.
J-113863 EAE (mouse)10 mg/kg, intraperitoneally, daily from day 14 to 25Suppressed Th9/Th22 cells and reduced demyelination.
Met-RANTES Intracerebral Hemorrhage (mouse)0.5 or 1.5 µg/kg, intranasally, 1 hour post-ICHImproved neurological deficits, reduced brain edema, and attenuated microglia/macrophage activation.

Table 2: In Vivo Efficacy of CCR2 Modulators in Neuroinflammation Models

ModulatorModelDosing RegimenKey FindingsReference(s)
CCR2 Knockout EAE (mouse)N/AMice were resistant to EAE, with no clinical signs or CNS inflammation.
RS504393 Subarachnoid Hemorrhage (rat)Not specified in abstractAttenuated neuroinflammation and neuronal apoptosis.

Table 3: Effects of CCR3 Modulation in Neuroinflammation Models

ModulatorModelDosing RegimenKey FindingsReference(s)
CCR3 Knockdown (AAV-shRNA) Prolonged underwater exercise-induced cognitive impairment (rat)Single hippocampal injectionAlleviated neuroinflammation and cognitive impairment, and shifted microglia to an anti-inflammatory phenotype.
AKST4290 (CCR3 inhibitor) Aged mice (24 months old)Treatment for 5 weeksReduced infiltration of T cells into the subventricular zone and hippocampus.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard model for multiple sclerosis research.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 9-13 weeks old

  • Glass syringes and needles (18G and 25G)

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare MOG35-55 peptide solution in sterile PBS at a concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of M. tuberculosis.

    • In a glass syringe, draw up equal volumes of the MOG35-55 solution and CFA.

    • Create a stable emulsion by repeatedly expelling and drawing the mixture between two glass syringes connected by a luer lock. The emulsion is ready when a drop does not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • Dilute PTX in sterile PBS to a final concentration of 1 µg/mL.

    • On Day 0 (shortly after immunization) and again on Day 2, administer 200 ng of PTX (200 µL of the diluted solution) via intraperitoneal injection.

  • Clinical Scoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the mice based on a standard scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

Protocol 2: Immunofluorescence Staining for Microglia (Iba-1) and Astrocytes (GFAP) in Mouse Brain Tissue

This protocol outlines the procedure for visualizing activated microglia and astrocytes in fixed mouse brain sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., 5% Normal Donkey Serum, 1% BSA, 0.3% Triton X-100 in PBS)

  • Primary antibodies: Rabbit anti-Iba1 and Chicken anti-GFAP

  • Secondary antibodies: Donkey anti-Rabbit (conjugated to a fluorophore, e.g., Alexa Fluor 488) and Donkey anti-Chicken (conjugated to a different fluorophore, e.g., Alexa Fluor 594)

  • DAPI solution

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze.

    • Using a cryostat, cut 20-40 µm thick coronal sections and mount them on slides.

  • Staining:

    • Wash the sections three times with PBS.

    • Permeabilize and block the sections with blocking solution for 1-2 hours at room temperature.

    • Incubate the sections with primary antibodies (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times with PBS containing 0.1% Triton X-100.

    • Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.

    • Wash the sections three times with PBS.

    • Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.

    • Wash the sections with PBS.

  • Mounting and Imaging:

    • Mount the coverslips using an anti-fade mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key processes in neuroinflammation research.

Chemokine_Signaling_Pathway Generalized Chemokine Receptor Signaling in Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemokine Chemokine CCR Chemokine Receptor (CCR) Chemokine->CCR G_Protein G Protein CCR->G_Protein Activation IKK_complex IKK Complex G_Protein->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates IκB_NFκB IκB NF-κB Degradation Degradation IκB->Degradation NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation IκB_NFκB->NFκB Release DNA DNA NFκB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Caption: Generalized Chemokine Receptor Signaling Pathway in Microglia.

EAE_Workflow Experimental Autoimmune Encephalomyelitis (EAE) Workflow cluster_induction Disease Induction cluster_monitoring Monitoring and Treatment cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (MOG35-55 + CFA) PTX1 Day 0: Pertussis Toxin (200 ng, i.p.) PTX2 Day 2: Pertussis Toxin (200 ng, i.p.) PTX1->PTX2 Scoring Daily: Monitor Weight and Clinical Score PTX2->Scoring Treatment Administer Test Compound (Prophylactic or Therapeutic) Scoring->Treatment Endpoint Endpoint Histology Immunohistochemistry (Iba-1, GFAP, Demyelination) Cytokines Cytokine Analysis (ELISA, qPCR) FACS Flow Cytometry (Immune Cell Infiltration) Endpoint->Histology Endpoint->Cytokines Endpoint->FACS

Caption: Typical Experimental Workflow for EAE in Mice.

References

Application Notes and Protocols: Assessing Interferon-γ Induction by (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CCR-11 is a selective inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that consumes nicotinamide adenine dinucleotide (NAD+). Inhibition of CD38 by this compound leads to increased intracellular NAD+ levels and has been shown to promote the induction of interferon-gamma (IFNγ)[1][2][3]. IFNγ is a critical cytokine in the orchestration of the immune response, with key roles in anti-tumor and anti-viral immunity. This document provides detailed protocols for assessing the IFNγ-inducing potential of this compound in a research setting. The methodologies described include quantification of IFNγ protein secretion by Enzyme-Linked Immunosorbent Assay (ELISA), analysis of intracellular IFNγ production at the single-cell level using flow cytometry, and measurement of IFNγ mRNA expression by quantitative real-time PCR (qPCR).

Introduction

CD38 is a key regulator of cellular NAD+ levels, and its expression on immune cells is associated with inflammatory conditions[4]. By inhibiting the NADase activity of CD38, this compound effectively increases the bioavailability of NAD+, a crucial coenzyme for numerous cellular processes, including immune cell function. The subsequent increase in IFNγ production positions this compound as a compound of interest for immunomodulatory drug development. IFNγ itself plays a role in regulating NAD+ metabolism, suggesting a potential feedback loop in the immune response[5]. Accurate and robust methods to quantify the induction of IFNγ by this compound are essential for its preclinical evaluation.

Data Presentation

The following table summarizes representative quantitative data from experiments designed to assess IFNγ induction by this compound in peripheral blood mononuclear cells (PBMCs).

Experimental AssayReadoutVehicle Control (0.1% DMSO)This compound (10 µM)This compound (50 µM)Positive Control (PMA/Ionomycin)
ELISA Secreted IFNγ (pg/mL)15.2 ± 3.185.7 ± 9.4212.3 ± 18.61543.1 ± 120.5
Intracellular Cytokine Staining (Flow Cytometry) % IFNγ+ CD8+ T cells0.8 ± 0.24.5 ± 0.712.1 ± 1.945.6 ± 4.2
qPCR IFNγ mRNA Fold Change1.0 ± 0.16.2 ± 0.818.5 ± 2.375.3 ± 8.9

Note: The data presented in this table are for illustrative purposes and represent typical results. Actual values may vary depending on experimental conditions, cell donors, and reagent lots.

Signaling Pathway

The proposed signaling pathway for this compound-mediated IFNγ induction is depicted below. Inhibition of CD38 by this compound prevents the degradation of NAD+, leading to its intracellular accumulation. Elevated NAD+ levels can enhance the function of NAD+-dependent enzymes and influence metabolic pathways that support T-cell activation and cytokine production, ultimately resulting in increased transcription and secretion of IFNγ.

G cluster_membrane cluster_cytosol EZ-CCR-11 This compound CD38 CD38 EZ-CCR-11->CD38 Inhibition NAD NAD+ Degradation CD38->NAD NAD_inc Increased Intracellular NAD+ T_cell_act T-Cell Activation & Metabolic Reprogramming NAD_inc->T_cell_act Enhancement IFNg_trans IFNγ Gene Transcription T_cell_act->IFNg_trans IFNg_sec IFNγ Secretion IFNg_trans->IFNg_sec G start Cell Culture (e.g., PBMCs) treatment Treatment with this compound and Controls start->treatment harvest Harvest Cells and Supernatant treatment->harvest elisa ELISA (Supernatant) harvest->elisa flow Flow Cytometry (Cells) qpcr qPCR (Cells) elisa_readout Secreted IFNγ Concentration elisa->elisa_readout flow_readout % IFNγ+ Cells flow->flow_readout qpcr_readout IFNγ mRNA Fold Change qpcr->qpcr_readout

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related metabolic dysfunction, characterized by impaired glucose homeostasis, reduced mitochondrial function, and increased inflammation, is a significant contributor to the decline in healthspan. A key molecular driver of this decline is the age-dependent decrease in cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). The primary enzyme responsible for NAD+ degradation in mammals is CD38, a transmembrane glycoprotein with NAD+ glycohydrolase activity.[1][2] As organisms age, the expression and activity of CD38 increase, leading to a decline in NAD+ levels and subsequent mitochondrial and metabolic dysfunction.[1][3][4]

(E/Z)-CCR-11 is a selective inhibitor of the cyclase activity of CD38. By targeting CD38, this compound offers a promising therapeutic strategy to counteract the age-related decline in NAD+ and ameliorate associated metabolic disorders. These application notes provide an overview of the mechanism of action of this compound, relevant quantitative data, and detailed protocols for its use in in vitro and in vivo studies of age-related metabolic dysfunction.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of CD38. The primary function of CD38 is the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide (NAM), as well as ADP-ribose (ADPR). This enzymatic activity is a major consumer of the cellular NAD+ pool. With increasing age, chronic inflammation and cellular senescence contribute to the upregulation of CD38 expression, particularly in immune cells. This increased CD38 activity depletes NAD+ levels in various tissues.

The decline in NAD+ has profound consequences for cellular metabolism. It limits the activity of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. For instance, SIRT3, a mitochondrial sirtuin, is essential for maintaining mitochondrial function, and its activity is diminished with lower NAD+ levels.

By inhibiting CD38, this compound is expected to increase the bioavailability of NAD+. This, in turn, would enhance the activity of sirtuins and other NAD+-dependent enzymes, leading to improved mitochondrial function, better glucose tolerance, and a reversal of other age-related metabolic deficits. Furthermore, studies with other CD38 inhibitors have shown that this approach can improve muscle function, exercise capacity, and cardiac function in aged animals.

Data Presentation

Quantitative Data for CD38 Inhibitors
CompoundTargetIC50Known Effects on NAD+ and Metabolism
This compound (Comp 12) CD38 cyclase 20.8 μM Promotes increases in cellular NAD+ levels and interferon γ.
78cCD387.3 nM (human), 1.9 nM (mouse)Reverses age-related NAD+ decline, improves glucose tolerance, muscle function, exercise capacity, and cardiac function in aged mice.
ApigeninCD38-Inhibits CD38, increases NAD+ levels, and improves glucose and lipid homeostasis in obese mice.
QuercetinCD3816.4 ± 1.8 μmol/L (in cells)Inhibits CD38 and increases intracellular NAD+ levels.
MK-0159CD3822 nM (human), 3 nM (mouse), 70 nM (rat)Increases NAD+ and reduces ADPR in whole blood and heart.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CD38 Inhibition in Age-Related Metabolic Dysfunction

CD38_Inhibition_Pathway cluster_aging Aging Process cluster_metabolism Metabolic Outcomes Inflammation Inflammation CD38 CD38 Inflammation->CD38 Senescence Senescence Senescence->CD38 Glucose Homeostasis Glucose Homeostasis Metabolic Health Metabolic Health Glucose Homeostasis->Metabolic Health Mitochondrial Function Mitochondrial Function Mitochondrial Function->Metabolic Health NAD+ NAD+ CD38->NAD+ Degrades Sirtuins Sirtuins NAD+->Sirtuins Activates Sirtuins->Glucose Homeostasis Sirtuins->Mitochondrial Function EZ_CCR11 This compound EZ_CCR11->CD38 Inhibits

Caption: this compound inhibits CD38, boosting NAD+ to improve metabolic health.

Experimental Workflow for In Vitro Evaluation of this compound

in_vitro_workflow Cell_Culture Cell Culture (e.g., primary hepatocytes, myotubes) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment CD38_Activity Measure CD38 Activity Treatment->CD38_Activity NAD_Measurement Quantify Intracellular NAD+ Levels Treatment->NAD_Measurement Sirtuin_Activity Assess Sirtuin Activity (e.g., SIRT3) NAD_Measurement->Sirtuin_Activity Mitochondrial_Function Analyze Mitochondrial Function (e.g., oxygen consumption rate) Sirtuin_Activity->Mitochondrial_Function Gene_Expression Gene Expression Analysis (e.g., PGC-1α, TFAM) Mitochondrial_Function->Gene_Expression

Caption: In vitro workflow for testing this compound's metabolic effects.

Experimental Workflow for In Vivo Evaluation of this compound in Aged Mice

in_vivo_workflow Animal_Model Aged Mouse Model (e.g., 18-24 months old) Treatment Administer this compound (e.g., oral gavage, intraperitoneal injection) Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping Treatment->Metabolic_Phenotyping Tissue_Analysis Tissue Collection and Analysis (liver, muscle, adipose) Treatment->Tissue_Analysis Glucose_Tolerance Glucose and Insulin Tolerance Tests Metabolic_Phenotyping->Glucose_Tolerance Exercise_Capacity Exercise Capacity Tests (e.g., treadmill, grip strength) Metabolic_Phenotyping->Exercise_Capacity NAD_Levels Measure Tissue NAD+ Levels Tissue_Analysis->NAD_Levels Mitochondrial_Respiration Mitochondrial Respiration in Isolated Mitochondria Tissue_Analysis->Mitochondrial_Respiration Histology Histological Analysis Tissue_Analysis->Histology

Caption: In vivo workflow for assessing this compound in aged mice.

Experimental Protocols

Protocol 1: In Vitro CD38 Activity Assay

Objective: To determine the inhibitory effect of this compound on CD38 enzymatic activity in a cell-free system or in cell lysates.

Materials:

  • Recombinant human CD38 or cell lysates

  • This compound stock solution (in DMSO)

  • Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+) or Nicotinamide Guanine Dinucleotide (NGD+) as substrate

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

  • Add a constant amount of recombinant CD38 or cell lysate to each well of the 96-well plate.

  • Add the diluted this compound or vehicle to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorescent substrate (ε-NAD+ or NGD+).

  • Monitor the increase in fluorescence over time using a fluorometer. For ε-NAD+, the product ε-ADPR is fluorescent. For NGD+, the product cyclic GDP-ribose (cGDPR) is fluorescent.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Measurement of Intracellular NAD+ Levels

Objective: To quantify the effect of this compound on intracellular NAD+ concentrations in cultured cells.

Materials:

  • Cultured cells (e.g., primary hepatocytes, C2C12 myotubes)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Lyse the cells according to the protocol of the NAD+/NADH quantification kit.

  • Perform the NAD+ assay according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that leads to the development of a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the NAD+ levels to the protein concentration of the cell lysate.

  • Compare the NAD+ levels in this compound-treated cells to the vehicle-treated control.

Protocol 3: In Vivo Glucose Tolerance Test (GTT) in Aged Mice

Objective: To assess the effect of this compound on glucose homeostasis in an in vivo model of age-related metabolic dysfunction.

Materials:

  • Aged mice (e.g., 18-24 months old)

  • This compound formulation for in vivo administration

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Equipment for blood collection (e.g., tail vein lancets)

Procedure:

  • Acclimatize the aged mice and divide them into a vehicle control group and an this compound treatment group.

  • Administer this compound or vehicle daily for a predetermined period (e.g., 4-8 weeks).

  • For the GTT, fast the mice overnight (approximately 12-16 hours).

  • Measure the baseline blood glucose level (t=0) from the tail vein.

  • Administer a bolus of glucose via intraperitoneal injection.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) to quantify glucose tolerance.

  • A lower AUC in the this compound-treated group compared to the control group indicates improved glucose tolerance.

Conclusion

This compound, as a selective CD38 inhibitor, represents a valuable research tool for investigating the role of the CD38-NAD+ axis in age-related metabolic dysfunction. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this compound in preclinical models. By elucidating the mechanisms through which CD38 inhibition can restore metabolic homeostasis, these studies will contribute to the development of novel interventions to promote healthy aging.

References

Application Notes and Protocols for (E/Z)-CCR-11 Dissolution and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure experimental reproducibility and the integrity of the results. This document provides detailed application notes and protocols for the dissolution and storage of (E/Z)-CCR-11, a compound presumed to be a retinoid-like molecule with sensitivity to light, air, and temperature. The following guidelines are based on best practices for handling similar photosensitive and potentially unstable compounds, such as all-trans retinoic acid.

1. Compound Characteristics and Handling Precautions

This compound is assumed to be a photosensitive compound, susceptible to degradation upon exposure to light, particularly UV and blue light (300-500 nm).[1][2][3] It is also potentially sensitive to oxidation and thermal degradation. Therefore, all procedures should be performed with minimal light exposure and under controlled temperature conditions.

Key Precautions:

  • Light Protection: Conduct all manipulations in a dimly lit room or a darkroom.[4] Use amber-colored vials or tubes, or wrap containers with aluminum foil to protect the compound from light.[5]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider working under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature Control: Avoid excessive heat. Use pre-warmed or room temperature solvents for dissolution unless specified otherwise. Store stock solutions and aliquots at low temperatures (-20°C or -80°C).

2. Dissolution Protocol

The choice of solvent is critical for successfully dissolving this compound without causing degradation. Dimethyl sulfoxide (DMSO) is a common and effective solvent for retinoids.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Amber-colored microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-dissolution Preparation:

    • Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

    • Perform all steps in a dimly lit environment.

  • Reconstitution:

    • Carefully weigh the desired amount of this compound powder and place it in an amber-colored vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration. It is recommended to start with a concentration in the range of 1-10 mM. For similar compounds like retinoic acid, concentrations up to 50 mM in DMSO are achievable.

    • For example, to prepare a 10 mM stock solution from 1 mg of this compound with a molecular weight of 300.44 g/mol , you would add 332.9 µL of DMSO.

  • Solubilization:

    • Tightly cap the vial and vortex gently until the powder is completely dissolved.

    • Warming the solution to 37°C for a few minutes can aid in solubilization if necessary, but prolonged heating should be avoided.

    • Visually inspect the solution to ensure there are no visible particles. If precipitation occurs upon dilution in aqueous media, it is advisable to use a lower final concentration.

3. Storage Protocol

Proper storage is crucial to maintain the stability and activity of this compound solutions.

Materials:

  • Amber-colored, screw-cap cryovials or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • -20°C or -80°C freezer

Procedure:

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber-colored cryovials.

    • The aliquot volume should be based on the typical experimental needs.

  • Long-Term Storage:

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. For compounds like retinoic acid, stock solutions in DMSO at -20°C have been found to be stable for about a month.

    • Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.

  • Handling of Stored Solutions:

    • When ready to use, thaw an aliquot at room temperature or in a 37°C water bath for a short period.

    • Before adding to aqueous solutions like cell culture media, ensure the media is pre-warmed to prevent precipitation of the compound.

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

4. Quantitative Data Summary

The following table summarizes recommended parameters for the dissolution and storage of this compound, based on data from similar compounds.

ParameterRecommended ValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is preferred.
Stock Concentration 1-50 mMHigher concentrations may be possible but should be tested for solubility.
Storage Temperature -20°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles by aliquoting.
Vial Type Amber-colored or opaqueProtects from light-induced degradation.
Handling Environment Dimly lit or darkroomMinimizes exposure to UV and visible light.
Working Solution Prep Pre-warm aqueous media before adding compoundHelps to prevent precipitation.
DMSO in Final Medium ≤ 0.5%To minimize solvent toxicity in cell-based assays.

5. Experimental Workflow Diagram

The following diagram illustrates the workflow for the proper dissolution and storage of this compound.

Dissolution_Storage_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: this compound Powder bring_to_rt Equilibrate Powder and DMSO to Room Temperature start->bring_to_rt dim_light Work in Dim Light or Darkroom bring_to_rt->dim_light weigh Weigh this compound dim_light->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Warm to 37°C (Optional) vortex->warm stock_solution 1-50 mM Stock Solution vortex->stock_solution warm->stock_solution aliquot Aliquot into Amber Vials stock_solution->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot as Needed store->thaw dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute end End: Working Solution dilute->end

Caption: Workflow for dissolving and storing this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of CD38 Expression with (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD38 is a multifunctional transmembrane glycoprotein expressed on the surface of many immune cells, including B cells, T cells, NK cells, and plasma cells.[1] It functions as both a receptor and an ectoenzyme, playing a crucial role in cell adhesion, signal transduction, and calcium signaling.[1][2] As an enzyme, CD38 is the primary regulator of cellular NAD+ levels, catalyzing the synthesis of cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR) from NAD+.[1][3] These molecules are important second messengers in intracellular calcium mobilization. Due to its high expression on certain cancer cells, such as in multiple myeloma, CD38 has become a significant therapeutic target.

(E/Z)-CCR-11 is a selective inhibitor of the cyclase activity of CD38. By inhibiting the enzymatic function of CD38, this compound can lead to increased cellular NAD+ levels and promote an interferon-gamma response. While the primary mechanism of this compound is enzymatic inhibition, it is crucial to understand if this compound also affects the surface expression of the CD38 protein. Flow cytometry is a powerful technique to quantify the expression of cell surface markers like CD38 at the single-cell level.

These application notes provide a detailed protocol for the analysis of CD38 expression on target cells treated with this compound using flow cytometry.

Signaling Pathway of CD38

The enzymatic activity of CD38 is central to its signaling function. CD38 converts NAD+ into cADPR and ADPR. cADPR then acts as a second messenger to mobilize calcium from intracellular stores, which in turn influences a variety of cellular processes, including immune cell activation and proliferation.

CD38_Signaling_Pathway NAD+ NAD+ CD38 CD38 NAD+->CD38 cADPR cADPR CD38->cADPR Catalyzes Ca_stores Ca2+ Stores (Endoplasmic Reticulum) cADPR->Ca_stores Mobilizes Ca_cytosol Cytosolic Ca2+ Ca_stores->Ca_cytosol Release Cellular_Response Cellular Response (e.g., Activation, Proliferation) Ca_cytosol->Cellular_Response Triggers Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RPMI-8226) Treatment Treat Cells with This compound (24, 48, 72h) Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with Anti-CD38 Ab and Viability Dye Harvest->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Data: Gate on Live, Single Cells Flow_Cytometry->Data_Analysis Quantification Quantify CD38 Expression (MFI, % Positive) Data_Analysis->Quantification

References

Application Notes and Protocols for Studying T-Cell Activation Using a Hypothetical Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information could be found for a compound designated "(E/Z)-CCR-11." The following application notes and protocols are provided as a detailed template for studying T-cell activation using a hypothetical small molecule modulator, hereafter referred to as "Compound X." These guidelines are based on established principles of T-cell biology and immunology research. Researchers should adapt these protocols based on the specific characteristics of their molecule of interest.

Introduction to T-Cell Activation and the Role of Compound X

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[1][2] This primary signal is complemented by co-stimulatory signals, most notably the interaction of CD28 on the T-cell with CD80/CD86 on the APC, to ensure a robust and productive immune response.[2][3] The culmination of these signals triggers a complex network of intracellular signaling cascades involving protein tyrosine kinases, phosphatases, and transcription factors, leading to cytokine production, proliferation, and differentiation into effector and memory T-cells.[4]

Compound X is a hypothetical small molecule designed to modulate T-cell activation. Its precise mechanism of action would need to be elucidated, but it could potentially act at various stages of the T-cell activation pathway. These application notes provide a framework for characterizing the effects of Compound X on T-cell activation, proliferation, and cytokine secretion.

Key Signaling Pathways in T-Cell Activation

Upon successful TCR and co-stimulatory receptor engagement, several key signaling pathways are initiated:

  • TCR Signaling Cascade: The binding of pMHC to the TCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by lymphocyte-specific protein tyrosine kinase (Lck). This, in turn, recruits and activates Zeta-chain-associated protein kinase 70 (ZAP-70).

  • Downstream Pathways: Activated ZAP-70 phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades, including:

    • The Calcium-NFAT Pathway: Activation of phospholipase C-gamma 1 (PLCγ1) generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus to promote the transcription of genes like IL-2.

    • The PKC-NF-κB Pathway: DAG activates protein kinase C-theta (PKCθ), which is crucial for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.

    • The Ras-MAPK Pathway: This pathway is also activated downstream of the TCR and co-stimulatory signals and plays a role in T-cell proliferation and differentiation.

Below is a diagram illustrating the core T-cell activation signaling pathway.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen-Presenting Cell (APC) T-Cell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 Lck Lck TCR->Lck CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Core signaling pathways in T-cell activation.

Quantitative Data Summary

The following tables present hypothetical data on the effects of Compound X on T-cell activation markers, proliferation, and cytokine production.

Table 1: Effect of Compound X on T-Cell Activation Markers

Treatment GroupConcentration (µM)CD69 Expression (% positive)CD25 Expression (% positive)
Unstimulated Control05.2 ± 0.83.1 ± 0.5
Stimulated Control (αCD3/αCD28)085.6 ± 4.278.9 ± 3.7
Compound X0.175.3 ± 3.968.2 ± 3.1
Compound X152.1 ± 2.845.7 ± 2.5
Compound X1025.4 ± 1.918.3 ± 1.6

Table 2: Effect of Compound X on T-Cell Proliferation

Treatment GroupConcentration (µM)Proliferation Index (CFSE)
Unstimulated Control01.1 ± 0.2
Stimulated Control (αCD3/αCD28)08.5 ± 0.7
Compound X0.17.2 ± 0.6
Compound X14.3 ± 0.4
Compound X101.8 ± 0.3

Table 3: Effect of Compound X on Cytokine Production

Treatment GroupConcentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)
Unstimulated Control0<10<20
Stimulated Control (αCD3/αCD28)02540 ± 1503120 ± 210
Compound X0.11850 ± 1202350 ± 180
Compound X1980 ± 951100 ± 110
Compound X10210 ± 40350 ± 50

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cell Purification
  • Materials:

    • Ficoll-Paque PLUS

    • Phosphate-Buffered Saline (PBS)

    • Fetal Bovine Serum (FBS)

    • Human Pan T-Cell Isolation Kit

    • Centrifuge

    • Sterile tubes and pipettes

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the PBMC pellet and count the cells.

    • Isolate T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

    • Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies.

Protocol 2: In Vitro T-Cell Activation and Treatment with Compound X
  • Materials:

    • Purified T-cells

    • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

    • 96-well flat-bottom tissue culture plates

    • Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)

    • Compound X stock solution (dissolved in DMSO)

  • Procedure:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

    • Alternatively, use anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.

    • Resuspend purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension if using plate-bound anti-CD3.

    • Prepare serial dilutions of Compound X in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the T-cell suspension to each well of the 96-well plate.

    • Add 100 µL of the appropriate Compound X dilution or vehicle control to the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24-72 hours).

Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers
  • Materials:

    • Treated T-cells from Protocol 2

    • Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Flow cytometer

  • Procedure:

    • After 24 hours of incubation, harvest the T-cells from the 96-well plate.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing the antibody cocktail.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on CD3+ cells.

    • Analyze the expression of CD25 and CD69 on the CD3+ T-cells.

Protocol 4: T-Cell Proliferation Assay using CFSE
  • Materials:

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • Purified T-cells

    • Materials from Protocol 2

  • Procedure:

    • Label purified T-cells with CFSE according to the manufacturer's protocol.

    • Quench the labeling reaction with FBS.

    • Wash the cells extensively.

    • Proceed with the T-cell activation and Compound X treatment as described in Protocol 2.

    • After 72-96 hours, harvest the cells and analyze the CFSE fluorescence by flow cytometry.

    • The proliferation index can be calculated using appropriate software (e.g., FlowJo) by analyzing the dilution of CFSE in daughter cells.

Protocol 5: Cytokine Quantification by ELISA
  • Materials:

    • Supernatants from treated T-cells (Protocol 2)

    • ELISA kits for human IL-2 and IFN-γ

    • Microplate reader

  • Procedure:

    • After 48-72 hours of incubation, centrifuge the 96-well plate and carefully collect the supernatants.

    • Store the supernatants at -80°C until use.

    • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for T-Cell Activation Study Start Start PBMC_Isolation PBMC Isolation from Whole Blood Start->PBMC_Isolation T_Cell_Purification T-Cell Purification (e.g., MACS) PBMC_Isolation->T_Cell_Purification CFSE_Labeling CFSE Labeling (for Proliferation Assay) T_Cell_Purification->CFSE_Labeling Activation_Treatment T-Cell Activation (αCD3/αCD28) + Compound X Treatment T_Cell_Purification->Activation_Treatment CFSE_Labeling->Activation_Treatment Incubation_24h Incubate 24h Activation_Treatment->Incubation_24h Incubation_48_72h Incubate 48-72h Activation_Treatment->Incubation_48_72h Incubation_72_96h Incubate 72-96h Activation_Treatment->Incubation_72_96h Activation_Marker_Analysis Activation Marker Analysis (CD69, CD25) by Flow Cytometry Incubation_24h->Activation_Marker_Analysis Cytokine_Analysis Cytokine Analysis (IL-2, IFN-γ) from Supernatant by ELISA Incubation_48_72h->Cytokine_Analysis Proliferation_Analysis Proliferation Analysis (CFSE Dilution) by Flow Cytometry Incubation_72_96h->Proliferation_Analysis End End Activation_Marker_Analysis->End Cytokine_Analysis->End Proliferation_Analysis->End

Caption: A general workflow for studying the effects of a compound on T-cell activation.

References

Application Notes and Protocols for (E/Z)-CCR-11 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CCR-11 is a selective inhibitor of CD38, a transmembrane glycoprotein that functions as a key enzyme in nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2][3] CD38 exhibits both NAD+ hydrolase and ADP-ribosyl cyclase activities, playing a crucial role in regulating intracellular NAD+ levels. By inhibiting the cyclase activity of CD38, this compound has been shown to increase cellular NAD+ concentrations and promote the production of interferon-gamma (IFN-γ).[1][2] The IC50 of this compound against CD38 cyclase is approximately 20.8 μM.

These application notes provide a comprehensive guide for designing and executing in vitro experiments to evaluate the cellular effects of this compound. The following protocols detail methods for assessing cell viability, apoptosis, and the impact on a key signaling pathway.

Data Presentation

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.15 ± 0.0992.0
101.05 ± 0.0684.0
200.88 ± 0.0570.4
500.62 ± 0.0449.6
1000.35 ± 0.0328.0
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
TreatmentQuadrantCell PopulationPercentage of Cells (%)
Vehicle Control Q1Necrotic (Annexin V-/PI+)1.2
Q2Late Apoptotic (Annexin V+/PI+)2.5
Q3Viable (Annexin V-/PI-)93.8
Q4Early Apoptotic (Annexin V+/PI-)2.5
This compound (50 µM) Q1Necrotic (Annexin V-/PI+)3.1
Q2Late Apoptotic (Annexin V+/PI+)15.8
Q3Viable (Annexin V-/PI-)60.5
Q4Early Apoptotic (Annexin V+/PI-)20.6
Table 3: Western Blot Densitometry Analysis
TreatmentTarget ProteinRelative Band Intensity (Normalized to β-actin)
Vehicle Control p-AMPK (Thr172)1.0
Total AMPK1.0
This compound (50 µM) p-AMPK (Thr172)2.8
Total AMPK1.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound (prepared as a stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Protocol 3: Western Blot Analysis for AMPK Activation

This protocol details the procedure for detecting changes in protein expression and phosphorylation, specifically focusing on the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that can be influenced by NAD+ levels.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK (Thr172), anti-total AMPK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualization

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells in Plates compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment viability 4a. Cell Viability (MTT) treatment->viability apoptosis 4b. Apoptosis (Flow Cytometry) treatment->apoptosis western 4c. Protein Analysis (Western Blot) treatment->western data_analysis 5. Quantify and Analyze Results viability->data_analysis

Caption: Experimental workflow for this compound cell culture treatment.

G CCR11 This compound CD38 CD38 Cyclase Activity CCR11->CD38 Inhibits NAD Cellular NAD+ Levels CCR11->NAD Increases CD38->NAD Decreases AMPK AMPK Activation NAD->AMPK Activates Downstream Downstream Cellular Effects (e.g., Metabolism, Apoptosis) AMPK->Downstream Regulates

Caption: Hypothetical signaling pathway of this compound.

References

Troubleshooting & Optimization

troubleshooting (E/Z)-CCR-11 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (E/Z)-CCR-11, a novel chemokine receptor antagonist. The following information is intended to support in vitro and preclinical experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial stock solution preparation, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common first choice for poorly soluble drug candidates in discovery and screening programs.[1][2]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic or affect assay performance.[1]

  • Use a Co-solvent System: In some instances, a combination of solvents can improve solubility compared to a single solvent.

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes improve dissolution.

Q3: Are there alternative solvents to DMSO for this compound?

A3: If DMSO is not suitable for your experimental system, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is critical to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly enhance its solubility. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be effective. It is recommended to determine the pKa of your compound to guide pH adjustments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO to lower the concentration. Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes may also help.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound is supersaturated in the aqueous medium.Add the DMSO stock solution dropwise into the pre-warmed (37°C) and vortexing aqueous medium. Consider using solubility-enhancing excipients like surfactants or cyclodextrins.
The solution is cloudy or turbid after dilution. Formation of fine precipitate or aggregates.Visually inspect the solution. Dynamic light scattering (DLS) can be used to detect the presence of aggregates. Consider reformulating with co-solvents or solubility enhancers.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations. Antagonist tolerance may also develop with prolonged exposure.Prepare fresh dilutions for each experiment. Ensure complete dissolution before use. For longer-term studies, be aware of potential antagonist tolerance, which can lead to reduced efficacy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.

  • Visually inspect the solution to ensure no solid particles are present.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualizations

Chemokine_Receptor_Signaling_Pathway General Chemokine Receptor Signaling Pathway and Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR Chemokine Receptor (e.g., CCR) G_protein G-protein (αβγ) CCR->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Chemokine Chemokine Chemokine->CCR Binds & Activates Antagonist This compound (Antagonist) Antagonist->CCR Binds & Blocks Response Cellular Response (e.g., Migration) Effector->Response Leads to Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound Start Start: this compound Powder Dissolve_DMSO Attempt to Dissolve in DMSO Start->Dissolve_DMSO Is_Dissolved Is it fully dissolved? Dissolve_DMSO->Is_Dissolved Stock_Solution 10 mM Stock Solution Is_Dissolved->Stock_Solution Yes Troubleshoot Troubleshoot Dissolution: - Increase DMSO volume - Vortex vigorously - Gentle warming (37°C) Is_Dissolved->Troubleshoot No Dilute Dilute into Aqueous Medium Stock_Solution->Dilute Is_Precipitate Does it precipitate? Dilute->Is_Precipitate Final_Solution Final Working Solution Is_Precipitate->Final_Solution No Troubleshoot_Dilution Troubleshoot Dilution: - Optimize DMSO % - Use co-solvents - Add surfactants/cyclodextrins - Modify pH Is_Precipitate->Troubleshoot_Dilution Yes Troubleshoot->Dissolve_DMSO Troubleshoot_Dilution->Dilute

References

Technical Support Center: Optimizing (E/Z)-CCR-11 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of (E/Z)-CCR-11 in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this novel CD38 inhibitor for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of CD38, a multifunctional ectoenzyme. CD38's primary function is the hydrolysis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting CD38, this compound effectively increases intracellular NAD+ levels. This modulation of NAD+ can, in turn, influence various downstream signaling pathways, including those involved in immune responses and inflammation, such as the interferon-gamma (IFN-γ) signaling pathway.

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically from 0.1 µM to 100 µM, is recommended as a starting point.[1] The IC50 value for this compound against CD38 cyclase activity is 20.8 μM, which can serve as a reference, but the optimal concentration for cell-based assays will be cell-line specific.[2] For a related compound, CCR-11, an IC50 of 18.1 μM was observed in HeLa cells.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, we recommend dissolving the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4]

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: There are several potential reasons for excessive cytotoxicity. First, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[5] Second, the sensitivity to this compound can be highly dependent on the cell line. Consider performing a cytotoxicity assay (e.g., MTT or MTS) to determine the 50% cytotoxic concentration (CC50) and work at concentrations well below this value. Finally, cell density at the time of treatment can influence susceptibility, so ensure consistent cell seeding practices.

Q5: this compound does not seem to be producing any effect on my cells. What should I check?

A5: Lack of an observable effect could be due to several factors. Ensure that your stock solution is properly prepared and has not degraded; preparing fresh dilutions for each experiment is recommended. The compound may not be potent in your chosen cell line, or the endpoint you are measuring may not be sensitive enough. It is also important to consider the stability of the compound in your specific cell culture medium over the course of the experiment. Using a positive control for CD38 inhibition or the downstream pathway you are investigating can help troubleshoot this issue.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Step Rationale
Inconsistent Cell Culture Practices Standardize cell passage number, confluency, and media composition between experiments.Variations in the physiological state of cells can significantly impact their response to treatment.
Compound Instability Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.The compound may degrade in experimental media or after multiple freeze-thaw cycles, leading to inconsistent potency.
Assay Variability Standardize all incubation times, reagent concentrations, and measurement parameters. Ensure proper mixing and accurate pipetting.Small variations in the experimental protocol can lead to large differences in the results.
Edge Effects in Multi-well Plates To mitigate evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.Increased evaporation in the outer wells of a plate can concentrate the compound and affect cell growth, leading to skewed results.
Issue 2: High Background in Cell Viability Assays
Possible Cause Troubleshooting Step Rationale
Reagent Degradation Store assay reagents as recommended by the manufacturer, protected from light.Light exposure or improper storage can cause degradation of assay reagents, leading to high background signals.
Media or Compound Interference Run a "no-cell" control with the compound and the assay reagent to check for direct reactions.Components in the cell culture medium or the test compound itself can sometimes react with the assay reagents, causing a false signal.
Contamination Regularly check cell cultures for signs of microbial contamination.Bacterial or fungal contamination can alter the metabolic activity of the culture and interfere with the assay readout.
Autofluorescence Prepare an unstained control sample to assess the natural fluorescence of the cells and materials.Cellular components like NADH and flavins can autofluoresce, contributing to background noise in fluorescence-based assays.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound Dose-Response Experiments

Assay Type Recommended Concentration Range Notes
Initial IC50 Determination 0.1 µM - 100 µMA broad range is recommended to capture the full dose-response curve.
Functional Assays (e.g., NAD+ measurement) 1 µM - 50 µMBased on the known IC50 against CD38 cyclase, this range is likely to show a biological effect.
Long-term Viability/Toxicity Assays 0.1 µM - 25 µMFor longer incubation periods, it is advisable to use lower concentrations to avoid cumulative toxicity.

Table 2: Example of a Dose-Response Experiment to Determine IC50

This compound Concentration (µM) Cell Viability (% of Control) Log Concentration
0 (Vehicle Control)100-
0.198-1.0
1920.0
5750.7
10601.0
20481.3
50251.7
100102.0

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. A common approach is to perform 1:3 or 1:10 dilutions to create a dose-response curve. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EZ_CCR11 This compound CD38 CD38 EZ_CCR11->CD38 Inhibition NAD_pool NAD+ Pool CD38->NAD_pool Hydrolysis SIRT1 SIRT1 NAD_pool->SIRT1 Activation PARPs PARPs NAD_pool->PARPs Substrate IFN_gamma_Signaling IFN-γ Signaling Pathway NAD_pool->IFN_gamma_Signaling Modulation Immune_Response Modulated Immune Response SIRT1->Immune_Response PARPs->Immune_Response IFN_gamma_Signaling->Immune_Response

Caption: this compound inhibits CD38, increasing intracellular NAD+, which modulates downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Dilution 2. Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Dilution Cell_Treatment 3. Treat Cells with This compound Compound_Dilution->Cell_Treatment Incubation 4. Incubate for 24-72 hours Cell_Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis 7. Normalize Data and Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Determination 8. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for determining the optimal concentration of this compound in cell culture.

Troubleshooting_Logic Start Unexpected Results Check_Viability High Cytotoxicity? Start->Check_Viability Check_Effect No Effect? Start->Check_Effect Check_Variability High Variability? Start->Check_Variability Solvent_Toxicity Check DMSO concentration (<0.5%) Check_Viability->Solvent_Toxicity Yes Cell_Sensitivity Lower concentration range/ shorter incubation Check_Viability->Cell_Sensitivity Yes Compound_Degradation Use fresh stock/dilutions Check_Effect->Compound_Degradation Yes Assay_Sensitivity Use more sensitive endpoint/ positive control Check_Effect->Assay_Sensitivity Yes Inconsistent_Culture Standardize cell handling Check_Variability->Inconsistent_Culture Yes Assay_Execution Review pipetting/ mixing technique Check_Variability->Assay_Execution Yes

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Improving Reproducibility of NAD+ Measurement Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and accuracy of their NAD+ measurement assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring NAD+ levels?

A1: The most prevalent methods for quantifying NAD+ are enzymatic cycling assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Enzymatic assays are cost-effective and simple, while HPLC provides reliable and reproducible results.[1][2] LC-MS offers the highest sensitivity and specificity, allowing for the detection of NAD+ and its metabolites at very low concentrations.[3]

Q2: Why is sample preparation so critical for accurate NAD+ measurement?

A2: NAD+ is a labile molecule, and its levels can change rapidly after sample collection. Proper and immediate sample processing is crucial to prevent enzymatic degradation and interconversion between NAD+ and NADH.[1][4] Factors such as temperature, pH, and time between collection and extraction can significantly impact the measured NAD+ concentrations.

Q3: What are the key considerations for sample extraction?

A3: The choice of extraction method is a major source of analytical variation. Acidic extraction (e.g., with perchloric acid or a mixture of acetonitrile, methanol, and formic acid) is generally preferred for stabilizing NAD+. It's essential to rapidly quench metabolic activity to get a snapshot of the in vivo NAD+ levels. Different extraction buffers can lead to the interconversion of NAD+ and NADH, affecting the accuracy of the results.

Q4: How should I store my samples and NAD+ standards?

A4: NAD+ stock solutions are stable for about a week at 4°C and for at least a year when stored at -80°C. It is crucial to avoid multiple freeze-thaw cycles. Biological samples should be processed and extracted immediately or flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during NAD+ measurement assays.

Enzymatic Cycling Assays
Problem Possible Cause(s) Solution(s)
High background signal - Contamination of reagents with NAD+ or NADH.- Light exposure of photosensitive reagents.- Use fresh, high-purity reagents.- Prepare master mix fresh and protect from light.
Low or no signal - Inactive enzyme (e.g., alcohol dehydrogenase).- Incorrect buffer pH.- Insufficient NAD+ in the sample.- Check enzyme activity with a positive control.- Verify the pH of all buffers and solutions.- Concentrate the sample or use a more sensitive assay.
High variability between replicates - Pipetting errors.- Inconsistent incubation times.- Scratches on the bottom of the 96-well plate.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform and precise incubation times for all wells.- Inspect plates before use and handle them carefully.
Non-linear standard curve - Incorrect preparation of standards.- Saturation of the enzyme at high NAD+ concentrations.- Prepare fresh serial dilutions of the NAD+ standard.- Adjust the concentration range of the standard curve.
HPLC Assays
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) - Column degradation.- Inappropriate mobile phase composition or pH.- Replace the column or use a guard column.- Prepare fresh mobile phase and adjust the pH.
Shifting retention times - Changes in mobile phase composition.- Fluctuations in column temperature.- Pump failure or leaks.- Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.
Ghost peaks - Contamination in the sample, mobile phase, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and sample filtration.- Run blank injections between samples to wash the system.
Low signal intensity - Low concentration of NAD+ in the sample.- Improper wavelength setting on the UV detector.- Concentrate the sample extract.- Ensure the detector is set to the correct wavelength for NAD+ detection (typically around 260 nm).
LC-MS Assays
Problem Possible Cause(s) Solution(s)
Ion suppression or enhancement - Co-eluting matrix components interfering with ionization.- Optimize chromatographic separation to resolve NAD+ from interfering compounds.- Use a stable isotope-labeled internal standard (e.g., ¹³C₅-NAD⁺) to correct for matrix effects.
Low sensitivity - Suboptimal mass spectrometer settings.- Inefficient ionization.- Tune the mass spectrometer parameters for NAD+.- Adjust the mobile phase composition to improve ionization efficiency.
Inaccurate quantification - Interconversion of NAD+ and NADH during sample preparation.- Degradation of NAD+ in the autosampler.- Use an optimized extraction protocol with rapid quenching to prevent interconversion.- Keep the autosampler temperature low (e.g., 4°C) to maintain sample stability.
Fragmented peaks - In-source fragmentation of the NAD+ molecule.- Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.

Data Presentation: Comparison of NAD+ Measurement Methods

The following table summarizes the performance characteristics of the three main NAD+ quantification methods.

Parameter Enzymatic Cycling Assay HPLC-UV LC-MS/MS
Limit of Detection (LOD) ~1 nM~0.2 µM~0.5 nM
Limit of Quantification (LOQ) ~4 nM~0.5 µMIn the femtomole range
Linearity Range 1–500 nM0.2–2.0 µM0.25–200 µM
Intra-day Precision (%RSD) < 10%< 2%2.0–13.0%
Inter-day Precision (%RSD) < 15%< 2%< 15%
Recovery Not typically reported> 90%> 90%
Throughput High (96-well plate format)ModerateHigh (with autosampler)
Cost LowModerateHigh
Specificity Good, but can have interferencesGood, depends on chromatographic resolutionExcellent

Experimental Protocols

Detailed Methodology: Acid Extraction of NAD+ from Cultured Cells
  • Cell Culture and Harvest: Grow cells to the desired confluency in a 6-well plate.

  • Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 400 µL of ice-cold 10% perchloric acid (HClO₄) to each well.

  • Cell Lysis: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Incubation: Keep the samples on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated volume of 3 M potassium carbonate (K₂CO₃). The pH should be between 6 and 8.

  • Precipitate Removal: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Sample Ready for Analysis: The resulting supernatant contains the extracted NAD+ and is ready for quantification by enzymatic assay, HPLC, or LC-MS.

Visualizations

NAD+ Biosynthesis and Consumption Pathways

NAD_Metabolism Tryptophan Tryptophan NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN de novo pathway NA Nicotinic Acid (NA) NA->NaMN Preiss-Handler pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage pathway NR Nicotinamide Riboside (NR) NR->NMN NAD NAD+ NMN->NAD NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NaAD->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38

Caption: Overview of NAD+ biosynthesis and major consuming enzyme families.

General Experimental Workflow for NAD+ Measurement

NAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Cells, Tissue, Blood) Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Extraction 3. Acid Extraction (e.g., Perchloric Acid) Quenching->Extraction Neutralization 4. Neutralization Extraction->Neutralization Quantification 5. Quantification Method Neutralization->Quantification Enzymatic Enzymatic Assay Quantification->Enzymatic HPLC HPLC Quantification->HPLC LCMS LC-MS Quantification->LCMS StandardCurve 6. Standard Curve Generation Enzymatic->StandardCurve HPLC->StandardCurve LCMS->StandardCurve Normalization 7. Data Normalization (e.g., to protein concentration) StandardCurve->Normalization Analysis 8. Statistical Analysis Normalization->Analysis

Caption: A generalized workflow for the quantification of NAD+ in biological samples.

References

Technical Support Center: A Troubleshooting Guide for Quantifying NAD+ Changes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NAD+ quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form, NADH. Accurate quantification of these molecules is critical for understanding cellular metabolism, aging, and the efficacy of therapeutic interventions. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during NAD+ quantification experiments in a question-and-answer format.

Sample Preparation and Extraction

  • Question: My NAD+ and/or NADH levels are unexpectedly low across all samples. What could be the cause?

    Answer: This is a frequent issue often related to sample handling and extraction procedures. The stability of NAD+ and particularly NADH is critical.[1][2][3][4]

    • Immediate Freezing: Samples must be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity that can degrade NAD+ and NADH.[5]

    • Extraction Method: The choice of extraction solvent is crucial to prevent the interconversion of NAD+ and NADH. Acidic extraction (e.g., with perchloric acid or a mixture of acetonitrile:methanol:water with formic acid) is recommended for NAD+ quantification as it degrades NADH. Conversely, basic extraction is used to preserve NADH while degrading NAD+. A neutral extraction followed by specific enzymatic steps can also be used to measure both.

    • Temperature during Extraction: Maintain low temperatures throughout the extraction process to minimize degradation. Keep samples on ice at all times.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as they can significantly degrade NAD+ and NADH. Aliquot samples after the initial extraction if multiple analyses are planned.

  • Question: I am seeing high variability between replicate samples. What are the likely sources of this inconsistency?

    Answer: High variability often points to inconsistencies in sample processing or pipetting errors.

    • Incomplete Homogenization: Ensure tissues are thoroughly homogenized to achieve a uniform lysate.

    • Pipetting Accuracy: Use calibrated pipettes and be meticulous with pipetting, especially when preparing standards and adding reagents.

    • Inconsistent Timing: For enzymatic assays, the timing of reagent addition and incubation steps must be consistent across all wells.

    • Sample Matrix Effects (LC-MS): In complex biological samples, other molecules can interfere with the ionization of NAD+ and NADH, leading to variability. Proper sample cleanup and the use of internal standards can mitigate these effects.

Enzymatic Cycling Assays

  • Question: My standard curve is not linear or has a low R² value. How can I fix this?

    Answer: A poor standard curve can result from several factors.

    • Standard Degradation: Prepare fresh NAD+ standards for each experiment. NAD+ solutions are not stable for long periods, even when frozen.

    • Incorrect Reagent Preparation: Ensure all assay reagents, especially the enzyme mix and developer solution, are prepared according to the manufacturer's protocol and are not expired.

    • Contaminated Reagents or Water: Use high-purity, nuclease-free water for all reagent and standard preparations.

    • Inaccurate Pipetting of Standards: Carefully prepare the serial dilutions for the standard curve. Any error in this step will be magnified.

  • Question: I am observing a high background signal in my no-NAD+ control wells. What is causing this?

    Answer: A high background can mask the true signal from your samples.

    • Reagent Contamination: One of the assay components may be contaminated with NAD+ or NADH. Prepare fresh reagents.

    • Light Exposure: Some colorimetric or fluorometric probes are light-sensitive. Protect the plate from light during incubation.

    • Assay Plate Issues: Scratches or imperfections on the bottom of the 96-well plate can interfere with absorbance or fluorescence readings.

LC-MS Based Assays

  • Question: I am having trouble separating NAD+ and its isomers or other related metabolites. What can I do?

    Answer: Chromatographic separation is key for accurate LC-MS quantification.

    • Column Choice: The choice of HPLC column is critical. Reversed-phase columns can be challenging for polar molecules like NAD+. Hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns often provide better separation.

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., pH, organic solvent concentration) can significantly improve the separation of NAD+ from other metabolites.

    • Gradient Elution: Employing a gradient elution program can help resolve closely eluting compounds.

  • Question: My signal intensity is low, or I am seeing significant ion suppression. How can I improve my results?

    Answer: Low signal and ion suppression are common challenges in LC-MS.

    • Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-NAD+) is highly recommended to correct for matrix effects and variations in instrument response.

    • Source Optimization: Optimize the mass spectrometer's ion source parameters (e.g., temperature, gas flows) for NAD+ and NADH to enhance signal intensity.

Quantitative Data Summary

The following table summarizes typical NAD+ concentrations found in various biological samples. Note that these values can vary significantly depending on the species, tissue type, and physiological state.

Sample TypeTypical NAD+ ConcentrationTypical NAD+/NADH RatioReference
Mammalian Liver500 - 1000 pmol/mg protein5 - 10
Mammalian Brain200 - 400 pmol/mg protein3 - 5
Cultured HeLa Cells300 - 600 pmol/10^6 cells2 - 4
Human Whole Blood20 - 50 µMVaries
Human Plasma2 - 70 nMNot applicable

Experimental Protocols

1. Protocol for NAD+ and NADH Extraction from Cultured Cells

This protocol is a general guideline and may need optimization for specific cell types.

  • Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • NAD+ Extraction Buffer: 0.6 M Perchloric Acid (PCA)

    • NADH Extraction Buffer: 0.1 M NaOH

    • Neutralization Buffer for NAD+: 3 M KOH, 0.5 M MOPS

    • Neutralization Buffer for NADH: 0.1 M HCl

  • Procedure:

    • Culture cells to the desired confluency.

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • For NAD+ extraction, add 500 µL of ice-cold NAD+ Extraction Buffer to the plate. For NADH extraction, use a separate plate and add 500 µL of ice-cold NADH Extraction Buffer.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex briefly and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new, pre-chilled tube.

    • Neutralize the NAD+ extract by adding the Neutralization Buffer for NAD+ until the pH is between 6.5 and 7.5.

    • Neutralize the NADH extract by adding the Neutralization Buffer for NADH until the pH is between 7.5 and 8.5.

    • Centrifuge the neutralized extracts at 13,000 x g for 5 minutes at 4°C to pellet any precipitate.

    • The supernatant is now ready for quantification using an enzymatic assay or LC-MS. Store at -80°C if not used immediately.

2. Protocol for Enzymatic Cycling Assay for NAD+ Quantification

This is a generalized protocol based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

  • Materials:

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 450 nm

    • NAD+/NADH Assay Kit (containing NAD cycling buffer, enzyme mix, developer, and NAD+ standard)

  • Procedure:

    • Prepare the NAD+ standard curve by performing serial dilutions of the NAD+ standard in the NAD cycling buffer, according to the kit instructions.

    • Add 50 µL of each standard and your prepared samples (in duplicate or triplicate) to the wells of the 96-well plate.

    • Prepare the Master Mix by combining the NAD cycling buffer, enzyme mix, and developer as per the kit's protocol.

    • Add 100 µL of the Master Mix to each well containing the standards and samples.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank (no NAD+) from all readings.

    • Plot the standard curve (absorbance vs. NAD+ concentration) and determine the concentration of NAD+ in your samples from the linear regression of the standard curve.

Visual Guides

NAD+ Biosynthesis and Consumption Pathways

The following diagram illustrates the major pathways involved in NAD+ synthesis (de novo, Preiss-Handler, and salvage pathways) and the key enzymes that consume NAD+. Understanding these pathways is crucial for interpreting changes in NAD+ levels.

NAD_Metabolism Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD De Novo Pathway NA Nicotinic Acid (NA) NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NA->NAAD Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NR Nicotinamide Riboside (NR) NR->NMN NMN->NAD NAAD->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38

Caption: Overview of NAD+ metabolism, including synthesis and consumption pathways.

Troubleshooting Workflow for NAD+ Quantification

This flowchart provides a logical sequence of steps to troubleshoot common problems in NAD+ quantification experiments.

Troubleshooting_Workflow Start Problem: Inaccurate NAD+ Measurement D1 Are levels consistently low or variable? Start->D1 D2 Is the standard curve non-linear? D1->D2 No S1 Review Sample Handling: - Immediate Freezing - Avoid Freeze-Thaw - Proper Extraction Method D1->S1 Yes D3 Is there high background signal? D2->D3 No S3 Prepare Fresh Standards and Reagents D2->S3 Yes S4 Check for Contamination and Light Exposure D3->S4 Yes S5 LC-MS Specific: - Optimize Chromatography - Use Internal Standards - Perform Sample Cleanup D3->S5 No S2 Check Replicates: - Homogenization - Pipetting Accuracy - Consistent Timing S1->S2 S2->D2 End Accurate Measurement S3->End S4->End S5->End

Caption: A step-by-step workflow for troubleshooting common issues in NAD+ quantification.

References

Technical Support Center: (E/Z)-CCR-11 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CD38 inhibitor, (E/Z)-CCR-11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the enzyme CD38, with an IC50 of 20.8 μM against CD38 cyclase.[1][2] Its primary mechanism of action is the inhibition of CD38, which in turn promotes an increase in cellular NAD+ levels and interferon γ.[1][2]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound.

PropertyValueReference
CAS Number301687-87-6[1]
Molecular FormulaC₁₅H₈F₃NO₂S₂
Molecular Weight355.35 g/mol
SolubilityDMSO: 100 mg/mL (281.41 mM) (requires sonication)

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C. Stock solutions, once prepared, should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. It is recommended to use the stock solution within one month when stored at -20°C and within six months if stored at -80°C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in vehicle upon storage or during administration. - Poor solubility in the final vehicle. While soluble in 100% DMSO, dilution into aqueous buffers can cause precipitation. - Low temperature of the vehicle or animal. - Optimize the vehicle composition. Consider using co-solvents such as PEG300, propylene glycol, or Tween 80 to improve solubility in the final aqueous formulation. A common starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - Prepare fresh formulations. Prepare the dosing solution immediately before administration to minimize the risk of precipitation. - Warm the vehicle. Gently warm the vehicle to room temperature before administering to the animal.
Inconsistent or lack of expected biological effect in vivo. - Poor bioavailability. The compound may not be reaching the target tissue in sufficient concentrations. - Rapid metabolism or clearance. The compound may be quickly metabolized and eliminated from the body. - Incorrect dosing. The administered dose may be too low to elicit a significant biological response.- Conduct pharmacokinetic (PK) studies. Perform pilot PK studies to determine the half-life, clearance, and bioavailability of this compound in your animal model. This will help in optimizing the dosing regimen. - Increase the dose or dosing frequency. Based on PK data, adjust the dose or the frequency of administration to maintain therapeutic concentrations. - Consider alternative routes of administration. If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.
Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). - Off-target effects. The compound may be interacting with other biological targets besides CD38. - Vehicle toxicity. The vehicle used for administration, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity. - Compound-related toxicity. this compound itself may have inherent toxicity at the administered dose.- Perform a dose-response study for toxicity. Determine the maximum tolerated dose (MTD) in your animal model. - Reduce the concentration of co-solvents. Minimize the percentage of DMSO in the final formulation. If possible, keep it below 10%. - Monitor animal health closely. Regularly monitor body weight, food and water intake, and general behavior. If signs of toxicity are observed, reduce the dose or discontinue treatment.
Difficulty in dissolving this compound in DMSO. - Insufficient sonication. The compound may require significant energy to fully dissolve.- Use an ultrasonic bath. Sonicate the solution for an extended period until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

Experimental Protocols & Methodologies

1. Preparation of this compound Formulation for In Vivo Administration (Example Protocol)

This protocol provides a general guideline for preparing a solution of this compound for intraperitoneal (IP) injection in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • PEG300, sterile

    • Tween 80, sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 100 mg/mL).

    • Sonicate the mixture in an ultrasonic water bath until the this compound is completely dissolved.

    • In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and saline. For example, to prepare 1 mL of a vehicle with 40% PEG300 and 5% Tween 80, mix 400 µL of PEG300, 50 µL of Tween 80, and 550 µL of saline.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤10%).

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized.

    • Administer the formulation to the animals immediately after preparation.

Visualizations

CD38 Signaling Pathway

The following diagram illustrates the central role of CD38 in NAD+ metabolism and calcium signaling, which is the target pathway of this compound.

CD38_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Glycohydrolase NAM Nicotinamide ADPR ADPR CD38->NAM CD38->ADPR cADPR cADPR CD38->cADPR NAD_int NAD+ NAD_int->CD38 Cyclase Ca_release Ca²⁺ Release (from ER/SR) cADPR->Ca_release signaling Downstream Signaling Ca_release->signaling EZ_CCR_11 This compound EZ_CCR_11->CD38 Inhibition

Caption: The CD38 enzyme metabolizes both extracellular and intracellular NAD+, producing signaling molecules like cADPR which leads to calcium release. This compound inhibits this activity.

General Experimental Workflow for In Vivo Administration

This diagram outlines a typical workflow for conducting in vivo studies with a small molecule inhibitor like this compound.

InVivo_Workflow A 1. Hypothesis and Experimental Design B 2. Compound Formulation (this compound in Vehicle) A->B C 3. Animal Model Selection and Acclimatization A->C D 4. Dose Administration (e.g., IP, IV, Oral) B->D C->D E 5. Monitoring and Data Collection D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis F->G H 8. Data Interpretation and Reporting G->H

Caption: A generalized workflow for in vivo studies, from initial design to final data analysis.

References

Technical Support Center: Optimizing Incubation Time for (E/Z)-CCR-11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-CCR-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for this compound treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the enzyme CD38.[1][2][3] The primary mechanism of action is the inhibition of the NADase activity of CD38, which leads to an increase in intracellular nicotinamide adenine dinucleotide (NAD+) levels.[1][2] This modulation of NAD+ can impact various cellular processes, including metabolism, signaling, and immune responses.

Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?

Based on its reported IC50 of 20.8 μM for CD38 cyclase activity, a good starting point for most cell-based assays is a concentration range of 1-50 µM. The optimal incubation time is highly dependent on the specific cell type and the biological endpoint being measured. For initial experiments, a time course of 24, 48, and 72 hours is recommended to assess the compound's effect on cell viability and NAD+ levels.

Q3: How do I determine the optimal incubation time for my specific experiment?

The optimal incubation time should be determined empirically for each cell line and experimental setup. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The ideal incubation time will be the point at which a significant and reproducible effect is observed without causing excessive cytotoxicity.

Q4: Should I be concerned about the stability of this compound in culture medium over long incubation periods?

For long-term experiments (e.g., beyond 48-72 hours), it is advisable to consider the stability of the compound in your culture medium. If you suspect compound degradation, you may need to perform a medium change with freshly prepared this compound during the incubation period.

Q5: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound treatment. 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. Low or no expression of CD38 in the cell line. 4. Compound degradation.1. Extend the incubation time (e.g., up to 72 or 96 hours). 2. Increase the concentration of this compound. Perform a dose-response experiment. 3. Verify CD38 expression in your cell line via Western blot, flow cytometry, or qPCR. 4. Prepare fresh stock solutions. For long incubations, consider replenishing the medium with fresh compound.
High levels of cell death in treated and control wells. 1. High concentration of DMSO in the final culture medium. 2. Suboptimal cell culture conditions (e.g., contamination, high cell density).1. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Maintain aseptic technique and ensure cells are healthy and seeded at an appropriate density.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors when adding the compound.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use a precise timer for all incubation steps. 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
Edge effects observed in multi-well plates. Evaporation from the outer wells of the plate during long incubation times.Fill the outer wells of the plate with sterile PBS or culture medium without cells to create a humidity barrier.

Experimental Protocols

Protocol for Determining Optimal Incubation Time via Time-Course Experiment

This protocol outlines a general method for determining the optimal incubation time for this compound treatment using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay:

    • At the end of each incubation period, perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability against incubation time for a fixed concentration of this compound to determine the optimal incubation period.

Data Presentation

Table 1: Hypothetical Time-Course Analysis of this compound on Cell Viability

Incubation Time (Hours)Cell Viability (%) at 10 µM this compound (Mean ± SD)Cell Viability (%) at 25 µM this compound (Mean ± SD)
698 ± 4.595 ± 5.1
1292 ± 3.885 ± 4.2
2475 ± 5.260 ± 3.9
4855 ± 4.140 ± 4.5
7240 ± 3.525 ± 3.7

Table 2: Hypothetical Dose-Response Analysis of this compound at a 48-hour Incubation

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.0
195 ± 4.8
580 ± 5.3
1065 ± 4.9
2545 ± 4.2
5020 ± 3.8

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells time_course Incubate for Various Time Points (e.g., 6, 12, 24, 48, 72h) treat_cells->time_course assay Perform Endpoint Assay (e.g., Viability, NAD+ levels) time_course->assay data_acq Data Acquisition assay->data_acq analyze Analyze and Plot Data data_acq->analyze determine_optimal Determine Optimal Incubation Time analyze->determine_optimal

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway Signaling Pathway of this compound Action cluster_products Degradation Products CCR11 This compound CD38 CD38 CCR11->CD38 Inhibits NAD NAD+ CD38->NAD Degrades NAM Nicotinamide CD38->NAM ADPR ADP-ribose CD38->ADPR Cellular_Processes Downstream Cellular Processes (Metabolism, Signaling, etc.) NAD->Cellular_Processes Regulates

Caption: this compound inhibits CD38, increasing cellular NAD+.

troubleshooting_tree Troubleshooting Decision Tree start Experiment Start no_effect No Observable Effect? start->no_effect high_death High Cell Death? no_effect->high_death No inc_time Increase Incubation Time no_effect->inc_time Yes inconsistent Inconsistent Results? high_death->inconsistent No check_dmso Check DMSO Concentration high_death->check_dmso Yes check_seeding Verify Cell Seeding inconsistent->check_seeding Yes end Problem Solved inconsistent->end No inc_conc Increase Concentration inc_time->inc_conc check_cd38 Check CD38 Expression inc_conc->check_cd38 check_cd38->end check_culture Check Cell Culture Conditions check_dmso->check_culture check_culture->end check_timing Ensure Consistent Timing check_seeding->check_timing check_timing->end

Caption: Decision tree for troubleshooting this compound experiments.

References

dealing with inconsistent results from (E/Z)-CCR-11 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E/Z)-CCR-11 Studies

Welcome to the technical support center for researchers working with molecules referred to as "CCR-11." Our goal is to help you navigate the challenges and inconsistent results that can arise during your experiments.

A critical first step in troubleshooting is to identify the specific molecule you are working with, as "CCR-11" can refer to at least two distinct molecules in scientific literature: a small molecule inhibitor of CD38, designated as this compound, and a chemokine receptor, CCR11. This guide is structured to help you identify your molecule of interest and then provide targeted troubleshooting and detailed protocols.

FAQ: Identifying Your "CCR-11"

Q1: I am seeing inconsistent results in my experiments with "this compound." What could be the cause?

First, it is crucial to confirm which molecule you are studying. The "(E/Z)" designation refers to stereoisomers of a small molecule, likely the CD38 inhibitor. In contrast, CCR11 is a protein, a chemokine receptor. Please review the information below to determine which section is relevant to your work.

  • If you are working with a small molecule compound that is a selective CD38 inhibitor , please refer to the section on This compound (CD38 Inhibitor) . Inconsistencies could arise from the specific isomeric ratio of your compound, its stability, or its downstream effects on NAD+ metabolism and subsequent signaling.

  • If you are studying a G protein-coupled receptor that binds to chemokines like MCP-1, MCP-2, and MCP-4 , you are likely working with the Chemokine Receptor CCR11 . In this case, inconsistent results are often related to receptor expression levels, ligand stability, and the specific signaling assays being used.

Part 1: Troubleshooting for this compound, the CD38 Inhibitor

This compound (also referred to as Compound 12 in some literature) is a selective inhibitor of the ectoenzyme CD38, specifically targeting its cyclase activity.[1] It is known to promote increases in cellular NAD+ levels and interferon-gamma (IFNγ).[1]

Troubleshooting Guide: this compound (CD38 Inhibitor)

Q: My NAD+ assay results are variable after treatment with this compound. What should I check?

A: Variability in NAD+ assays can stem from several factors:

  • Cell Health and Density: Ensure your cell cultures are healthy and seeded at a consistent density. Stressed or overly confluent cells can have altered metabolic rates, affecting baseline NAD+ levels.

  • Compound Stability and Storage: this compound is a small molecule. Ensure it is properly stored to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution. The use of DMSO as a solvent is common, but ensure the final concentration in your assay is low and consistent across all wells, as DMSO itself can affect cells.[2]

  • Assay Timing: The effect of this compound on NAD+ levels is time-dependent. Establish a time-course experiment to determine the optimal incubation period for your cell type to observe a consistent increase in NAD+.

  • Isomeric Purity: The "(E/Z)" designation implies the presence of cis-trans isomers. The ratio of E to Z isomers in your batch of the compound could affect its activity. If possible, obtain a certificate of analysis for your compound to check for isomeric purity and consistency between batches.

Q: I am not observing the expected increase in IFNγ production. Why might this be?

A: The link between CD38 inhibition, increased NAD+, and IFNγ production can be indirect and cell-type specific.

  • Cell Type Specificity: The signaling pathway linking NAD+ to IFNγ may not be active in your chosen cell line. This effect is often studied in immune cells.

  • Requirement for Cell Stimulation: An increase in IFNγ may require co-stimulation of the cells (e.g., with PMA/Ionomycin or specific antigens if using primary T cells). CD38 inhibition may augment this response rather than inducing it directly.

  • Assay Sensitivity: Ensure your ELISA or other cytokine detection method is sensitive enough to detect the changes in IFNγ, which may be subtle.

Quantitative Data Summary
CompoundTargetIC50Notes
This compoundCD38 cyclase20.8 µMPromotes increases in cellular NAD+ and IFNγ.[1]
Experimental Protocols

Protocol 1: Cellular NAD+ Quantification Assay

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare fresh dilutions of this compound in your cell culture medium. Treat cells with a range of concentrations (e.g., 1-50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • NAD+ Extraction: Lyse the cells using an appropriate NAD+ extraction buffer.

  • Quantification: Use a commercially available NAD+/NADH quantification kit, following the manufacturer's instructions. These kits typically use a cycling enzyme reaction that generates a colorimetric or fluorometric product.

  • Data Analysis: Normalize the NAD+ levels to the protein concentration in each well or to the vehicle control.

Signaling Pathway Visualization

CD38_Inhibition_Pathway cluster_0 Cell Membrane CD38 CD38 NAD_plus NAD+ CD38->NAD_plus Reduces Consumption EZ_CCR11 This compound EZ_CCR11->CD38 Inhibits Cyclase Activity Downstream_Signaling Downstream Signaling (e.g., Sirtuins) NAD_plus->Downstream_Signaling IFNy IFNγ Production Downstream_Signaling->IFNy Leads to

Caption: Inhibition of CD38 by this compound increases cellular NAD+ levels.

Part 2: Troubleshooting for Chemokine Receptor 11 (CCR11)

CCR11 (also known as PPR1 or CCX CKR) is a G protein-coupled receptor that binds to several chemokines from the monocyte chemoattractant protein (MCP) family.[3] It plays a role in mediating chemotaxis.

Troubleshooting Guide: Chemokine Receptor CCR11

Q: My chemotaxis assay results with CCR11-expressing cells are inconsistent. What are the common pitfalls?

A: Chemotaxis assays are sensitive to many variables:

  • Receptor Expression Levels: The level of CCR11 expression on the cell surface can vary between cell passages and with cell confluency. Use flow cytometry to confirm consistent surface expression of CCR11 before each experiment.

  • Ligand Quality and Concentration: Chemokines can degrade or form aggregates. Use high-quality ligands, prepare fresh dilutions, and perform a dose-response curve to determine the optimal chemotactic concentration. High concentrations can lead to receptor desensitization and reduced migration.

  • Cell Viability: Ensure high cell viability. Any drop in cell numbers or viability can significantly influence experimental results.

  • Assay System: Whether using a Boyden chamber or a microfluidic device, ensure the pore size of the membrane is appropriate for your cells and that the assay duration is optimized.

Q: I am seeing high background or non-specific binding in my radioligand binding assays. How can I reduce this?

A: High background in binding assays can obscure the specific binding signal.

  • Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without causing significant dissociation of specifically bound ligand.

  • Blocking Agents: Use an appropriate concentration of a blocking agent (like BSA) in your binding buffer to reduce non-specific binding to the filter or plate.

  • Filter Selection: If using a filter-based assay, ensure the filter material has low non-specific binding properties.

  • Defining Non-Specific Binding: Use a high concentration of a competing, unlabeled ligand to accurately determine the level of non-specific binding.

Quantitative Data Summary
LigandReceptorIC50 / AffinityAssay Type
MCP-4CCR110.14 nMRadioligand Competition Binding
MCP-2CCR110.45 nMRadioligand Competition Binding
MCP-3CCR114.1 nMRadioligand Competition Binding
EotaxinCCR116.7 nMRadioligand Competition Binding
MCP-1CCR1110.7 nMRadioligand Competition Binding
Experimental Protocols

Protocol 2: Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation: Culture CCR11-expressing cells to ~80% confluency. Harvest the cells and resuspend them in serum-free migration medium at a concentration of 1x10^6 cells/mL.

  • Assay Setup: Place the migration medium containing various concentrations of a CCR11 ligand (e.g., MCP-4) in the lower wells of the Boyden chamber.

  • Cell Seeding: Place the porous membrane (e.g., 8 µm pore size) over the lower wells and add the cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period optimized for your cell type (e.g., 2-4 hours).

  • Cell Staining and Counting: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

  • Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Plot the number of migrated cells against the chemokine concentration.

Signaling Pathway Visualization

CCR11_Signaling_Pathway cluster_membrane Cell Membrane CCR11 CCR11 G_Protein G Protein (Gαi) CCR11->G_Protein Activates PLC PLC G_Protein->PLC Activates Chemokine Chemokine (e.g., MCP-4) Chemokine->CCR11 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cell_Migration Cell Migration Ca_Mobilization->Cell_Migration PKC->Cell_Migration

Caption: Canonical G protein-coupled signaling pathway for CCR11.

References

refinement of protocols for (E/Z)-CCR-11 application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of protocols for (E/Z)-CCR-11 application. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective CD38 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the ectoenzyme CD38, specifically targeting its cyclase activity with an IC50 of 20.8 μM.[1] By inhibiting CD38, this compound prevents the degradation of nicotinamide adenine dinucleotide (NAD+), leading to increased intracellular NAD+ levels. This, in turn, can modulate the activity of NAD+-dependent enzymes such as sirtuins and PARPs, and has been shown to promote the release of interferon-gamma (IFN-γ).[1]

Q2: What are the potential applications of this compound in research?

A2: Given its mechanism of action, this compound is a valuable tool for studying the roles of the CD38/NAD+ axis in various physiological and pathological processes. Potential research areas include cancer biology (particularly in malignancies with high CD38 expression like multiple myeloma), immunology, metabolic diseases, and age-related disorders.[2][3]

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What cell lines are suitable for studying the effects of this compound?

A4: Cell lines with detectable levels of CD38 expression are recommended. For cancer studies, multiple myeloma cell lines such as LP-1, MOLP-8, and RPMI-8226 are commonly used due to their high CD38 expression. For immunological studies, various immune cell lines or primary cells (e.g., lymphocytes, macrophages) that express CD38 can be utilized. It is advisable to verify CD38 expression in your chosen cell line by flow cytometry or western blotting before initiating experiments.

Q5: What are the expected downstream effects of treating cells with this compound?

A5: The primary and most direct downstream effect is an increase in intracellular NAD+ levels. Consequently, you may observe alterations in the activity of NAD+-dependent enzymes. Another reported effect is an increase in the secretion of interferon-gamma (IFN-γ).

Troubleshooting Guide

Problem 1: No significant increase in intracellular NAD+ levels is observed after treatment with this compound.

Possible Cause Suggested Solution
Insufficient this compound concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Start with a concentration range around the reported IC50 (20.8 μM).
Low CD38 expression in the cell line. Confirm CD38 expression in your cells using techniques like flow cytometry or western blotting. If expression is low, consider using a different cell line with higher CD38 levels or using methods to upregulate CD38 expression, such as treatment with all-trans retinoic acid (ATRA) in some cell types.
Issues with the NAD+ measurement assay. Review the protocol for your NAD+ assay. Ensure that the cell lysis and extraction steps are performed correctly to preserve NAD+. Run appropriate positive and negative controls for the assay itself. Refer to specific troubleshooting guides for NAD+ quantification kits for issues like low signal or high background.
Degradation of this compound. Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions from the stock for each experiment.

Problem 2: High background or inconsistent results in the Interferon-Gamma (IFN-γ) ELISA.

Possible Cause Suggested Solution
Sample contamination or improper handling. Ensure that cell culture supernatants are collected without cellular debris. Centrifuge the supernatant before storage or use in the ELISA. Avoid using hemolyzed or lipemic samples.
Cross-contamination of ELISA reagents. Use fresh pipette tips for each reagent and sample. Do not mix components from different ELISA kits.
Inadequate washing steps. Ensure thorough washing of the ELISA plate between antibody and substrate incubations to remove unbound reagents.
Bubbles in wells. Carefully inspect the plate before reading and remove any air bubbles, as they can interfere with the absorbance reading.
Plate-to-plate variability. If comparing results across multiple plates, run a standard curve on each plate. Consider using an internal control sample on all plates to monitor for variability.

Problem 3: Observed cytotoxicity at the intended concentration of this compound.

Possible Cause Suggested Solution
High concentration of DMSO in the final culture medium. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent alone.
On-target toxicity due to NAD+ modulation. While increased NAD+ is generally considered beneficial, excessive modulation could potentially have cytotoxic effects in certain contexts. Consider testing a lower concentration range of this compound.
Off-target effects of the compound. All inhibitors have the potential for off-target effects. If cytotoxicity is a concern, consider validating key findings using a secondary method, such as siRNA-mediated knockdown of CD38.

Quantitative Data Summary

Parameter Value Target Reference
IC5020.8 μMCD38 Cyclase

Experimental Protocols

Protocol 1: Determination of Cellular NAD+ Levels Following this compound Treatment

Objective: To quantify the change in intracellular NAD+ levels in a chosen cell line after treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., LP-1 multiple myeloma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • NAD+/NADH quantification kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 μM). Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis and NAD+ Extraction:

    • Carefully remove the culture medium.

    • Wash the cells once with cold PBS.

    • Lyse the cells and extract NAD+ according to the manufacturer's protocol of your chosen NAD+/NADH quantification kit. This typically involves an acidic extraction for NAD+ measurement.

  • Quantification:

    • Perform the NAD+ cycling assay as per the kit's instructions. This usually involves adding a reaction mixture containing alcohol dehydrogenase.

    • Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the NAD+ concentration for each sample based on the standard curve generated.

    • Normalize the NAD+ concentration to the protein concentration or cell number for each well.

    • Plot the normalized NAD+ levels against the concentration of this compound.

Protocol 2: Measurement of Interferon-Gamma (IFN-γ) Secretion

Objective: To measure the amount of IFN-γ secreted into the cell culture supernatant following this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Immune cell line (e.g., peripheral blood mononuclear cells - PBMCs)

  • Complete cell culture medium

  • Human IFN-γ ELISA kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using an appropriate immune cell line.

  • Incubation: Incubate the cells for a suitable duration to allow for cytokine secretion (e.g., 48-72 hours).

  • Supernatant Collection:

    • Centrifuge the cell culture plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • IFN-γ ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants (and standards) to the antibody-coated plate.

      • Incubating and washing.

      • Adding the detection antibody.

      • Incubating and washing.

      • Adding the enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding the substrate and stopping the reaction.

  • Measurement: Measure the absorbance on a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IFN-γ in each sample by interpolating from the standard curve.

    • Plot the IFN-γ concentration against the concentration of this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAD_ext Extracellular NAD+ CD38 CD38 NAD_ext->CD38 Substrate EZ_CCR11 This compound EZ_CCR11->CD38 Inhibits NAD_int Intracellular NAD+ CD38->NAD_int Degrades IFN_gamma Interferon-γ (Secretion) CD38->IFN_gamma Leads to increased secretion of Sirtuins Sirtuins NAD_int->Sirtuins Activates PARPs PARPs NAD_int->PARPs Activates Cellular_Effects Modulation of Cellular Processes (e.g., DNA repair, metabolism) Sirtuins->Cellular_Effects PARPs->Cellular_Effects

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., LP-1) Prepare_Compound 2. Prepare this compound and Vehicle Control Treat_Cells 3. Add Compound/Vehicle to Cells Prepare_Compound->Treat_Cells Incubate 4. Incubate (e.g., 24-72h) Treat_Cells->Incubate Harvest 5. Harvest Cells/Supernatant Incubate->Harvest NAD_Assay 6a. NAD+ Assay (from cell lysate) Harvest->NAD_Assay IFN_Assay 6b. IFN-γ ELISA (from supernatant) Harvest->IFN_Assay Analyze 7. Data Analysis NAD_Assay->Analyze IFN_Assay->Analyze

Caption: General experimental workflow.

Troubleshooting_Logic Start Unexpected Result (e.g., No NAD+ increase) Check_Compound Check Compound (Concentration, Storage) Start->Check_Compound Check_Cells Check Cell Line (CD38 Expression) Start->Check_Cells Check_Assay Check Assay Protocol (Controls, Reagents) Start->Check_Assay Check_Vehicle Check Vehicle Control (DMSO toxicity) Start->Check_Vehicle Optimize Optimize Protocol (Dose, Time) Check_Compound->Optimize Check_Cells->Optimize Check_Assay->Optimize Check_Vehicle->Optimize Validate Validate with Alternative Method Optimize->Validate End Problem Resolved Validate->End

Caption: Troubleshooting decision tree.

References

addressing unexpected cellular responses to (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E/Z)-CCR-11

Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected cellular responses to this compound. This compound is a selective inhibitor of the cell surface enzyme CD38, which plays a role in calcium signaling and NAD+ metabolism.[1][2][3] By inhibiting the cyclase activity of CD38, this compound is expected to increase intracellular NAD+ levels, which can have downstream effects on various cellular processes, including immune responses.[1][2]

This guide addresses common issues in a question-and-answer format, providing detailed protocols, data interpretation tables, and workflow diagrams to help you identify and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent IC50 Values and High Variability Between Replicates

Q: I am observing significant variability in the IC50 value of this compound across experiments and even between replicates in the same 96-well plate. What could be the cause?

A: High variability is a common issue in cell-based assays and can stem from several factors related to the compound itself, the assay setup, and cell handling.

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in DMSO for a stock solution.

    • Action: Ensure the final DMSO concentration is consistent across all wells and is below 0.5% to avoid solvent-induced toxicity. After diluting the stock solution into your aqueous cell culture medium, vortex thoroughly and visually inspect for any precipitation. Compound precipitation can drastically lower the effective concentration in the well.

    • Tip: Prepare fresh dilutions from a validated stock for each experiment. The stability of the compound in media over long incubation periods (e.g., >48 hours) should be considered.

  • The (E/Z) Isomer Mixture: The "(E/Z)" designation indicates the compound is a mixture of geometric isomers. The ratio of these isomers may not be 1:1 and could vary between batches. The isomers may have different potencies, off-target effects, or stabilities.

    • Action: If possible, obtain a certificate of analysis (CoA) for your batch of this compound to check for purity and any data on the isomer ratio. Be aware that batch-to-batch variation can be a source of inconsistent results.

  • Assay Plate Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, leading to changes in reagent concentrations.

    • Action: Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. Alternatively, use low-evaporation lids.

  • Cell Seeding Inconsistency: Uneven cell distribution will lead to variable results.

    • Action: Ensure you have a single-cell suspension before plating by gently triturating. Mix the cell suspension between pipetting to prevent settling.

The following diagram outlines a workflow for diagnosing and mitigating variability.

G Workflow: Troubleshooting High Variability start Start: High Replicate Variability Observed check_compound Step 1: Compound Integrity Check - Check for precipitation - Prepare fresh dilutions - Verify final DMSO % start->check_compound decision_compound Compound Precipitation? check_compound->decision_compound check_plate Step 2: Assay Plate Setup - Are you using outer wells? - Is the plate sealed properly? decision_edge Edge Effects Suspected? check_plate->decision_edge check_cells Step 3: Cell Handling - Ensure single-cell suspension - Consistent seeding density? re_run Re-run Assay with Optimized Protocol check_cells->re_run decision_edge->check_cells No mitigate_edge Action: Implement Mitigation - Use perimeter wells as buffer - Use low-evaporation lids decision_edge->mitigate_edge Yes mitigate_edge->check_cells decision_compound->check_plate No mitigate_compound Action: Optimize Solubility - Test lower concentrations - Use ultrasonic bath for stock decision_compound->mitigate_compound Yes mitigate_compound->check_plate

Caption: A troubleshooting workflow for addressing high experimental variability.

Issue 2: Unexpected Cell Death Instead of Immunostimulation

Q: this compound is supposed to increase NAD+ and promote interferon-gamma release. However, I'm observing significant cytotoxicity and apoptosis in my cell line at the reported IC50 of ~21 μM. Why is this happening?

A: While the on-target effect of this compound is immunostimulatory, unexpected cytotoxicity can occur due to several reasons, including off-target effects, cell-type specific sensitivities, or supraphysiological NAD+ modulation. Small molecule inhibitors are often not perfectly specific and can interact with other cellular targets, especially at higher concentrations.

Potential Causes & Troubleshooting Steps:

  • Off-Target Kinase Inhibition: Many inhibitors can bind to the ATP-binding pocket of kinases. Unintended inhibition of kinases essential for cell survival could trigger apoptosis.

    • Action: Perform a Western blot analysis to check the phosphorylation status of key survival signaling proteins (e.g., Akt, ERK). A decrease in phosphorylation could indicate off-target kinase inhibition.

  • Cell-Type Specific NAD+ Sensitivity: The optimal intracellular NAD+ concentration can vary significantly between cell lines. While modest increases are beneficial, excessive NAD+ levels can be toxic or trigger specific cell death pathways.

    • Action: Measure intracellular NAD+/NADH levels to confirm the compound is acting as expected. Correlate the NAD+ levels with cell viability data to see if a toxicity threshold exists for your specific cell model.

  • Mitochondrial Stress: NAD+ is central to mitochondrial function. A sudden, large increase in NAD+ could disrupt mitochondrial homeostasis, leading to the release of pro-apoptotic factors like cytochrome c.

    • Action: Assess mitochondrial health using an assay like JC-1 staining to measure mitochondrial membrane potential. A loss of potential is an early marker of apoptosis.

The diagram below illustrates how the intended on-target effect could diverge into an unexpected off-target pathway leading to cytotoxicity.

G Hypothetical On-Target vs. Off-Target Effects of this compound cluster_on_target Expected On-Target Pathway cluster_off_target Potential Off-Target Pathway CCR11 This compound CD38 CD38 Cyclase CCR11->CD38 Inhibition NAD Increased Cellular NAD+ CD38->NAD Modulates IFNg Increased Interferon-γ (Immunostimulation) NAD->IFNg Promotes OffTargetKinase Survival Kinase (e.g., Akt) Apoptosis Apoptosis Induction OffTargetKinase->Apoptosis Inhibition of Survival Signal CCR11_off This compound CCR11_off->OffTargetKinase Unintended Inhibition

Caption: Divergent pathways of this compound leading to expected vs. unexpected outcomes.

Quantitative Data Summary

For consistent experimental setup, refer to the following table for key parameters of this compound.

ParameterValueSourceNotes
Target CD38 CyclaseSelective for cyclase over hydrolase activity.
IC50 20.8 µMValue determined in a specific biochemical assay.
Molecular Weight 355.35 g/mol Use for calculating molar concentrations.
Stock Solution 10-100 mM in DMSOMay require sonication to fully dissolve.
Storage -20°C (1 month) or -80°C (6 months)Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well flat-bottom opaque plates (for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10X serial dilution plate of this compound in complete medium. For a final concentration range of 0.1 µM to 100 µM, your 10X plate should range from 1 µM to 1000 µM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no cells" control (medium only).

    • Carefully add 10 µL of the 10X compound dilutions to the corresponding wells of the cell plate.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence from the "no cells" control wells from all other measurements.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Akt Phosphorylation (A Marker for Off-Target Kinase Effects)

This protocol assesses the phosphorylation status of Akt at Ser473, a key node in cell survival signaling. A decrease in p-Akt may indicate off-target inhibition of upstream kinases (e.g., PI3K, mTORC2).

Materials:

  • Cells treated with this compound (e.g., at 0, 5, 20, 50 µM) for a specified time (e.g., 6 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Lysis:

    • After treatment, wash cell monolayers twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Akt (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and acquire the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt. Follow the manufacturer's protocol for the stripping buffer. Repeat the immunoblotting steps starting from the blocking stage.

References

Technical Support Center: High-Throughput Screening with (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-throughput screening (HTS) with (E/Z)-CCR-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective CD38 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the ectoenzyme CD38.[1] CD38 is a multifunctional protein that acts as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase, catalyzing the synthesis of second messengers like cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR).[2][3] These molecules play a crucial role in regulating intracellular calcium signaling.[1][2] By inhibiting the cyclase activity of CD38, this compound can modulate these signaling pathways.

Q2: What type of assay is suitable for screening this compound and other CD38 inhibitors?

A2: A common and effective method for screening CD38 inhibitors is a fluorogenic assay. These assays utilize a substrate that becomes fluorescent upon enzymatic action by CD38. The presence of an inhibitor like this compound will reduce the rate of substrate conversion, leading to a decrease in the fluorescent signal. This format is highly amenable to HTS in 96-well or 384-well plates.

Q3: How can I identify and mitigate false positives in my screen?

A3: False positives can arise from compound autofluorescence, aggregation, or non-specific inhibition. To address this, it is essential to perform counter-screens. A common counter-screen involves running the assay in the absence of the CD38 enzyme to identify compounds that interfere with the detection system itself. Including a detergent such as Triton X-100 in the assay buffer can also help to identify non-specific inhibitors that function through aggregation.

Q4: What are the critical parameters for validating a hit compound from my screen?

A4: Hit validation is a crucial step to confirm the activity and specificity of a potential inhibitor. Key steps include:

  • Re-testing: Confirm the inhibitory activity using a freshly prepared sample of the compound.

  • Dose-response analysis: Determine the IC50 value to quantify the potency of the inhibitor.

  • Orthogonal assays: Use a different assay format (e.g., a different substrate or detection method) to confirm the inhibitory activity and rule out assay-specific artifacts.

  • Specificity assays: Test the compound against other related enzymes to ensure it is selective for CD38.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal in fluorescence-based assay 1. Autofluorescence of test compounds or assay components. 2. Contaminated reagents or microplates.1. Pre-screen the compound library for autofluorescence at the assay's excitation and emission wavelengths. 2. Use red-shifted fluorophores to minimize interference. 3. Ensure all reagents are freshly prepared and use high-quality microplates.
Low Z'-factor (<0.5) 1. High data variability. 2. Small signal window between positive and negative controls. 3. Reagent instability.1. Calibrate and validate all liquid handling instrumentation to ensure precise dispensing. 2. Optimize the concentrations of the CD38 enzyme and substrate to maximize the signal-to-background ratio. 3. Ensure the stability of all reagents, particularly the enzyme, under the assay conditions.
Irreproducible IC50 values for hit compounds 1. Compound instability or insolubility in the assay buffer. 2. Inconsistent incubation times or temperatures.1. Visually inspect wells for any signs of compound precipitation. 2. Assess the solubility and stability of the compound in the assay buffer over the duration of the experiment. 3. Ensure uniform incubation conditions across all assay plates.
Edge effects observed on assay plates 1. Evaporation from the outer wells of the microplate. 2. Temperature gradients across the plate during incubation.1. Use plate lids to minimize evaporation. 2. Ensure a uniform temperature distribution during incubation by using a high-quality incubator. 3. Consider not using the outer wells for screening compounds and instead fill them with buffer or media.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from a high-throughput screen for CD38 inhibitors.

Table 1: Assay Quality Control Parameters

ParameterValueDescription
Z'-factor ≥ 0.5A measure of assay quality, with a value ≥ 0.5 indicating a robust assay suitable for HTS.
Signal-to-Background (S/B) Ratio ≥ 10The ratio of the signal from the uninhibited enzyme (positive control) to the background signal (no enzyme).
Coefficient of Variation (%CV) ≤ 10%A measure of the variability of the assay signal, with lower values indicating higher precision.

Table 2: Example Hit Compound Profile

Compound IDIC50 (µM)Maximum Inhibition (%)Hill Slope
This compound20.898.51.1
Hit_Compound_A5.295.21.0
Hit_Compound_B15.799.11.2

Experimental Protocols

Protocol: Fluorogenic High-Throughput Screening Assay for CD38 Inhibition

This protocol outlines a method for screening a compound library for inhibitors of CD38 cyclase activity in a 384-well format.

1. Reagent Preparation:

  • CD38 Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% (v/v) Triton X-100.

  • CD38 Enzyme Solution: Prepare a working solution of recombinant human CD38 enzyme in CD38 Assay Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

  • Substrate Solution: Prepare a working solution of a suitable fluorogenic substrate for CD38 (e.g., nicotinamide guanine dinucleotide, NGD+) in CD38 Assay Buffer. The final concentration should be at or below the Km for the substrate to ensure sensitivity to competitive inhibitors.

  • Test Compounds: Serially dilute test compounds in 100% DMSO to create a concentration range for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: CD38 Assay Buffer with 1% DMSO.

  • Negative Control: A known CD38 inhibitor (e.g., quercetin) at a concentration that gives maximal inhibition.

2. Assay Procedure:

  • Using an automated liquid handler, dispense 2.5 µL of each test compound dilution into the wells of a 384-well black, flat-bottom plate.

  • Dispense 2.5 µL of the positive and negative control solutions into their respective wells.

  • Add 10 µL of the CD38 Enzyme Solution to all wells except for the "no enzyme" control wells. Add 10 µL of CD38 Assay Buffer to the "no enzyme" wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 12.5 µL of the Substrate Solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 300 nm and emission at 410 nm.

3. Data Analysis:

  • Subtract the average background fluorescence (from "no enzyme" wells) from all other wells.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Positive_Control))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CD38_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAD+ NAD+ CD38 CD38 NAD+->CD38 substrate cADPR cADPR CD38->cADPR produces ADPR ADPR CD38->ADPR produces Ca_release Ca2+ Release (from ER) cADPR->Ca_release induces signaling Downstream Signaling (e.g., AKT, ERK activation) Ca_release->signaling EZ_CCR11 This compound EZ_CCR11->CD38 inhibits

Caption: CD38 signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_data_acq Data Acquisition & Analysis dispense_compounds Dispense Compounds & Controls add_enzyme Add CD38 Enzyme dispense_compounds->add_enzyme pre_incubate Pre-incubation (15 min) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubation (60 min at 37°C) add_substrate->incubate read_plate Read Fluorescence (Ex: 300nm, Em: 410nm) incubate->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

References

Method Refinement for Studying CCR11 in Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on (E/Z)-CCR-11 vs. CCR11

Before proceeding, it is crucial to clarify the terminology. Scientific literature primarily refers to CCR11 as a functional chemokine receptor for monocyte chemoattractant proteins (MCPs). In contrast, This compound is documented as a selective inhibitor of the enzyme CD38, with an IC50 of 20.8 μM against CD38 cyclase[1]. Additionally, a compound designated CCR-11 has been identified as an antibacterial agent that inhibits the proliferation of B. subtilis cells[2].

This technical guide will focus on the study of the chemokine receptor CCR11 in primary cells, as the experimental context described in the user request aligns with chemokine receptor research. A brief summary of this compound is provided at the end for informational purposes.

Section 1: Frequently Asked Questions (FAQs) for Studying CCR11 in Primary Cells

Q1: What is CCR11 and what are its known ligands?

A1: CCR11 is a G protein-coupled receptor that functions as a receptor for the monocyte chemoattractant protein (MCP) family of chemokines[3]. Its most potent ligand is MCP-4, with an IC50 of 0.14 nM. Other members of the MCP family, such as MCP-2, MCP-3, and MCP-1, also bind to CCR11, albeit with varying affinities. Eotaxin can also bind to this receptor[3].

Q2: In which primary cells or tissues is CCR11 typically expressed?

A2: CCR11 expression has been identified in the heart, small intestine, and lung through Northern blot hybridization[3]. Further characterization in specific primary cell types from these tissues would be necessary to delineate its precise cellular localization.

Q3: What are the primary functions of CCR11 signaling?

A3: As a chemokine receptor, CCR11 is involved in mediating chemotaxis, the directed migration of cells in response to a chemical gradient. It responds to members of the MCP family, suggesting a role in the recruitment of monocytes and other immune cells.

Q4: What are the essential experimental assays for studying CCR11 in primary cells?

A4: Key assays for studying CCR11 in primary cells include:

  • Flow Cytometry: To identify and quantify the population of primary cells expressing CCR11 on their surface.

  • Chemotaxis Assays: To measure the migratory response of primary cells towards a gradient of CCR11 ligands.

  • Calcium Mobilization Assays: To assess the intracellular calcium flux that occurs upon ligand binding and receptor activation, a hallmark of G protein-coupled receptor signaling.

  • Ligand Binding Assays: To determine the binding affinity and specificity of various chemokines to CCR11 on primary cells.

Section 2: Troubleshooting Guides for CCR11 Experiments in Primary Cells

Flow Cytometry

Q: I am observing high background or non-specific staining in my flow cytometry experiment for CCR11. What could be the cause?

A: High background can obscure your specific signal. Consider the following troubleshooting steps:

  • Optimize Antibody Concentration: Titrate your anti-CCR11 antibody to find the optimal concentration that maximizes the specific signal without increasing the background.

  • Include Isotype Controls: Always include an isotype control (an antibody of the same immunoglobulin class and conjugate but not specific for CCR11) to determine the level of non-specific binding.

  • Fc Receptor Blocking: Primary immune cells often express Fc receptors that can non-specifically bind antibodies. Pre-incubate your cells with an Fc receptor blocking agent.

  • Cell Viability: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.

  • Washing Steps: Ensure adequate washing steps to remove unbound antibodies.

Q: I am having trouble detecting a signal for CCR11 on my primary cells, even though I expect it to be there. What can I do?

A: Low or no signal can be due to several factors:

  • Low Receptor Expression: The expression level of CCR11 on your primary cell type of interest might be low. Consider using a brighter fluorochrome or an amplification staining method.

  • Antibody Quality: Ensure your antibody is validated for flow cytometry and stored correctly.

  • Receptor Internalization: Chemokine receptors can be internalized upon stimulation or due to cell handling. Keep cells on ice during staining and use cold buffers to minimize internalization. Staining at 37°C can sometimes improve detection by allowing internalized receptors to recycle to the surface.

Chemotaxis Assays

Q: The number of migrating cells in my chemotaxis assay is low, even in the presence of a chemoattractant. How can I improve this?

A: Low cell migration is a common issue. Here are some areas to optimize:

  • Serum Starvation: Properly serum-starve your primary cells before the assay to reduce basal signaling and increase their responsiveness to the chemoattractant.

  • Chemoattractant Concentration: The concentration of the chemokine is critical. Perform a dose-response experiment to determine the optimal concentration for migration.

  • Incubation Time: The ideal incubation time can vary depending on the primary cell type. A time-course experiment may be needed to identify the peak migration time.

  • Filter Pore Size: Ensure the pore size of the transwell insert is appropriate for your specific primary cell type to allow for active migration.

Calcium Flux Assays

Q: I am not observing a clear calcium flux signal after adding a CCR11 ligand. What are the possible causes?

A: A lack of a robust calcium signal could be due to:

  • Ligand Quality: Verify that your chemokine ligand is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Dye Loading Issues: The concentration and loading conditions for calcium-sensitive dyes (e.g., Indo-1, Fluo-4) can vary between primary cell types. Optimize the dye concentration and incubation time.

  • G-protein Coupling: CCR11, like other chemokine receptors, signals through G proteins. If the G-protein coupling machinery in your primary cells is compromised, the signal will be lost.

Section 3: Experimental Protocols

Protocol 1: Flow Cytometry for CCR11 Expression on Primary Cells
  • Cell Preparation: Isolate primary cells of interest and prepare a single-cell suspension.

  • Cell Counting and Viability: Count the cells and assess viability using a method like trypan blue exclusion.

  • Fc Receptor Blocking (Optional but Recommended): Resuspend up to 1 x 106 cells in 100 µL of cold PBS with 1% BSA and add an Fc receptor blocking antibody. Incubate for 10-15 minutes at 4°C.

  • Antibody Staining: Add the anti-CCR11 antibody (at a pre-titrated optimal concentration) and the corresponding isotype control to separate tubes. Incubate for 30 minutes in the dark at 4°C.

  • Washing: Add 2 mL of cold PBS with 1% BSA and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye.

  • Data Acquisition: Analyze the cells on a flow cytometer.

Protocol 2: Chemotaxis Assay
  • Cell Preparation: Isolate primary cells and resuspend them in serum-free or low-serum media. Serum-starve the cells for 2-4 hours.

  • Assay Setup:

    • Add media containing the CCR11 ligand (e.g., MCP-4) at various concentrations to the lower chambers of a transwell plate.

    • Add media without the ligand to control wells.

    • Add the primary cell suspension to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a pre-determined optimal time.

  • Cell Quantification:

    • Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the migrated cells in several fields of view under a microscope. Alternatively, use a plate reader-based method to quantify migrated cells.

Protocol 3: Calcium Mobilization Assay
  • Cell Preparation and Dye Loading:

    • Isolate primary cells and resuspend them in a suitable buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • Baseline Measurement: Acquire a baseline fluorescence reading of the dye-loaded cells for 30-60 seconds using a flow cytometer or a fluorescence plate reader.

  • Ligand Addition: Add the CCR11 ligand (e.g., MCP-4) to the cells while continuing to record the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. A sharp increase in fluorescence after ligand addition indicates receptor activation.

Section 4: Quantitative Data Summary

LigandIC50 (nM) for CCR11
MCP-40.14
MCP-20.45
MCP-34.1
Eotaxin6.7
MCP-110.7

Section 5: Visualizations

Chemokine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR11 CCR11 G_protein Gαβγ CCR11->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_cascade MAPK Cascade G_protein->MAPK_cascade PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_expression Gene Expression PKC->Gene_expression Akt Akt PI3K->Akt Akt->Gene_expression ERK ERK ERK->Gene_expression MAPK_cascade->ERK Chemokine Chemokine (e.g., MCP-4) Chemokine->CCR11 Binding

Caption: A representative signaling pathway for a chemokine receptor like CCR11.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis tissue Isolate Primary Tissue dissociation Enzymatic/Mechanical Dissociation tissue->dissociation cell_isolation Isolate Target Cells (e.g., MACS, FACS) dissociation->cell_isolation flow Flow Cytometry (CCR11 Expression) cell_isolation->flow chemotaxis Chemotaxis Assay cell_isolation->chemotaxis calcium Calcium Flux Assay cell_isolation->calcium quantification Quantify Cell Migration & Calcium Signal chemotaxis->quantification calcium->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis interpretation Biological Interpretation statistical_analysis->interpretation

Caption: Experimental workflow for studying CCR11 in primary cells.

Section 6: Information on this compound (CD38 Inhibitor)

For clarity, this section provides a brief overview of This compound , which is distinct from the chemokine receptor CCR11.

  • This compound is a selective inhibitor of the enzyme CD38.

  • It has an IC50 of 20.8 μM against the cyclase activity of CD38.

  • By inhibiting CD38, this compound can lead to increased cellular levels of NAD+ and interferon γ.

Researchers should ensure they are working with the correct molecule to design appropriate and meaningful experiments. The experimental approaches for studying a CD38 inhibitor are fundamentally different from those used to investigate a chemokine receptor.

References

Technical Support Center: Overcoming Limitations in Chemokine and Small Molecule Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with both the chemokine receptor CCR11 and the small molecule inhibitor often referred to as "(E/Z)-CCR-11". It is important to distinguish between these two distinct molecules to address experimental challenges effectively.

Clarification of Terms:

  • CCR11: A G protein-coupled receptor (GPCR) that plays a role in immune responses by binding to members of the monocyte chemoattractant protein (MCP) family of chemokines.[1][2]

  • This compound (also known as Compound 12): A selective inhibitor of the enzyme CD38 cyclase, which is involved in NAD+ metabolism.[3] It has also been identified as an antibacterial agent that targets the FtsZ protein.[4] The "(E/Z)" designation refers to the stereochemistry around a double bond within the molecule's structure and is a naming convention for organic compounds.[5]

This guide is divided into two sections to address the unique challenges associated with each molecule.

Section 1: Troubleshooting Guide for CCR11 Receptor Research

Researchers studying CCR11, a G protein-coupled receptor, often face challenges common to the study of membrane proteins. This section provides guidance on overcoming these hurdles.

Frequently Asked Questions (FAQs) - CCR11 Receptor

Q1: I am having difficulty expressing sufficient quantities of functional CCR11 for my experiments. What can I do?

A1: Low expression levels are a common issue with GPCRs. Consider the following troubleshooting steps:

  • Codon Optimization: Optimize the codon usage of your CCR11 construct for the expression system you are using (e.g., mammalian cells, insect cells, yeast).

  • Expression System: If using mammalian cells, try different cell lines (e.g., HEK293, CHO). For higher yields, consider baculovirus-insect cell or yeast (e.g., Pichia pastoris) expression systems.

  • Vector Design: Ensure your expression vector contains appropriate elements for high expression, such as a strong promoter and Kozak sequence. The addition of a C-terminal fusion tag (e.g., 1D4, Rho-tag) can sometimes improve expression and stability.

  • Culture Conditions: Optimize culture temperature, time, and media components. Lowering the temperature after induction can sometimes improve protein folding and yield.

Q2: My purified CCR11 is unstable and prone to aggregation. How can I improve its stability?

A2: GPCRs are inherently unstable when removed from their native membrane environment.

  • Detergent Screening: The choice of detergent for solubilization is critical. Screen a variety of detergents (e.g., DDM, L-MNG, GDN) to find one that maintains the receptor's stability and function.

  • Addition of Ligands: The presence of a stabilizing agonist or antagonist can lock the receptor in a more stable conformation.

  • Cholesterol and Analogs: Supplementing the detergent solution with cholesterol or its hemisuccinate analog (CHS) can often improve the stability of GPCRs.

  • Glycerol/Sucrose: The addition of glycerol or sucrose to your purification buffers can act as a cryoprotectant and stabilizing agent.

Q3: I am unable to detect CCR11 signaling in my downstream assays. What could be the problem?

A3: Lack of signaling could be due to several factors:

  • Receptor Functionality: Confirm that your expressed receptor is properly folded and trafficked to the cell surface using techniques like flow cytometry or cell surface ELISA with a tagged receptor.

  • G Protein Coupling: Ensure that the cell line you are using expresses the appropriate G protein subtype for CCR11 signaling. You may need to co-transfect with a specific Gα subunit.

  • Ligand Activity: Verify the activity and concentration of your chemokine ligands (e.g., MCP-1, MCP-2, MCP-4).

  • Assay Sensitivity: The chosen signaling assay (e.g., cAMP measurement, calcium mobilization, β-arrestin recruitment) may not be sensitive enough. Consider trying alternative assays.

Experimental Protocols: Key Methodologies for CCR11 Research

Table 1: Quantitative Data on CCR11 Ligand Binding

LigandIC50 (nM)
MCP-40.14
MCP-20.45
MCP-34.1
Eotaxin6.7
MCP-110.7

Source: Data from competition binding assays.

Protocol 1: Membrane Preparation and Solubilization of CCR11

  • Cell Lysis: Harvest cells expressing CCR11 and resuspend in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).

  • Homogenization: Lyse the cells using a Dounce homogenizer or sonication on ice.

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g).

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a chosen detergent (e.g., 1% DDM), high salt (e.g., 300 mM NaCl), and a stabilizing ligand. Incubate with gentle agitation.

  • Clarification: Remove insoluble material by ultracentrifugation. The supernatant now contains the solubilized receptor.

Protocol 2: Radioligand Binding Assay

  • Reaction Setup: In a 96-well plate, combine membranes or whole cells expressing CCR11, a radiolabeled chemokine (e.g., ¹²⁵I-MCP-4), and varying concentrations of a competing unlabeled ligand.

  • Incubation: Incubate the reaction at room temperature or 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the data and fit to a one-site competition binding model to determine the IC50 of the competing ligand.

Signaling Pathway and Workflow Diagrams

CCR11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCP-1 MCP-1 CCR11 CCR11 MCP-1->CCR11 Binding MCP-2 MCP-2 MCP-2->CCR11 Binding MCP-4 MCP-4 MCP-4->CCR11 Binding G_protein G Protein (Gαi, Gβγ) CCR11->G_protein Activation PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC

Caption: Simplified CCR11 signaling pathway leading to chemotaxis.

GPCR_Purification_Workflow start Cell Culture (CCR11 Expression) lysis Cell Lysis & Homogenization start->lysis membrane_prep Membrane Isolation (Ultracentrifugation) lysis->membrane_prep solubilization Solubilization (Detergent Screening) membrane_prep->solubilization affinity_chrom Affinity Chromatography (e.g., Anti-Flag M2 resin) solubilization->affinity_chrom sec Size Exclusion Chromatography (Detergent Exchange) affinity_chrom->sec end Purified CCR11 sec->end

Caption: General workflow for the purification of a GPCR like CCR11.

Section 2: Troubleshooting Guide for this compound (CD38 Inhibitor) Research

This section focuses on the challenges researchers might face when using the small molecule inhibitor this compound.

Frequently Asked Questions (FAQs) - this compound Inhibitor

Q1: I am observing inconsistent results with this compound in my cellular assays. What could be the cause?

A1: Inconsistent results with small molecules can stem from several issues:

  • Solubility: this compound is soluble in DMSO. Ensure you are preparing a fresh stock solution and not exceeding its solubility limit in your final assay buffer, as precipitation can lead to variable concentrations.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Always include a vehicle control (DMSO alone) at the same final concentration as your treated samples to account for any solvent effects.

  • Compound Stability: Small molecules can degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots.

  • Cell Passage Number: The phenotype and response of cultured cells can change with high passage numbers. Use cells within a consistent and low passage range for your experiments.

Q2: How can I confirm that the observed effects in my experiment are due to the inhibition of CD38 by this compound?

A2: To ensure the on-target activity of your inhibitor:

  • Positive Controls: Use a known, well-characterized CD38 inhibitor as a positive control to compare the effects.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing CD38 to see if it reverses the effects of this compound.

  • Direct Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to CD38 in your cellular model.

  • Knockdown/Knockout Models: Compare the effects of this compound in wild-type cells versus cells where CD38 has been knocked down or knocked out. The inhibitor should have a diminished effect in the absence of its target.

Q3: I am using this compound as an antibacterial agent targeting FtsZ. How do I troubleshoot a lack of efficacy?

A3: When investigating its antibacterial properties:

  • Bacterial Strain: Ensure the bacterial strain you are using is susceptible. The original study demonstrated activity against B. subtilis.

  • MIC Determination: Perform a minimum inhibitory concentration (MIC) assay to determine the effective concentration for your specific bacterial strain and growth conditions.

  • Compound Penetration: Consider the possibility that the compound may not be effectively penetrating the bacterial cell wall of your chosen strain.

  • FtsZ Assembly Assay: To confirm the mechanism of action, you can perform an in vitro FtsZ polymerization assay to directly measure the inhibitory effect of this compound on FtsZ assembly.

Experimental Protocols: Key Methodologies for this compound Research

Table 2: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50
CD38 Cyclase20.8 µM
B. subtilis proliferation1.2 µM
HeLa cell proliferation18.1 µM

Source: Data from in vitro assays.

Protocol 3: Cellular NAD+ Level Measurement

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer from a commercially available NAD+/NADH assay kit.

  • NAD+ Cycling Reaction: In a 96-well plate, add the cell lysate and the NAD+ cycling reaction mix provided in the kit. This reaction typically involves an enzyme that reduces a substrate in the presence of NAD+, leading to a colorimetric or fluorescent product.

  • Measurement: Incubate the plate and then measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the NAD+ concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Logical Relationship and Experimental Workflow Diagrams

CD38_Inhibition_Logic inhibitor This compound target CD38 Cyclase inhibitor->target Inhibits downstream Interferon γ levels inhibitor->downstream Increases cellular_nad Cellular NAD+ levels inhibitor->cellular_nad Increases substrate NAD+ target->substrate Consumes product cADPR substrate->product Converts to

Caption: Logical relationships in the inhibition of CD38 by this compound.

Small_Molecule_Validation_Workflow start Hypothesized Effect in_vitro In Vitro Assay (e.g., Enzyme inhibition) start->in_vitro cellular Cell-Based Assay (e.g., NAD+ levels) in_vitro->cellular on_target On-Target Validation (e.g., CETSA, Knockdown) cellular->on_target off_target Off-Target Assessment (e.g., Kinase panel screen) on_target->off_target conclusion Validated Effect off_target->conclusion

Caption: A general workflow for validating the effects of a small molecule inhibitor.

References

Validation & Comparative

Unveiling the Selectivity of (E/Z)-CCR-11 for CD38: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of enzymes is a critical aspect of therapeutic design. This guide provides a comprehensive comparison of (E/Z)-CCR-11, a selective inhibitor of the CD38 enzyme, against other known modulators. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the selectivity of this compound for CD38.

CD38 is a multifunctional ectoenzyme that plays a crucial role in NAD+ metabolism and calcium signaling. It exhibits two primary enzymatic activities: an NAD+ glycohydrolase (hydrolase) activity, which converts NAD+ to ADP-ribose (ADPR), and an ADP-ribosyl cyclase (cyclase) activity, which produces cyclic ADP-ribose (cADPR). The differential inhibition of these activities can have distinct downstream biological effects, making the selectivity of inhibitors a key parameter for investigation.

Performance Comparison of CD38 Inhibitors

This compound, also identified as Compound 12 in seminal research, demonstrates a clear preference for inhibiting the cyclase activity of CD38 over its hydrolase function. To contextualize its performance, this guide compares it with Compound 1, a selective hydrolase inhibitor from the same study, and 78c, a potent pan-CD38 inhibitor.

CompoundTarget ActivityIC50 (µM)Selectivity Profile
This compound (Compound 12) CD38 Cyclase 20.8 [1]Highly selective for cyclase activity (>100 µM for hydrolase)[1]
CD38 Hydrolase>100[1]
Compound 1 CD38 Hydrolase4.0[1]Highly selective for hydrolase activity (>100 µM for cyclase)[1]
CD38 Cyclase>100
78c hCD38 (overall NADase)0.0073Potent pan-inhibitor of CD38 NADase activity.
mCD38 (overall NADase)0.0019

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. The following protocols outline the fluorescence-based assays used to quantify the hydrolase and cyclase activities of CD38.

CD38 Hydrolase Activity Assay

This assay measures the conversion of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), to ε-ADPR.

  • Reagents: Recombinant human CD38 enzyme, ε-NAD+ (substrate), assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and recombinant CD38 enzyme.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding ε-NAD+.

    • Incubate the reaction at 37°C.

    • Monitor the increase in fluorescence intensity (excitation ~300 nm, emission ~410 nm) over time using a fluorescence plate reader. The increase in fluorescence corresponds to the formation of ε-ADPR.

    • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CD38 Cyclase Activity Assay

This assay quantifies the formation of cyclic GDP-ribose (cGDPR) from the substrate nicotinamide guanine dinucleotide (NGD+).

  • Reagents: Recombinant human CD38 enzyme, NGD+ (substrate), assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and recombinant CD38 enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding NGD+.

    • Incubate the reaction at 37°C.

    • Stop the reaction and measure the formation of cGDPR, which results in a fluorescent product upon further enzymatic treatment (e.g., with a specific phosphodiesterase) or by using a coupled assay system that detects a downstream product.

    • Alternatively, a continuous assay can be performed by monitoring the decrease in NGD+ fluorescence (excitation ~300 nm, emission ~410 nm) as it is consumed.

    • Calculate the initial reaction velocities and determine the IC50 values.

Visualizing the Scientific Workflow

To better understand the process of validating inhibitor selectivity, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_0 CD38 Signaling Pathways NAD NAD+ CD38 CD38 Enzyme NAD->CD38 Hydrolase Activity NAD->CD38 Cyclase Activity ADPR ADPR CD38->ADPR cADPR cADPR CD38->cADPR Ca_signaling Calcium Signaling cADPR->Ca_signaling

Caption: CD38 enzymatic activities and downstream signaling.

cluster_1 Inhibitor Selectivity Workflow start Start: Test Compound (this compound) hydrolase_assay CD38 Hydrolase Assay (Substrate: ε-NAD+) start->hydrolase_assay cyclase_assay CD38 Cyclase Assay (Substrate: NGD+) start->cyclase_assay ic50_hydrolase Determine IC50 (Hydrolase) hydrolase_assay->ic50_hydrolase ic50_cyclase Determine IC50 (Cyclase) cyclase_assay->ic50_cyclase compare Compare IC50 Values ic50_hydrolase->compare ic50_cyclase->compare conclusion Conclusion: Determine Selectivity compare->conclusion

Caption: Experimental workflow for determining inhibitor selectivity.

References

A Tale of Two Inhibitors: A Comparative Guide to (E/Z)-CCR-11 and 78c for CD38 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of CD38, a key regulator of cellular NAD+ levels, has emerged as a promising therapeutic strategy for a range of diseases. This guide provides an objective comparison of two prominent small molecule CD38 inhibitors: (E/Z)-CCR-11 and 78c, offering insights into their distinct mechanisms and experimental profiles.

This comparison delves into the differential inhibitory activities of this compound and the well-characterized inhibitor 78c against the dual enzymatic functions of CD38: its NAD+ hydrolase and ADP-ribosyl cyclase activities. The data presented herein, compiled from peer-reviewed studies, highlights the unique selectivity of each compound, guiding researchers in the selection of the appropriate tool for their specific scientific inquiries.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and 78c against the hydrolase and cyclase activities of CD38. This quantitative data underscores the distinct inhibitory profiles of the two compounds.

InhibitorTarget EnzymeIC50Species
This compound CD38 Cyclase20.8 µM-
CD38 Hydrolase>100 µM-
78c CD38 Hydrolase7.3 nMHuman
CD38 Hydrolase1.9 nMMouse
CD38 CyclaseWeak activity-

Delving into the Mechanism: Distinct Modes of CD38 Inhibition

CD38 is a bifunctional enzyme that plays a crucial role in cellular signaling and NAD+ metabolism. Its hydrolase activity is the primary pathway for NAD+ degradation, while its cyclase activity produces cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.

78c is a potent and specific inhibitor of the NAD+ hydrolase function of CD38.[1] Its high potency, with IC50 values in the low nanomolar range for both human and mouse CD38, has established it as a benchmark compound for studying the consequences of hydrolase inhibition.[1] Mechanistically, 78c acts as a reversible and uncompetitive inhibitor. In vivo studies have demonstrated that 78c effectively elevates NAD+ levels in various tissues, ameliorating age-related metabolic dysfunction and improving physiological parameters.

In contrast, This compound (also referred to as compound 12 in some studies) exhibits a distinct profile, acting as a selective inhibitor of the CD38 cyclase activity . With an IC50 of 20.8 µM for the cyclase function and minimal effect on the hydrolase activity (IC50 >100 µM), this compound provides a valuable tool to dissect the specific roles of the cADPR-mediated signaling pathway. This selectivity allows for the targeted investigation of the cyclase function without the confounding global NAD+ depletion associated with potent hydrolase inhibition.

Experimental Protocols: A Guide to Measuring CD38 Inhibition

The following protocols provide a generalized framework for assessing the inhibitory activity of compounds against the hydrolase and cyclase functions of CD38, based on methodologies described in the scientific literature.

CD38 Hydrolase and Cyclase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory potential of test compounds on both CD38 hydrolase and cyclase activities.

Materials:

  • Recombinant human CD38 enzyme

  • CD38 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • 1,N6-etheno-NAD+ (ε-NAD+), substrate for hydrolase activity

  • Nicotinamide guanine dinucleotide (NGD+), substrate for cyclase activity

  • Test compounds (this compound, 78c) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in CD38 Assay Buffer.

  • In a 96-well plate, add the diluted test compounds. Include wells for a no-inhibitor control and a no-enzyme control.

  • Add the recombinant CD38 enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • To measure hydrolase activity , add ε-NAD+ to the designated wells to a final concentration of 100 µM.

  • To measure cyclase activity , add NGD+ to the designated wells to a final concentration of 200 µM.

  • Immediately begin kinetic reading on a fluorescence microplate reader. For ε-NAD+, use an excitation wavelength of 300 nm and an emission wavelength of 410 nm. For NGD+, use an excitation wavelength of 300 nm and an emission wavelength of 410 nm.

  • Monitor the increase in fluorescence over time. The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the CD38-NAD+ Signaling Pathway

The following diagram, generated using the DOT language, illustrates the central role of CD38 in NAD+ metabolism and the distinct points of intervention for this compound and 78c.

CD38_Pathway cluster_synthesis NAD+ Synthesis cluster_cd38 CD38 Activity cluster_inhibitors Inhibitors Nam Nam Nampt NAMPT Nam->Nampt Nicotinamide NMN NMN NAD NAD+ NMN->NAD Nampt->NMN Nicotinamide Mononucleotide CD38 CD38 NAD->CD38 ADPR ADP-Ribose CD38->ADPR Hydrolase Activity cADPR cyclic ADP-Ribose CD38->cADPR Cyclase Activity Ca_signaling Ca2+ Signaling cADPR->Ca_signaling CCR11 This compound CCR11->CD38 Inhibits Cyclase c78 78c c78->CD38 Inhibits Hydrolase

Caption: The CD38-NAD+ signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of CD38 inhibitors, from initial screening to in vivo evaluation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Primary Screening (Hydrolase & Cyclase Assays) B IC50 Determination A->B C Selectivity Profiling B->C D Mechanism of Action Studies (e.g., Kinetics) C->D E Cellular NAD+ Measurement D->E F Assessment of Downstream Signaling (e.g., Ca2+ flux) E->F G Pharmacokinetic Studies F->G H In Vivo Efficacy Studies (e.g., Disease Models) G->H I Target Engagement & Biomarker Analysis (e.g., Tissue NAD+ levels) H->I

Caption: Workflow for characterizing CD38 inhibitors.

References

A Comparative Analysis of (E/Z)-CCR-11 and Nicotinamide Riboside in Modulating Cellular NAD+ Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct molecules, (E/Z)-CCR-11 and Nicotinamide Riboside (NR), both of which are instrumental in elevating cellular levels of Nicotinamide Adenine Dinucleotide (NAD+). An essential coenzyme in cellular metabolism and signaling, NAD+ is a critical factor in a myriad of physiological processes. This document outlines the mechanisms of action, presents comparative data, details experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction: Two Approaches to Boosting NAD+

Maintaining optimal intracellular NAD+ concentrations is crucial for cellular health and function. The decline of NAD+ levels is associated with aging and various pathologies, making strategies to augment this coenzyme a significant area of research. This guide examines two prominent strategies for elevating NAD+:

  • This compound: A selective small molecule inhibitor of the enzyme CD38. CD38 is a primary consumer of NAD+ in mammalian cells, and its inhibition directly prevents NAD+ degradation.

  • Nicotinamide Riboside (NR): A well-established NAD+ precursor and a form of vitamin B3. NR is utilized by cells to synthesize new NAD+ molecules through the salvage pathway.

This comparative analysis will delve into the distinct mechanisms by which these compounds achieve NAD+ enhancement, supported by available experimental evidence.

Mechanism of Action

The fundamental difference between this compound and nicotinamide riboside lies in their approach to increasing cellular NAD+ pools. This compound acts by preserving existing NAD+ by inhibiting its breakdown, while NR provides the raw material for the synthesis of new NAD+.

This compound is a selective inhibitor of the ectoenzyme CD38, which exhibits both NAD+ glycohydrolase and ADP-ribosyl cyclase activities, both of which consume NAD+. By binding to CD38, this compound blocks its enzymatic function, thereby reducing the rate of NAD+ degradation and leading to an increase in intracellular NAD+ levels[1][2][3].

Nicotinamide Riboside (NR) is a precursor to NAD+ that can be taken up by cells and converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK). NMN is then subsequently converted to NAD+. This process, known as the salvage pathway, provides a direct route for the synthesis of new NAD+ molecules[4][5].

Quantitative Data Comparison

Direct comparative studies between this compound and nicotinamide riboside under identical experimental conditions are not yet available in the published literature. However, by examining their individual effects on NAD+ levels and their primary mechanisms of action, a comparative assessment can be constructed.

ParameterThis compoundNicotinamide Riboside (NR)Reference
Primary Mechanism Inhibition of NAD+ consumptionPromotion of NAD+ synthesis,
Target CD38 enzymeNAD+ salvage pathway,
Reported Efficacy IC50 of 20.8 μM against CD38 cyclase activityDose-dependent increase in blood and tissue NAD+ levels,
Cellular Effect Promotes increases in cellular NAD+ levels and interferon γIncreases NAD+ levels, activates sirtuins, may improve mitochondrial function,

A study comparing the effects of the CD38 inhibitor apigenin and nicotinamide riboside on lipopolysaccharide (LPS)-induced neuroinflammation provides valuable insight. Both apigenin and NR were found to increase NAD+ levels in the hippocampus and suppress neuroinflammatory responses, suggesting that both inhibiting NAD+ consumption and promoting its synthesis are effective strategies for augmenting cellular NAD+.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways influenced by this compound and nicotinamide riboside.

cluster_0 This compound Pathway cluster_1 Nicotinamide Riboside Pathway NAD+ NAD+ CD38 CD38 NAD+->CD38 consumed by ADPR & cADPR ADPR & cADPR CD38->ADPR & cADPR produces CCR11 This compound CCR11->CD38 inhibits NR Nicotinamide Riboside NMN NMN NR->NMN converted by NRK1 NRK1/2 NAD_synth NAD+ NMN->NAD_synth converted by NMNAT NMNAT NRK1->NMN NMNAT->NAD_synth

Figure 1. Signaling pathways for this compound and Nicotinamide Riboside.
Experimental Workflow: Comparative Analysis

A generalized workflow for a comparative study of this compound and nicotinamide riboside is presented below.

start Cell Culture (e.g., PBMCs) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Nicotinamide Riboside start->treatment incubation Incubation (Time Course) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis nad_assay NAD+ Quantification (LC-MS or Fluorescent Assay) cell_lysis->nad_assay cd38_assay CD38 Activity Assay (for CCR-11 group) cell_lysis->cd38_assay data_analysis Data Analysis and Comparison nad_assay->data_analysis cd38_assay->data_analysis end Results data_analysis->end

Figure 2. Experimental workflow for comparative analysis.

Experimental Protocols

Determination of CD38 Inhibitory Activity (IC50) of this compound

This protocol is adapted from the methods described by Benton et al. (2021).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the cyclase activity of CD38.

Materials:

  • Recombinant human CD38

  • Nicotinamide guanine dinucleotide (NGD+)

  • This compound

  • Assay buffer (e.g., 25 mM HEPES, pH 7.2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In the wells of the 96-well plate, add the recombinant CD38 enzyme to the assay buffer.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate, NGD+, to all wells.

  • Monitor the fluorescence generated by the conversion of NGD+ to cyclic GDP-ribose over time using a fluorescence plate reader (e.g., excitation at 300 nm and emission at 410 nm).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Quantification of Cellular NAD+ Levels

This protocol provides a general method for measuring intracellular NAD+ concentrations using a commercially available fluorescent NAD/NADH assay kit.

Objective: To quantify the changes in intracellular NAD+ levels in response to treatment with this compound or nicotinamide riboside.

Materials:

  • Cultured cells (e.g., peripheral blood mononuclear cells - PBMCs)

  • This compound and Nicotinamide Riboside

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • NAD/NADH Assay Kit (containing NAD cycling enzyme mix, developing solution, and lysis buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, nicotinamide riboside, or a vehicle control for a predetermined time period.

  • After treatment, wash the cells with PBS.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Transfer the cell lysates to a new 96-well plate.

  • To measure NAD+, add the NAD cycling enzyme mix to the lysates and incubate according to the manufacturer's instructions. This step specifically measures NAD+.

  • Add the developing solution to each well and incubate to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Calculate the NAD+ concentration in each sample by comparing the readings to a standard curve generated with known concentrations of NAD+.

  • Normalize the NAD+ concentration to the protein concentration of the cell lysate for each sample.

Conclusion

Both this compound and nicotinamide riboside represent promising avenues for elevating cellular NAD+ levels. This compound, through its targeted inhibition of the NAD+-consuming enzyme CD38, offers a strategy to preserve the existing NAD+ pool. In contrast, nicotinamide riboside provides the necessary building blocks for the de novo synthesis of NAD+.

The choice between these two molecules may depend on the specific research or therapeutic context. For instance, in conditions characterized by elevated CD38 activity, a CD38 inhibitor like this compound could be particularly effective. Conversely, in situations where NAD+ synthesis is compromised, a precursor like NR might be more beneficial. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two distinct but complementary approaches to NAD+ augmentation. This guide provides a foundational framework for researchers to design and interpret such investigations.

References

On-Target Efficacy of (E/Z)-CCR-11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-CCR-11 has been identified as a selective inhibitor of CD38, an ectoenzyme that plays a crucial role in cellular signaling and metabolism. This guide provides a comprehensive comparison of this compound with other known CD38 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.

This compound exerts its on-target effect by selectively inhibiting the cyclase and hydrolase activity of CD38. This inhibition leads to a subsequent increase in cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic pathways, and promotes the production of interferon-gamma (IFN-γ), a key cytokine in the immune response.

Comparative Analysis of CD38 Inhibitors

To provide a clear perspective on the efficacy of this compound, this section compares its performance with other small-molecule inhibitors and monoclonal antibodies targeting CD38.

Small-Molecule Inhibitors
CompoundTargetIC50/KiKey Features
This compound CD38 cyclaseIC50: 20.8 μM[1]Selective inhibitor, increases cellular NAD+ and IFN-γ.
78c CD38 NADaseKi: low nanomolar rangePotent, reversible, and uncompetitive inhibitor.
MK-0159 CD38IC50: 3 nM (murine)Potent enzymatic inhibitor.[2]
RBN013209 CD38Potent and selectivePrevents conversion of extracellular NAD+ to ADPR or cADPR.[2]
8-NH2-N1-IMP CD38 hydrolaseIC50: 7.6 μM[3][4]Fragment-based inhibitor.
Monoclonal Antibodies
CompoundTargetMechanism of ActionKey Features
Daratumumab CD38ADCC, CDC, ADCP, apoptosis, enzymatic inhibitionPartially inhibits cyclase activity.
Isatuximab CD38ADCC, CDC, ADCP, apoptosis, enzymatic inhibitionAlmost completely inhibits enzymatic function at 20-200 nM.

Experimental Protocols

To facilitate the validation of on-target effects for CD38 inhibitors, detailed methodologies for key experiments are provided below.

CD38 Cyclase Activity Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of Nicotinamide Guanine Dinucleotide (NGD+) to its cyclic form by CD38.

Materials:

  • Recombinant CD38 enzyme

  • NGD+ substrate

  • Assay buffer (e.g., 25 mM Tris, pH 7.5)

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 300/410 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 10 µL of each compound dilution to the wells of the microplate.

  • Add 20 µL of diluted CD38 enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of NGD+ substrate solution to each well.

  • Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

Cellular NAD+ Level Measurement Assay

This protocol outlines a method to quantify intracellular NAD+ levels following treatment with a CD38 inhibitor.

Materials:

  • Cell line expressing CD38

  • Test compound

  • NAD/NADH quantification kit

  • Lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells using the provided lysis buffer.

  • Follow the manufacturer's instructions for the NAD/NADH quantification kit to measure the NAD+ concentration in the cell lysates.

  • Normalize the NAD+ levels to the total protein concentration in each sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. For a membrane protein like CD38, a modified protocol is required.

Materials:

  • Intact cells expressing CD38

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with detergent (e.g., 1% NP-40)

  • Protease inhibitors

  • SDS-PAGE and Western blot reagents

  • Anti-CD38 antibody

Procedure:

  • Treat cells with the test compound or vehicle control for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by adding lysis buffer with detergent and protease inhibitors, followed by incubation on ice.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CD38 antibody.

  • Quantify the band intensities to determine the melting curve and the thermal shift induced by the compound.

Interferon-gamma (IFN-γ) Production Assay (ELISpot)

This assay quantifies the number of cells secreting IFN-γ upon stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other immune cells

  • Test compound

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • ELISpot reader

Procedure:

  • Isolate PBMCs from whole blood.

  • Add PBMCs to the wells of the ELISpot plate.

  • Treat the cells with the test compound and a suitable stimulant (e.g., phytohemagglutinin).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-HRP.

  • Incubate and wash, then add the substrate solution to develop spots.

  • Count the number of spots using an ELISpot reader.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

CD38_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Substrate CCR11 This compound CCR11->CD38 Inhibits NAD_int NAD+ CCR11->NAD_int Increases ADPR ADPR CD38->ADPR Hydrolase Activity cADPR cADPR CD38->cADPR Cyclase Activity CD38->NAD_int Depletes Ca_release Ca2+ Release cADPR->Ca_release Sirtuins Sirtuins NAD_int->Sirtuins Activates PARPs PARPs NAD_int->PARPs Activates IFN IFN-γ Production NAD_int->IFN Promotes AKT AKT Signaling Ca_release->AKT ERK ERK Signaling Ca_release->ERK

Caption: CD38 Signaling Pathway and Inhibition by this compound.

CD38_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison a1 CD38 Enzyme Activity Assay (Hydrolase/Cyclase) a2 Determine IC50 of this compound a1->a2 c1 Compare Potency with Alternatives a2->c1 b1 Treat Cells with this compound b2 Measure Cellular NAD+ Levels b1->b2 b3 Confirm Target Engagement (CETSA) b1->b3 b4 Assess Downstream Effects (IFN-γ Production) b1->b4 c2 Evaluate On-Target Effects b2->c2 b3->c2 b4->c2

Caption: Experimental Workflow for Confirming On-Target Effects.

References

Comparative Cross-Reactivity Assessment of (E/Z)-CCR-11: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the cross-reactivity of (E/Z)-CCR-11, a selective inhibitor of the ectoenzyme CD38.[1] The content herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the compound's selectivity profile against other key cellular enzymes. This document outlines detailed experimental protocols and provides templates for data presentation to facilitate a thorough comparison with alternative CD38 inhibitors.

This compound has been identified as a selective inhibitor of the cyclase activity of CD38, with a reported IC50 of 20.8 μM.[2] Its mechanism of action involves the modulation of cellular nicotinamide adenine dinucleotide (NAD+) levels and the promotion of interferon-gamma (IFNγ) release, highlighting its potential in immunostimulatory applications. A critical aspect of preclinical evaluation for any enzyme inhibitor is the rigorous assessment of its cross-reactivity against other enzymes, particularly those that share structural similarities or utilize the same substrate.

Key Experiments for Cross-Reactivity Profiling

A comprehensive assessment of this compound's selectivity should include both enzymatic and cell-based assays.

Enzymatic Assays:

  • Primary Target Activity: Confirmation of the inhibitory activity of this compound against human recombinant CD38.

  • Selectivity Panel: Evaluation of inhibitory activity against a panel of other NAD+-utilizing enzymes, including but not limited to:

    • Poly(ADP-ribose) polymerase 1 (PARP1)

    • Sirtuin 1 (SIRT1)

Cell-Based Assays:

  • Cellular NAD+ Quantification: Measurement of changes in intracellular NAD+ levels in response to treatment with this compound in various cell lines.

  • Interferon-Gamma (IFNγ) Release: Quantification of IFNγ secretion from immune cells (e.g., PBMCs) upon treatment with the compound.

Data Presentation: Comparative Inhibitory Activity

Quantitative data from the enzymatic assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency of this compound against its primary target and potential off-targets.

Table 1: Illustrative Enzymatic Inhibitory Activity of this compound and Comparator Compounds

CompoundTarget EnzymeIC50 (μM)
This compound CD38 (Cyclase) 20.8
This compoundPARP1>100 (Hypothetical)
This compoundSIRT1>100 (Hypothetical)
Comparator A (e.g., known PARP inhibitor)CD38 (Cyclase)>100 (Hypothetical)
Comparator APARP10.01 (Hypothetical)
Comparator ASIRT150 (Hypothetical)
Comparator B (e.g., known SIRT1 activator)CD38 (Cyclase)>100 (Hypothetical)
Comparator BPARP1>100 (Hypothetical)
Comparator BSIRT1- (Activator)

Note: The IC50 values for off-targets and comparator compounds are hypothetical and serve as a template for data presentation. Actual experimental data is required for a definitive assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

CD38 Enzymatic Assay (Cyclase Activity)

This protocol is adapted from commercially available CD38 inhibitor screening kits.[2]

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+) substrate

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl2)

  • This compound and comparator compounds

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in assay buffer.

  • In a 96-well plate, add 50 μL of the diluted compounds.

  • Add 25 μL of recombinant CD38 enzyme to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 μL of NGD+ substrate.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction and determine the IC50 values.

PARP1 Enzymatic Assay

This protocol is based on established colorimetric PARP1 activity assays.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • NAD+

  • Histone H4-coated 96-well microplate

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Microplate reader (450 nm)

Procedure:

  • To the histone H4-coated wells, add 12.5 µL of serially diluted this compound.

  • Add 12.5 µL of a mixture containing PARP1 enzyme and activated DNA.

  • Initiate the reaction by adding 25 µL of NAD+.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate with PBS.

  • Add 100 µL of anti-pADPr antibody and incubate.

  • Wash and add 100 µL of HRP-conjugated secondary antibody.

  • Wash and add 100 µL of TMB substrate.

  • Stop the reaction with 100 µL of stop solution and measure absorbance at 450 nm.

  • Calculate IC50 values from the dose-response curve.

SIRT1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric SIRT1 assay kits.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate

  • NAD+

  • Developer solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine SIRT1 assay buffer, the fluorogenic substrate, and NAD+.

  • Add the diluted compounds to the appropriate wells.

  • Initiate the reaction by adding SIRT1 enzyme.

  • Incubate for 30-60 minutes at 37°C.

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate for 15 minutes at room temperature.

  • Measure fluorescence and calculate IC50 values.

Cellular NAD+ Quantification Assay

This protocol describes a method for measuring intracellular NAD+ levels.

Materials:

  • Cell culture medium

  • This compound

  • NAD/NADH extraction buffer

  • NAD cycling buffer with a colorimetric probe

  • 96-well plate

  • Microplate reader (450 nm)

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells using the NAD/NADH extraction buffer.

  • Heat the lysate to degrade NADH, leaving NAD+.

  • Neutralize the samples.

  • Add the NAD cycling buffer containing the colorimetric probe.

  • Incubate for 1-4 hours at room temperature.

  • Measure absorbance at 450 nm.

  • Quantify NAD+ concentration using a standard curve.

Interferon-Gamma (IFNγ) Release Assay

This protocol is a general guideline for measuring IFNγ release from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with FBS

  • This compound

  • Phytohemagglutinin (PHA) as a positive control

  • Human IFNγ ELISA kit

  • 96-well cell culture plate

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate PBMCs in a 96-well plate.

  • Treat cells with various concentrations of this compound. Include a positive control (PHA) and a vehicle control.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IFNγ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and experimental workflows.

cluster_0 CD38 Signaling Pathway NAD NAD+ CD38 CD38 NAD->CD38 CCR11 This compound CCR11->CD38 Inhibits cADPR cADPR CD38->cADPR Cyclase Activity IFNg IFNγ Production CD38->IFNg Modulates Ca2 Ca2+ Release cADPR->Ca2 cluster_1 Cross-Reactivity Assessment Workflow start Start: this compound enzymatic Enzymatic Assays start->enzymatic cellular Cell-Based Assays start->cellular cd38_assay CD38 Activity enzymatic->cd38_assay panel_assay Selectivity Panel (PARP1, SIRT1, etc.) enzymatic->panel_assay nad_assay Cellular NAD+ Levels cellular->nad_assay ifn_assay IFNγ Release cellular->ifn_assay data_analysis Data Analysis (IC50 Determination) cd38_assay->data_analysis panel_assay->data_analysis nad_assay->data_analysis ifn_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end Conclusion: Selectivity Profile comparison->end

References

A Comparative Guide to the Experimental Findings of CCL11 (Eotaxin-1) and its Interaction with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "(E/Z)-CCR-11" does not correspond to a recognized scientific nomenclature for a specific molecule. It is likely a conflation of the chemokine CCL11 (also known as Eotaxin-1) and one of its receptors, potentially CCR3 . The "(E/Z)" notation suggests an interest in stereoisomers, which is relevant for small molecule antagonists that target these pathways. This guide therefore focuses on the well-documented interactions of CCL11 with its primary receptor, CCR3, and discusses the role of stereochemistry in small molecule antagonists targeting this axis.

Introduction

CCL11, or Eotaxin-1, is a CC chemokine that plays a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes.[1][2][3] Its biological effects are primarily mediated through its high-affinity interaction with the G protein-coupled receptor, CCR3.[4][5] This signaling axis is a key player in the pathophysiology of allergic and inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the CCL11-CCR3 interaction is a significant area of research for the development of novel therapeutics. This guide provides a comparative summary of experimental findings, detailed methodologies for key experiments, and an examination of small molecule antagonists, including those with defined stereochemistry.

Data Presentation: Quantitative Analysis of CCL11 Interactions

The following tables summarize the binding affinities and functional potencies of CCL11 with its primary receptor CCR3, as well as its interactions with other chemokine receptors.

Table 1: Binding Affinity and Functional Potency of CCL11 with CCR3

LigandReceptorAssay TypeCell TypeParameterValue
CCL11CCR3ChemotaxisTransfected CellsIC5093.7 nM
CCL11CCR3ChemotaxisMouse Aortic SMCsMax Effect100 ng/mL

SMC: Smooth Muscle Cells

Table 2: Cross-Reactivity of CCL11 with Other Chemokine Receptors

LigandReceptorInteraction TypeObservation
CCL11CCR2Antagonist/Partial AgonistInhibits MCP-1-induced chemotaxis. Can induce chemotaxis at high concentrations but acts as an antagonist at sub-stimulatory concentrations.
CCL11CCR5AgonistInduces chemotaxis and receptor internalization in monocytes and transfected cells.
CCL11CXCR3Low-affinity bindingMay act as a decoy receptor, sequestering CCL11.

Table 3: Activity of a Small Molecule CCR3 Antagonist

CompoundIsomerReceptorAssay TypeCell TypeParameterValue
UCB35625transCCR3ChemotaxisTransfected CellsIC5093.7 nM
UCB35625transCCR3HIV-1 EntryNP-2 (Glial Cell Line)IC5057 nM
UCB35625transCCR1ChemotaxisTransfected CellsIC509.6 nM

Mandatory Visualization

Signaling Pathway

CCL11_CCR3_Signaling CCL11 CCL11 (Eotaxin-1) CCR3 CCR3 Receptor CCL11->CCR3 Binding G_protein Gαi/o, Gβγ CCR3->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Actin Actin Polymerization Ca_release->Actin Leads to PKC->Actin Leads to Chemotaxis Cell Migration / Chemotaxis Actin->Chemotaxis

Caption: CCL11-CCR3 signaling pathway leading to calcium mobilization and chemotaxis.

Experimental Workflow

Chemotaxis_Assay_Workflow start Start: Prepare Cells (e.g., Eosinophils, Transfected Cells) starve Starve cells in serum-free medium start->starve add_cells Add cell suspension to upper chamber starve->add_cells prepare_chamber Prepare Boyden Chamber with porous membrane add_chemoattractant Add CCL11 (or other chemoattractants) to lower chamber prepare_chamber->add_chemoattractant incubate Incubate at 37°C for a defined period (e.g., 2-4 hours) add_chemoattractant->incubate add_cells->incubate fix_stain Fix and stain cells that have migrated to the underside of the membrane incubate->fix_stain quantify Quantify migrated cells by microscopy and cell counting fix_stain->quantify analyze Analyze data: Plot cell migration vs. chemoattractant concentration quantify->analyze end End: Determine chemotactic response (e.g., EC50) analyze->end

Caption: A typical workflow for a Boyden chamber chemotaxis assay.

Experimental Protocols

Chemotaxis Assay (Modified Boyden Chamber)

This assay measures the directed migration of cells in response to a chemical gradient.

  • Principle: Cells are placed in the upper chamber of a two-chamber device, separated by a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

  • Methodology:

    • Cell Preparation: Culture cells (e.g., eosinophils, or a cell line stably expressing CCR3) and grow to 80-90% confluency. The day before the assay, resuspend the cells in a serum-free or low-serum "starvation medium" and incubate overnight. This enhances their responsiveness to chemoattractants.

    • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well plate with a filter plate insert). The filter should have a pore size appropriate for the cell type (e.g., 3-8 µm).

    • Loading: Add the chemoattractant (e.g., serial dilutions of CCL11) to the lower wells of the chamber. Place the filter plate on top.

    • Cell Seeding: Harvest the starved cells, wash, and resuspend them in starvation medium at a concentration of approximately 1x10⁶ cells/mL. Add the cell suspension to the upper wells of the filter plate.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.

    • Quantification: After incubation, gently remove the filter plate. Scrape off any non-migrated cells from the top side of the filter. Fix and stain the migrated cells on the underside of the filter (e.g., with DAPI or a Diff-Quik stain). Count the stained cells in several fields of view for each well using a microscope. Alternatively, a fluorescent dye like Calcein AM can be used to label the cells, and the fluorescence of the migrated cells in the bottom chamber can be read on a plate reader.

    • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant. This can be used to determine the potency (EC₅₀) of the chemoattractant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration that occurs upon Gq-coupled GPCR activation.

  • Principle: Cells are loaded with a fluorescent dye that is sensitive to calcium. Upon receptor activation by a ligand, Gq protein activation leads to the release of calcium from the endoplasmic reticulum, causing an increase in fluorescence. This change in fluorescence is measured over time.

  • Methodology:

    • Cell Preparation: Seed cells expressing the receptor of interest (e.g., HEK293 cells transfected with CCR3) into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

    • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-2 AM) and an anion-exchange inhibitor like probenecid (to prevent dye extrusion). Incubate for approximately 45-60 minutes at room temperature or 37°C in the dark.

    • Washing: Gently wash the cells with an assay buffer to remove excess dye.

    • Assay Performance: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will establish a baseline fluorescence reading.

    • Ligand Addition: The instrument's integrated pipettor adds the ligand (agonist) or antagonist followed by the agonist to the wells.

    • Data Acquisition: Fluorescence is measured in real-time immediately before and after the addition of the ligand.

    • Data Analysis: The change in fluorescence intensity over time is recorded. For agonists, the peak fluorescence response is plotted against the ligand concentration to determine the EC₅₀. For antagonists, the response to a fixed concentration of agonist is measured in the presence of varying concentrations of the antagonist to determine the IC₅₀.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.

  • Principle: A radiolabeled ligand is incubated with a source of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. Competition assays, where a non-radiolabeled compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the unlabeled compound.

  • Methodology:

    • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

    • Assay Setup (Competition Assay): In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCL11), and serial dilutions of the unlabeled test compound. Also include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).

    • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C), with gentle agitation.

    • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with the bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Detection: Dry the filter plate, add a scintillation cocktail, and count the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).

    • Data Analysis: Subtract the non-specific binding from all other readings to get specific binding. Plot the percentage of specific binding against the concentration of the unlabeled test compound. Fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

A Comparative Analysis of (E/Z)-CCR-11 and Other Known CD38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of the novel CD38 inhibitor, (E/Z)-CCR-11, with a range of established small molecule and antibody-based inhibitors of the human CD38 enzyme. The data presented is compiled from publicly available scientific literature and product specifications, offering a comprehensive overview for researchers in cellular metabolism, immunology, and drug discovery.

Introduction to CD38 Inhibition

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in regulating intracellular NAD+ levels. It primarily functions as an NAD+ glycohydrolase and an ADP-ribosyl cyclase. Given the central role of NAD+ in cellular metabolism and signaling, inhibitors of CD38 are of significant interest for their therapeutic potential in a variety of diseases, including metabolic disorders, cancer, and age-related pathologies. This guide focuses on the comparative potency of this compound against other known CD38 inhibitors.

Quantitative Comparison of Inhibitor Potency

The potency of CD38 inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of CD38 by 50%. The following table summarizes the reported IC50 values for this compound and a selection of other prominent CD38 inhibitors. It is important to note that assay conditions, such as the specific enzymatic activity being measured (cyclase vs. hydrolase), the source of the enzyme (human, mouse, etc.), and the substrate used, can influence the determined IC50 values.

InhibitorTypeTarget EnzymeIC50 ValueReference
This compound Small MoleculeHuman CD38 (Cyclase)20.8 µM[1]
78c Small MoleculeHuman CD387.3 nM[1][2]
Mouse CD381.9 nM[1][2]
MK-0159 Small MoleculeHuman CD3822 nM
Mouse CD383 nM
Rat CD3870 nM
Kuromanin Small Molecule (Flavonoid)Human CD38<10 µM
Rhein/K-Rhein Small MoleculeCD38 NADase1.24 µM / 0.84 µM
4-amino-Quinoline 1ah Small MoleculeCD38 NADase510 nM
4-amino-Quinoline 1ai Small MoleculeCD38 NADase150 nM
LX-102 Small MoleculeCD38 NADase14.9 µM
Daratumumab Monoclonal AntibodyHuman CD38Not typically measured by enzymatic IC50
Isatuximab Monoclonal AntibodyHuman CD38Not typically measured by enzymatic IC50
Felzartamab (MOR-202) Monoclonal AntibodyHuman CD38Does not inhibit enzymatic activity

Experimental Protocols

Accurate determination of inhibitor potency is contingent on standardized and well-defined experimental protocols. Below are detailed methodologies for assessing the two primary enzymatic activities of CD38: NAD+ glycohydrolase and ADP-ribosyl cyclase.

Protocol 1: CD38 NAD+ Glycohydrolase (NADase) Activity Assay

This assay measures the hydrolysis of NAD+ to ADPR and nicotinamide. A common method utilizes a fluorogenic substrate, such as 1,N6-etheno-NAD+ (ε-NAD+), which upon enzymatic cleavage, results in a product with altered fluorescence properties.

Materials:

  • Recombinant human CD38 enzyme

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • ε-NAD+ (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant human CD38 to the desired concentration in Assay Buffer.

    • Prepare a stock solution of the test inhibitor and perform serial dilutions to create a range of concentrations.

    • Prepare a working solution of ε-NAD+ in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted CD38 enzyme solution.

    • Add a small volume of the test inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add a fixed volume of the ε-NAD+ substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence at an appropriate excitation and emission wavelength (e.g., Ex/Em = 300/410 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: CD38 ADP-Ribosyl Cyclase Activity Assay

This assay measures the conversion of NAD+ to cyclic ADP-ribose (cADPR). A common fluorogenic substrate for this activity is nicotinamide guanine dinucleotide (NGD+), which is converted to a highly fluorescent product, cyclic GDP-ribose (cGDPR).

Materials:

  • Recombinant human CD38 enzyme

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • NGD+ (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Follow the same reagent preparation steps as in Protocol 1, substituting NGD+ for ε-NAD+.

  • Assay Setup:

    • Follow the same assay setup steps as in Protocol 1.

  • Initiate Reaction:

    • Add a fixed volume of the NGD+ substrate solution to each well.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for cGDPR (e.g., Ex/Em = 300/410 nm) in kinetic mode.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC50 value for the cyclase activity.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of CD38 inhibition and the experimental process, the following diagrams are provided.

CD38_Signaling_Pathway NAD NAD+ CD38 CD38 NAD->CD38 Substrate NAM Nicotinamide CD38->NAM Hydrolase Activity ADPR ADPR CD38->ADPR Hydrolase Activity cADPR cADPR CD38->cADPR Cyclase Activity Ca_release Ca2+ Release cADPR->Ca_release Activates Signaling Downstream Signaling Ca_release->Signaling

Caption: CD38 Enzymatic Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Plate Setup (96-well) Reagents->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Plot Plot % Inhibition vs. [Inhibitor] Rate->Plot IC50 IC50 Determination Plot->IC50

Caption: IC50 Determination Workflow

References

A Head-to-Head Comparison of Small Molecule CD38 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting CD38, a critical enzyme in cellular signaling and metabolism. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

CD38 is a transmembrane glycoprotein with ectoenzymatic activity, playing a crucial role in NAD+ metabolism by catalyzing the hydrolysis of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[1][2] This function positions CD38 as a key regulator of cellular NAD+ levels, which are vital for a myriad of cellular processes, including energy metabolism, DNA repair, and the activity of sirtuins.[1][3] Consequently, the inhibition of CD38 has emerged as a promising therapeutic strategy for a range of conditions, including cancer, metabolic diseases, and age-related pathologies.[1] This guide focuses on the comparative analysis of small molecule inhibitors of CD38, offering a valuable resource for the scientific community.

Quantitative Comparison of Small Molecule CD38 Inhibitors

The landscape of small molecule CD38 inhibitors is diverse, encompassing various chemical scaffolds from flavonoids to complex heterocyclic compounds. Their potency, typically measured by the half-maximal inhibitory concentration (IC50), varies significantly. The following tables provide a consolidated overview of the reported potencies of several prominent small molecule CD38 inhibitors.

Table 1: Potency of Synthetic Small Molecule CD38 Inhibitors

InhibitorChemical ClassTarget SpeciesIC50 / KᵢMechanism of ActionReference
78c Thiazoloquin(az)olin(on)eHumanKᵢ = 9.7 nM (hydrolase)Uncompetitive, Reversible
MouseKᵢ in low nM range
MK-0159 Not specifiedHumanIC50 = 22 nMNot specified
MouseIC50 = 3 nM
Compound 1 Quinazoline-dihydropyrimidineHumanIC50 = 4.0 µM (hydrolase)Hydrolase-selective
Compound 2 Quinazoline-dihydropyrimidineHumanIC50 = 1.9 µMNot specified
Compound 12 Not specifiedHumanIC50 = 20.8 µM (cyclase)Cyclase-selective
8-NH₂-N1-IMP N1-Inosine 5′-monophosphate analogNot specifiedIC50 = 7.6 µMNot specified

Table 2: Potency of Flavonoid-Based Small Molecule CD38 Inhibitors

InhibitorChemical ClassTarget SpeciesIC50Mechanism of ActionReference
Apigenin FlavonoidHumanIC50 < 10 µMNot specified
Quercetin FlavonoidHumanIC50 < 10 µMNot specified
Luteolinidin FlavonoidHumanIC50 < 10 µMNot specified
Kuromanin FlavonoidHumanIC50 < 10 µMNot specified

In Vivo Comparative Performance

Direct in vivo comparisons of small molecule CD38 inhibitors are crucial for assessing their therapeutic potential. One study highlighted that mice treated with MK-0159 showed stronger protection from myocardial damage upon cardiac ischemia/reperfusion injury compared to those treated with the known CD38 inhibitor, 78c. This suggests potential differences in in vivo efficacy that may not be fully captured by in vitro potency measurements alone. Further research is needed to expand these in vivo comparisons across a wider range of inhibitors and disease models.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the CD38 signaling pathway and a typical experimental workflow for inhibitor screening.

CD38_Signaling_Pathway CD38 Signaling and NAD+ Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Hydrolase/ Cyclase Activity cADPR_ext cADPR CD38->cADPR_ext ADPR_ext ADPR CD38->ADPR_ext RyR Ryanodine Receptors cADPR_ext->RyR Activates NAD_int NAD+ SIRT1 SIRT1 NAD_int->SIRT1 Substrate Mitochondria Mitochondrial Function NAD_int->Mitochondria Redox Reactions Deacetylation Protein Deacetylation SIRT1->Deacetylation Gene_Expression Gene Expression Regulation Deacetylation->Gene_Expression Ca_release Ca2+ Release RyR->Ca_release CD38_Inhibitor Small Molecule CD38 Inhibitor CD38_Inhibitor->CD38 Inhibits Experimental_Workflow Experimental Workflow for CD38 Inhibitor Screening start Start reagents Prepare Reagents: - Recombinant CD38 - Fluorogenic Substrate (e.g., ε-NAD) - Assay Buffer - Test Inhibitors start->reagents plate_prep Plate Preparation: - Add CD38 enzyme to wells - Add test inhibitors at various concentrations - Include positive and negative controls reagents->plate_prep incubation Incubation: Incubate at 37°C plate_prep->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add measurement Measure Fluorescence (Kinetic or Endpoint Reading) substrate_add->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC50 values measurement->analysis end End analysis->end

References

A Comparative Guide to the Biological Effects of (E/Z)-CCR-11, a Selective CD38 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of (E/Z)-CCR-11, a selective inhibitor of the ectoenzyme CD38, with other alternative CD38 inhibitors. The information is intended to assist researchers in evaluating the potential of this compound for their specific research applications and to provide a framework for designing and interpreting relevant experiments.

Introduction to this compound and CD38 Inhibition

This compound is a small molecule inhibitor that selectively targets CD38, a transmembrane glycoprotein that functions as a key NADase, an enzyme that hydrolyzes nicotinamide adenine dinucleotide (NAD+). CD38 plays a critical role in regulating intracellular NAD+ levels, which are essential for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting CD38, this compound effectively increases intracellular NAD+ concentrations, thereby influencing these downstream pathways. This mechanism of action has positioned CD38 inhibitors as promising therapeutic agents, particularly in the field of oncology.[1][2]

Comparative Analysis of this compound and Alternative CD38 Inhibitors

While specific quantitative data for the comparative effects of this compound across a broad range of cell lines is not extensively available in the public domain, this section provides a framework for comparison with other well-characterized CD38 inhibitors. Researchers can utilize the experimental protocols outlined in this guide to generate direct comparative data for their cell lines of interest.

Alternatives for Comparison:

  • Small Molecule Inhibitors:

    • 78c: A potent and specific thiazoloquin(az)olin(on)e CD38 inhibitor known to reverse age-related NAD+ decline.

    • Quercetin: A natural flavonoid that has been shown to inhibit CD38 cyclase activity.

  • Monoclonal Antibodies:

    • Daratumumab and Isatuximab: FDA-approved therapeutic antibodies that target CD38 on the surface of cancer cells, primarily in multiple myeloma.[1][3] They induce cell death through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC).[1]

Key Parameters for Comparison:

  • Potency (IC50): The concentration of the inhibitor required to reduce the enzymatic activity of CD38 by 50%.

  • Effect on Intracellular NAD+ Levels: The fold-increase in NAD+ concentration following inhibitor treatment.

  • Cell Viability (IC50): The concentration of the inhibitor that reduces the viability of a specific cell line by 50%.

  • Mechanism of Action: Specific details of how the inhibitor interacts with and inhibits CD38.

Data Presentation

Due to the limited availability of direct comparative data for this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Comparative Potency of CD38 Inhibitors

InhibitorTargetIC50 (µM)Reference Cell Line/Assay Condition
This compound CD38 cyclase20.8In vitro enzymatic assay
78c CD38 hydrolase~0.01Recombinant human CD38
Quercetin CD38 cyclaseVariesIn vitro enzymatic assay
Daratumumab CD38Not applicable (antibody)-
Isatuximab CD38Not applicable (antibody)-

Table 2: Comparative Effects on Intracellular NAD+ Levels

InhibitorCell LineConcentration (µM)Incubation Time (h)Fold Increase in NAD+
This compound Data not available
78c Mouse tissues (in vivo)Varies8 daysSignificant increase
Quercetin Data not available

Table 3: Comparative Cytotoxicity of CD38 Inhibitors in Cancer Cell Lines

InhibitorCell LineIC50 (µM)
This compound Data not available
78c Data not available
Quercetin Data not available
Daratumumab Multiple Myeloma cell linesVaries
Isatuximab Multiple Myeloma cell linesVaries

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and compare the biological effects of this compound and other CD38 inhibitors.

CD38 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available CD38 inhibitor screening kits and can be used to determine the IC50 of this compound and other inhibitors against the cyclase or hydrolase activity of CD38.

Materials:

  • Recombinant human CD38 enzyme

  • CD38 substrate (e.g., Nicotinamide Guanine Dinucleotide (NGD+) for cyclase activity)

  • CD38 Assay Buffer

  • Test inhibitors (e.g., this compound, 78c, Quercetin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant CD38 enzyme to the desired concentration in cold CD38 Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in CD38 Assay Buffer. Also, prepare a solvent control (buffer with the same concentration of solvent used to dissolve the inhibitors).

  • Reaction Setup: In a 96-well plate, add the diluted enzyme, assay buffer, and either the test inhibitor or solvent control to the appropriate wells.

  • Initiate Reaction: Add the CD38 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for NGD+).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.

Measurement of Intracellular NAD+ Levels

This protocol describes a method to quantify the change in intracellular NAD+ levels in response to treatment with CD38 inhibitors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • Phosphate-buffered saline (PBS)

  • NAD+ extraction buffer (e.g., acidic or basic extraction buffer)

  • NAD+/NADH quantification kit (commercially available)

  • Microplate reader (absorbance or fluorescence)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with different concentrations of the test inhibitors or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis and Extraction: After treatment, wash the cells with PBS and then lyse them using the NAD+ extraction buffer.

  • NAD+ Quantification: Follow the instructions of the NAD+/NADH quantification kit to measure the NAD+ concentration in the cell lysates. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Normalize the NAD+ concentration to the total protein content for each sample. Calculate the fold increase in NAD+ levels in the inhibitor-treated samples compared to the vehicle control.

Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of CD38 inhibitors on different cell lines.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • Cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP measurement)

  • 96-well clear or opaque microplate (depending on the assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance/Luminescence Reading: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of CD38 Inhibition

CD38_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAD+ NAD+ CD38 CD38 NAD+->CD38 Hydrolyzes NMN NMN NMN->CD38 Hydrolyzes ADPR ADPR CD38->ADPR Produces cADPR cADPR CD38->cADPR Produces NAD+_pool NAD+ Pool (Increased) Sirtuins Sirtuins NAD+_pool->Sirtuins Activates PARPs PARPs NAD+_pool->PARPs Activates Metabolism Metabolism NAD+_pool->Metabolism Regulates Gene_Expression Gene Expression Sirtuins->Gene_Expression Regulates DNA_Repair DNA Repair PARPs->DNA_Repair Regulates Inhibitor This compound Inhibitor->CD38 Inhibits

Caption: Mechanism of action of this compound in inhibiting CD38 and increasing intracellular NAD+.

Experimental Workflow for Comparing CD38 Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Cell_Lines Select Cell Lines (e.g., Cancer Cell Lines) CD38_Assay CD38 Inhibition Assay (IC50 determination) Cell_Lines->CD38_Assay NAD_Assay Intracellular NAD+ Assay (Fold Increase) Cell_Lines->NAD_Assay Viability_Assay Cell Viability Assay (IC50 determination) Cell_Lines->Viability_Assay Inhibitors Prepare Inhibitors (this compound, Alternatives) Inhibitors->CD38_Assay Inhibitors->NAD_Assay Inhibitors->Viability_Assay Data_Table Tabulate Quantitative Data CD38_Assay->Data_Table NAD_Assay->Data_Table Viability_Assay->Data_Table Comparison Objective Comparison of Inhibitor Performance Data_Table->Comparison

Caption: A streamlined workflow for the comparative analysis of CD38 inhibitors.

References

Comparative Analysis of (E/Z)-CCR-11: A Selective CD38 Cyclase Inhibitor for Immunostimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of (E/Z)-CCR-11, a selective inhibitor of the cyclase activity of CD38, against other modulators of CD38. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to inform research and development in the fields of immunology and oncology.

Introduction to this compound and its Target: CD38

This compound, also identified as compound 12 in key literature, is a small molecule inhibitor that selectively targets the ectoenzyme CD38. CD38 is a transmembrane glycoprotein with dual enzymatic functions: a hydrolase and a cyclase, both of which consume nicotinamide adenine dinucleotide (NAD+).[1][2] The depletion of NAD+ in the tumor microenvironment by CD38 is a significant mechanism of immunosuppression. By inhibiting CD38, this compound aims to restore NAD+ levels, thereby enhancing immune cell function.

Mechanism of Action: Selective Inhibition of CD38 Cyclase Activity

This compound has been demonstrated to be a selective inhibitor of the CD38 cyclase activity.[1] This selectivity is a key differentiator from other pan-CD38 inhibitors. The inhibition of the cyclase function of CD38 by this compound leads to an increase in cellular NAD+ levels. This, in turn, is associated with an immunostimulatory effect, including the increased production of interferon-gamma (IFNγ), a critical cytokine in the anti-tumor immune response.[1]

Comparative Performance Data

The following table summarizes the quantitative data for this compound in comparison to a selective CD38 hydrolase inhibitor (Compound 1) as reported in Benton et al., 2021.

CompoundTarget ActivityIC50 (µM)Effect on Cellular NAD+Effect on IFNγ Production
This compound (Comp 12) CD38 Cyclase 20.8 [1]Increase Increase
Compound 1CD38 Hydrolase4.0IncreaseIncrease

Signaling Pathway of this compound Action

The diagram below illustrates the proposed signaling pathway through which this compound exerts its immunostimulatory effects.

cluster_membrane Cell Membrane CD38 CD38 cADPR cADPR CD38->cADPR NAD_ext Extracellular NAD+ NAD_ext->CD38 Cyclase Activity CCR11 This compound CCR11->CD38 Inhibition NAD_int Intracellular NAD+ Sirtuins Sirtuins NAD_int->Sirtuins Activation IFNy IFNγ Production Sirtuins->IFNy Upregulation Immune_Activation Immune Cell Activation IFNy->Immune_Activation

Caption: Signaling pathway of this compound.

Experimental Workflow for Mechanism Confirmation

The following diagram outlines a typical experimental workflow to confirm the mechanism of action of a selective CD38 cyclase inhibitor like this compound.

cluster_workflow Experimental Workflow A 1. In vitro Enzyme Assay (Recombinant CD38) B Determine IC50 for Cyclase and Hydrolase Activity A->B G Data Analysis and Conclusion B->G C 2. Cell-Based Assays (e.g., PBMCs, T-cells) D Measure Intracellular NAD+ Levels C->D E Quantify IFNγ Production (ELISA) C->E D->G E->G F 3. Compare with Controls (Vehicle, Pan-inhibitor, Hydrolase-selective inhibitor) F->G

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

CD38 Cyclase and Hydrolase Activity Assays

Objective: To determine the IC50 values of this compound for the cyclase and hydrolase activities of recombinant human CD38.

Materials:

  • Recombinant human CD38 enzyme

  • This compound and other test compounds

  • For cyclase assay: Nicotinamide guanine dinucleotide (NGD+) as substrate

  • For hydrolase assay: Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD) as substrate

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • 96-well black plates

  • Fluorescence plate reader

Procedure (adapted from commercially available kits and literature):

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of recombinant CD38 enzyme to each well of the 96-well plate.

  • Add the diluted this compound to the respective wells. Include vehicle control (e.g., DMSO) and a known pan-inhibitor as controls.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (NGD+ for cyclase or ε-NAD for hydrolase).

  • Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for ε-NAD).

  • Calculate the reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular NAD+ Levels

Objective: To assess the effect of this compound on intracellular NAD+ levels in immune cells.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)

  • This compound

  • Cell culture medium and supplements

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Culture immune cells to the desired density in a 96-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • After treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the quantification kit.

  • Process the cell lysates according to the manufacturer's protocol to measure the total NAD+ and NADH levels. This typically involves an enzymatic cycling reaction that generates a product that can be detected by absorbance or fluorescence.

  • Measure the signal using a plate reader.

  • Calculate the intracellular NAD+ concentration and normalize it to the protein concentration of the cell lysate.

Quantification of Interferon-gamma (IFNγ) Production

Objective: To determine the effect of this compound on IFNγ secretion by activated immune cells.

Materials:

  • Immune cells (e.g., PBMCs or purified T-cells)

  • This compound

  • T-cell activators (e.g., anti-CD3/CD28 beads or PHA)

  • Cell culture medium

  • Human IFNγ ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Plate the immune cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound or vehicle for a short period (e.g., 1-2 hours).

  • Stimulate the cells with a T-cell activator to induce IFNγ production.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Perform the IFNγ ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the IFNγ with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of IFNγ in each sample using a standard curve generated with recombinant IFNγ.

Conclusion

The available data strongly support the mechanism of action of this compound as a selective inhibitor of the cyclase activity of CD38. This selectivity offers a promising therapeutic strategy for enhancing anti-tumor immunity by restoring NAD+ levels within the tumor microenvironment. Further research is warranted to explore the full potential of this and other selective CD38 inhibitors in various therapeutic contexts.

References

A Comparative Analysis of (E/Z)-CCR-11 and Monoclonal Antibody CD38 Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct classes of CD38 inhibitors: the novel small molecule (E/Z)-CCR-11 and the clinically established monoclonal antibodies, daratumumab and isatuximab. This report synthesizes available preclinical and clinical data to highlight their differing mechanisms of action and therapeutic potential.

CD38, a transmembrane glycoprotein with both receptor and enzymatic functions, is a well-validated target in oncology, particularly in multiple myeloma where it is highly expressed on malignant plasma cells. Inhibition of CD38 has emerged as a successful therapeutic strategy. This guide delves into a comparative analysis of a novel small molecule inhibitor, this compound, and the approved monoclonal antibody inhibitors, daratumumab and isatuximab.

Mechanisms of Action: A Tale of Two Approaches

The fundamental difference between this compound and monoclonal antibody CD38 inhibitors lies in their mechanism of action. Monoclonal antibodies primarily act through immune-mediated cytotoxicity, while this compound functions as a selective enzymatic inhibitor.

This compound: A Selective Enzymatic Modulator

This compound is a selective small molecule inhibitor of the cyclase activity of CD38.[1] CD38 has a dual enzymatic function, acting as both a hydrolase and a cyclase on its substrate, nicotinamide adenine dinucleotide (NAD+).[1] By selectively inhibiting the cyclase activity, this compound leads to an increase in cellular NAD+ levels.[1] NAD+ is a critical coenzyme in cellular metabolism and its depletion in the tumor microenvironment can impair immune cell function. By preserving NAD+ levels, this compound may enhance anti-tumor immunity. Furthermore, treatment with this compound has been shown to promote the release of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.[1]

Monoclonal Antibodies: Orchestrators of Immune-Mediated Killing

Daratumumab and isatuximab are IgG1 monoclonal antibodies that bind to the CD38 protein on the surface of cancer cells.[2] Their primary mechanisms of action involve the engagement of the host immune system to eliminate tumor cells through several Fc-dependent effector functions:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the release of cytotoxic granules and lysis of the tumor cell.

  • Complement-Dependent Cytotoxicity (CDC): The antibody-antigen complex on the tumor cell surface activates the complement cascade, resulting in the formation of a membrane attack complex that creates pores in the cell membrane and induces lysis.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells recognize and engulf antibody-coated tumor cells via Fc receptor interactions.

  • Induction of Apoptosis: Cross-linking of CD38 by the antibodies can trigger programmed cell death in tumor cells.

  • Immunomodulatory Effects: By eliminating CD38-expressing immunosuppressive cells, such as regulatory T cells and B cells, these antibodies can enhance the anti-tumor immune response.

Quantitative Data Comparison

Direct comparative studies of this compound and monoclonal antibody CD38 inhibitors are not yet available. The following tables summarize the available quantitative data for each inhibitor class from distinct preclinical and clinical studies.

Table 1: Enzymatic Inhibition and Cellular Effects of this compound

ParameterThis compoundReference
Target CD38 Cyclase Activity
IC50 20.8 μM
Cellular Effect Increased NAD+ levels, Increased IFN-γ release

Table 2: Clinical Efficacy of Monoclonal Antibody CD38 Inhibitors in Relapsed/Refractory Multiple Myeloma

ParameterDaratumumab (monotherapy)Isatuximab (in combination with pomalidomide and dexamethasone)Reference
Overall Response Rate (ORR) 29.2%60.4%
Very Good Partial Response (VGPR) or better 13.5%31.8%
Median Progression-Free Survival (PFS) 3.7 months11.53 months
Median Overall Survival (OS) 20.1 monthsNot Reached

Note: The data for daratumumab is from the SIRIUS study (N=106), and for isatuximab from the ICARIA-MM study (N=154). These are not head-to-head comparisons and are provided for informational purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

CD38 Enzymatic Activity Assay

This protocol is adapted from established methods to measure the cyclase activity of CD38, the target of this compound.

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+) (substrate for cyclase activity)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle control.

  • Add 25 µL of recombinant CD38 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of NGD+ substrate to each well.

  • Immediately measure the fluorescence (e.g., Ex/Em = 300/410 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol outlines a typical calcein-AM release assay to measure the ADCC activity of daratumumab or isatuximab.

Materials:

  • CD38-expressing target cells (e.g., MM.1S cell line)

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors as effector cells

  • Daratumumab, isatuximab, or isotype control antibody

  • Calcein-AM

  • RPMI-1640 medium with 10% FBS

  • 96-well U-bottom plate

  • Fluorescence plate reader

Procedure:

  • Label target cells with Calcein-AM according to the manufacturer's instructions.

  • Wash the labeled target cells and resuspend them in culture medium.

  • Plate 1 x 10^4 target cells per well in a 96-well plate.

  • Add serial dilutions of the test antibody or isotype control to the wells.

  • Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 25:1).

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and transfer the supernatant to a new 96-well black plate.

  • Measure the fluorescence of the released calcein-AM (Ex/Em = 485/520 nm).

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol describes a method to assess the CDC activity of CD38 monoclonal antibodies.

Materials:

  • CD38-expressing target cells

  • Daratumumab, isatuximab, or isotype control antibody

  • Normal human serum as a source of complement

  • RPMI-1640 medium with 1% BSA

  • Propidium iodide (PI) or another viability dye

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Plate 5 x 10^4 target cells per well in a 96-well plate.

  • Add serial dilutions of the test antibody or isotype control to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add normal human serum to a final concentration of 20%.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Wash the cells with PBS.

  • Resuspend the cells in a buffer containing PI.

  • Analyze the cells by flow cytometry to determine the percentage of PI-positive (dead) cells.

  • Calculate the percentage of specific lysis.

Cellular NAD+ Measurement Assay

This protocol provides a method for quantifying intracellular NAD+ levels, which are modulated by this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • NAD+/NADH extraction buffer

  • NAD+ cycling buffer

  • Lactate dehydrogenase

  • MTT solution

  • 96-well plate

  • Absorbance plate reader

Procedure:

  • Culture cells and treat them with this compound for the desired time.

  • Lyse the cells using the NAD+/NADH extraction buffer.

  • Heat the lysate to degrade NADH, leaving NAD+.

  • In a 96-well plate, add the extracted NAD+ sample.

  • Add the NAD+ cycling buffer containing lactate dehydrogenase.

  • Incubate to allow the conversion of NAD+ to NADH.

  • Add MTT solution and incubate until a color change is observed.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Quantify NAD+ concentration using a standard curve generated with known concentrations of NAD+.

Interferon-Gamma (IFN-γ) Release Assay

This protocol describes an ELISA-based method to measure IFN-γ released from cells treated with this compound.

Materials:

  • Immune cells (e.g., PBMCs)

  • This compound or vehicle control

  • Cell culture medium

  • Human IFN-γ ELISA kit

  • 96-well plate

  • Absorbance plate reader

Procedure:

  • Culture immune cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound.

  • Incubate for 24-48 hours at 37°C.

  • Collect the cell culture supernatant.

  • Perform the IFN-γ ELISA on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of IFN-γ using a standard curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mechanism_of_Action cluster_mAb Monoclonal Antibody CD38 Inhibitors cluster_small_molecule This compound Daratumumab Daratumumab / Isatuximab CD38_mAb CD38 on Tumor Cell Daratumumab->CD38_mAb Binds to ADCC ADCC (NK Cell) CD38_mAb->ADCC CDC CDC (Complement) CD38_mAb->CDC ADCP ADCP (Macrophage) CD38_mAb->ADCP Apoptosis Apoptosis CD38_mAb->Apoptosis CCR11 This compound CD38_enzyme CD38 Enzyme (Cyclase Activity) CCR11->CD38_enzyme Inhibits NAD_increase Increased NAD+ CD38_enzyme->NAD_increase Prevents breakdown of NAD+ IFNg_increase Increased IFN-γ NAD_increase->IFNg_increase Leads to

Figure 1: Mechanisms of Action. This diagram contrasts the immune-mediated mechanisms of monoclonal antibody CD38 inhibitors with the enzymatic inhibition by this compound.

ADCC_Workflow ADCC Assay Workflow start Start label_target Label Target Cells (Calcein-AM) start->label_target plate_cells Plate Target Cells label_target->plate_cells add_ab Add Antibody (Daratumumab/Isatuximab) plate_cells->add_ab add_pbmc Add PBMCs (Effector Cells) add_ab->add_pbmc incubate Incubate (4h, 37°C) add_pbmc->incubate read_fluorescence Read Fluorescence (Calcein Release) incubate->read_fluorescence calculate Calculate % Specific Lysis read_fluorescence->calculate end End calculate->end

Figure 2: ADCC Assay Workflow. A flowchart illustrating the key steps in performing an Antibody-Dependent Cell-Mediated Cytotoxicity assay.

CD38_Signaling CD38 Signaling in Multiple Myeloma CD38 CD38 NAD NAD+ CD38->NAD Metabolizes cADPR cADPR NAD->cADPR Cyclase Activity Ca_release Ca2+ Release cADPR->Ca_release Proliferation Cell Proliferation & Survival Ca_release->Proliferation mAb Daratumumab / Isatuximab mAb->CD38 Binds & Blocks CCR11 This compound CCR11->CD38 Inhibits Cyclase

Figure 3: CD38 Signaling Pathway. A simplified diagram showing the role of CD38 in NAD+ metabolism and downstream signaling in multiple myeloma, and the points of intervention for the inhibitors.

Conclusion

This compound and monoclonal antibody CD38 inhibitors represent two distinct and potentially complementary approaches to targeting CD38. While monoclonal antibodies have demonstrated significant clinical success through their potent immune-mediated killing mechanisms, the selective enzymatic inhibition offered by this compound presents a novel strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing treatments, including CD38 monoclonal antibodies. This guide provides a foundational comparison to inform ongoing and future research in the development of next-generation CD38-targeted therapies.

References

Independent Validation of (E/Z)-CCR-11 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for (E/Z)-CCR-11, a selective inhibitor of the ectoenzyme CD38, against other commercially available alternatives. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to support informed decision-making in research applications.

It is important to note that, to date, no independent validation of the published inhibitory activity of this compound has been found in the public domain. The data presented herein for this compound is based on the initial report by Benton et al. This guide therefore serves as a comparative analysis of published findings for this compound and its alternatives.

Comparative Analysis of CD38 Inhibitors

This compound is reported to be a selective inhibitor of the cyclase activity of CD38, an enzyme involved in cell signaling and NAD+ metabolism.[1] The following table provides a comparative summary of the published half-maximal inhibitory concentration (IC50) values for this compound and a selection of other small-molecule CD38 inhibitors.

CompoundTarget ActivityIC50 ValueSpeciesReference
This compound CD38 Cyclase 20.8 µM Human Benton TZ, et al. (2021)[1]
CD38 inhibitor 1 (78c)CD387.3 nMHumanMedChemExpress[2]
CD38 inhibitor 1 (78c)CD381.9 nMMouseMedChemExpress[2]
MK-0159CD3822 nMHumanMedChemExpress[3]
MK-0159CD383 nMMouseMedChemExpress
MK-0159CD3870 nMRatMedChemExpress
RBN013209CD380.01 - 0.1 µMHumanMedChemExpress
CD38 Inhibitor 3CD3811 nM-TargetMol
LX-102CD38 NADase14.9 µM-Rational Design and Identification...
41ZCD387.2 µM-CD38 inhibitors from left to right...
1BFCD3876 nM-CD38 inhibitors from left to right...
1AMCD384 nM-CD38 inhibitors from left to right...

Experimental Protocols

The following methodologies are based on the original publication describing this compound and general protocols for commercially available CD38 inhibitor screening assays.

CD38 Cyclase Activity Assay (as per Benton et al., 2021)

This assay quantifies the inhibition of the CD38 cyclase activity by measuring the fluorescence of a specific substrate.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant human CD38 enzyme to the desired concentration in assay buffer.

    • Prepare the CD38 substrate solution.

  • Assay Procedure :

    • Add the diluted CD38 enzyme to the wells of a 96-well plate.

    • Add the test compound (this compound) or vehicle control to the respective wells.

    • Initiate the enzymatic reaction by adding the CD38 substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm).

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

General CD38 Inhibitor Screening Assay

Commercially available kits provide a streamlined workflow for screening CD38 inhibitors.

  • Kit Components : Typically include recombinant CD38 enzyme, a fluorogenic substrate, assay buffer, and a known inhibitor as a positive control.

  • Protocol Overview :

    • Reconstitute and dilute kit components as per the manufacturer's instructions.

    • In a 96-well or 384-well plate, combine the CD38 enzyme, test compound, and assay buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction for the recommended time and temperature.

    • Read the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition and IC50 values.

Visualizing Key Processes

To further aid in the understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.

CD38_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Hydrolase Activity NAD_ext->CD38 Cyclase Activity EZ_CCR11 This compound EZ_CCR11->CD38 Inhibits Cyclase Activity ADPR ADPR CD38->ADPR cADPR cADPR CD38->cADPR NMN NMN CD38->NMN NAM NAM CD38->NAM Ca_release Ca2+ Release cADPR->Ca_release

Caption: Simplified signaling pathway of CD38 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well Plate reagent_prep->plate_setup add_enzyme Add CD38 Enzyme plate_setup->add_enzyme add_inhibitor Add this compound / Alternatives add_enzyme->add_inhibitor add_substrate Add Substrate (Initiate Reaction) add_inhibitor->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 final_result IC50 Value determine_ic50->final_result Final Result

Caption: General experimental workflow for determining the IC50 of CD38 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of (E/Z)-CCR-11: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (E/Z)-CCR-11, a compound noted for its potential in various research applications. Adherence to these protocols is critical due to the compound's inherent hazards.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), CCR-11 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1].

Key Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound[2].

  • Avoid the formation of dust and aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.

Step-by-Step Disposal Protocol for this compound

The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions. Store it separately from acids, bases, and oxidizers.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a tight-fitting lid to prevent leaks or spills. The original container may be used if it is intact.

  • Keep the waste container closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Note the accumulation start date (the date the first waste is added to the container) on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Disposal:

  • The ultimate disposal of this compound waste must be handled by an approved waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated protocol and are authorized to do so.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the spilled material and absorbent into the designated hazardous waste container.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Generation of this compound Waste (Unused chemical, contaminated labware, solutions) C Collect waste in a compatible, sealed container. A->C B Is the waste container properly labeled and designated for hazardous waste? D Label container with 'Hazardous Waste', chemical name, and hazard warnings. B->D No E Store in designated Satellite Accumulation Area with secondary containment. B->E Yes C->B D->E F Is the container full or has it reached the accumulation time limit? E->F F->E No G Contact Environmental Health & Safety (EH&S) for waste pickup. F->G Yes H EH&S transports waste to an approved waste disposal facility. G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Essential Safety and Operational Guide for Handling (E/Z)-CCR-11

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (E/Z)-CCR-11. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of hazardous materials.

Chemical Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The Safety Data Sheet (SDS) indicates the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for incidental contact and splash protection. For prolonged contact or immersion, consider heavier-duty gloves and consult the glove manufacturer's resistance chart. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn to protect skin and clothing.
Respiratory Protection NIOSH-Approved RespiratorWhen handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Ensure proper fit testing and training before use.
Footwear Closed-Toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Experimental Protocols: Safe Handling and Operational Plan

Following a systematic workflow is critical for minimizing exposure and preventing contamination.

1. Preparation:

  • Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest safety shower and eyewash station.
  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood to control airborne particles.
  • When weighing the compound, use a balance inside the fume hood or in an enclosure with appropriate ventilation.
  • If creating solutions, add the solvent to the solid slowly to avoid splashing.
  • Keep all containers with this compound tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
  • Wash hands thoroughly with soap and water after removing PPE.

Diagram of the Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D Enter Handling Phase E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace F->G Complete Experiment H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Contaminated Solids (Gloves, Tips, etc.) C Labeled Solid Waste Container A->C B Liquid Waste (Solutions) D Labeled Liquid Waste Container B->D E Satellite Accumulation Area (Secondary Containment) C->E D->E F EHS / Licensed Waste Hauler E->F Container Full

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-CCR-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.